Product packaging for Bis(bromomethyl) sulfone(Cat. No.:CAS No. 30506-10-6)

Bis(bromomethyl) sulfone

Cat. No.: B15480548
CAS No.: 30506-10-6
M. Wt: 251.93 g/mol
InChI Key: WSPXNMKNKJDQGP-UHFFFAOYSA-N
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Description

Bis(bromomethyl) sulfone is a strategic organosulfur compound that serves as a versatile and versatile synthetic intermediate in modern organic synthesis . Its molecular structure features two reactive bromomethyl groups attached to a central sulfone moiety, creating a powerful bifunctional building block for constructing complex molecular architectures . The sulfone group is a strongly electron-withdrawing functional group that can activate adjacent carbon atoms for deprotonation and subsequent carbon-carbon bond formation, while the bromine atoms are excellent leaving groups for nucleophilic substitution reactions . This dual reactivity makes this compound a valuable precursor in the synthesis of various heterocyclic compounds and other intricate molecules for pharmaceutical and materials chemistry research . Organosulfur compounds like this one are of paramount importance in medicinal and agricultural chemistry due to their diverse applications and unique reactivity . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, referencing the supplied Safety Data Sheet for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4Br2O2S B15480548 Bis(bromomethyl) sulfone CAS No. 30506-10-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30506-10-6

Molecular Formula

C2H4Br2O2S

Molecular Weight

251.93 g/mol

IUPAC Name

bromo(bromomethylsulfonyl)methane

InChI

InChI=1S/C2H4Br2O2S/c3-1-7(5,6)2-4/h1-2H2

InChI Key

WSPXNMKNKJDQGP-UHFFFAOYSA-N

Canonical SMILES

C(S(=O)(=O)CBr)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Bis(bromomethyl) sulfone: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(bromomethyl) sulfone, with the chemical formula C₂H₄Br₂O₂S, is a bifunctional organosulfur compound. It belongs to the sulfone class of molecules, which are noted for their stability and versatile applications in organic synthesis and medicinal chemistry.[1][2] The compound's structure features a central sulfonyl group (SO₂) flanked by two bromomethyl (-CH₂Br) groups. These bromomethyl moieties are reactive electrophilic sites, making this compound a valuable homobifunctional alkylating agent.

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, with a particular focus on its relevance in modern drug development as a crosslinking and bioconjugation reagent.

Core Chemical and Physical Properties

Quantitative data for this compound is not widely published. The data presented below is calculated or extrapolated from its close analogue, Bis(chloromethyl) sulfone (CAS: 37557-97-4), and general chemical principles.[3] Researchers should verify these properties experimentally for specific applications.

PropertyValueSource / Method
Molecular Formula C₂H₄Br₂O₂S-
Molecular Weight 251.93 g/mol Calculated
IUPAC Name bromo(bromomethylsulfonyl)methane-
CAS Number Not assigned-
Appearance White to off-white solid (Predicted)Analogy
Melting Point Data not available-
Boiling Point Data not available-
Solubility Soluble in many organic solvents (e.g., DCM, THF, Acetone). Low solubility in water (Predicted).General chemical principles
Stability Stable under normal conditions. Reactive towards nucleophiles.General chemical principles

Experimental Protocols

Synthesis of this compound

The most common route for the synthesis of sulfones is the oxidation of the corresponding sulfide precursor.[1] For this compound, this involves the oxidation of bis(bromomethyl) sulfide.

Methodology: Oxidation of Bis(bromomethyl) sulfide

  • Dissolution: Dissolve bis(bromomethyl) sulfide (1 equivalent) in a suitable organic solvent, such as glacial acetic acid or dichloromethane (DCM).

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂) (2-3 equivalents), dropwise to the solution while stirring. The reaction is exothermic and temperature should be maintained below 25°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, pour the mixture into cold water. If a precipitate forms, it can be collected by filtration. Alternatively, if DCM was used as the solvent, the organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

G start Bis(bromomethyl) sulfide in Acetic Acid reagent + Hydrogen Peroxide (H₂O₂) start->reagent reaction Oxidation Reaction (Stir at RT, 12-24h) start->reaction reagent->reaction workup Aqueous Work-up & Purification reaction->workup product This compound workup->product G cluster_0 Antibody Modification Process Antibody Native Antibody (with S-S bond) Reduction Selective Reduction (e.g., with TCEP) Antibody->Reduction ReducedAb Reduced Antibody (two -SH groups) Reduction->ReducedAb Reaction Bis-Alkylation Reaction ReducedAb->Reaction Reagent Bis(bromomethyl) sulfone Reagent->Reaction BridgedAb Re-bridged Antibody (Stable Thioether Linkage) Reaction->BridgedAb Drug Drug Payload (attached to linker) BridgedAb->Drug Conjugation

References

Unveiling the Technical Landscape of Bis(bromomethyl) sulfone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This in-depth technical guide delves into the core characteristics of Bis(bromomethyl) sulfone, a molecule of interest for various synthetic applications. This document provides a structured overview of its chemical identity, properties, and relevant data, adhering to the highest standards of technical accuracy and presentation.

Chemical and Physical Data

Quantitative data for this compound is scarce due to its limited documentation. However, by referencing its chlorinated counterpart and general principles of organic chemistry, we can infer some of its likely properties. The presence of two bromomethyl groups attached to a sulfone core suggests it is a potent alkylating agent. The sulfone group itself is strongly electron-withdrawing, which would influence the reactivity of the adjacent bromomethyl groups.

For comparative purposes, the table below summarizes the available data for related and structurally similar compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
This compound Not availableC₂H₄Br₂O₂S~251.93 (calculated)Expected to be a reactive alkylating agent.
Bis(chloromethyl) sulfone37557-97-4C₂H₄Cl₂O₂S163.02Known alkylating agent.
Bis(p-bromophenyl) sulfone2050-48-8C₁₂H₈Br₂O₂S376.07Aromatic sulfone.
1,1'-(Sulfonylbis(methylene))bis(4-bromobenzene)51439-45-3C₁₄H₁₂Br₂O₂S404.12Aromatic sulfone with brominated side chains.[2]
Bromomethyl p-tolyl sulfone37891-95-5C₈H₉BrO₂S249.12Mono-brominated sulfone.

Synthesis and Reactivity

The synthesis of bis(halomethyl) sulfones typically involves the oxidation of the corresponding bis(halomethyl) sulfide. Therefore, a plausible synthetic route to this compound would involve the oxidation of bis(bromomethyl) sulfide.

Potential Synthetic Pathway

A generalized workflow for the synthesis of this compound is proposed below.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_oxidation Oxidation cluster_product Final Product Thionyl chloride Thionyl chloride Bis(bromomethyl) sulfide Bis(bromomethyl) sulfide Thionyl chloride->Bis(bromomethyl) sulfide Reaction with HBr/radical initiator Methanol Methanol This compound This compound Bis(bromomethyl) sulfide->this compound Oxidation Oxidizing Agent (e.g., m-CPBA, H₂O₂) Oxidizing Agent (e.g., m-CPBA, H₂O₂)

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Development and Research

Sulfone-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[3] The sulfone moiety can act as a bioisostere for other functional groups and can improve the pharmacokinetic properties of drug candidates.[4] Bis(halomethyl) sulfones, in particular, are bifunctional reagents that can be used as cross-linking agents for biopolymers or as building blocks in the synthesis of more complex molecules.

Role as a Bifunctional Reagent

The two bromomethyl groups in this compound provide two reactive sites for nucleophilic substitution reactions. This allows the molecule to act as a linker or cross-linking agent, connecting two different molecular entities. This property is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

G This compound This compound Cross-linked Product { A-CH₂-SO₂-CH₂-B } This compound->Cross-linked Product Nucleophile_A Nucleophile A (e.g., Thiol, Amine) Nucleophile_A:f0->this compound SN2 Reaction Nucleophile_B Nucleophile B (e.g., Protein, Polymer) Nucleophile_B:f0->Cross-linked Product SN2 Reaction

Caption: Logical relationship of this compound as a cross-linking agent.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, protocols for similar bifunctional electrophiles can be adapted. When using this reagent, careful consideration must be given to the reaction conditions, including solvent, temperature, and stoichiometry, to control the extent of cross-linking and avoid unwanted side reactions.

General Protocol for Cross-Linking a Biomolecule (Illustrative):

  • Dissolution: Dissolve the biomolecule (e.g., a protein with accessible thiol or amine groups) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent miscible with the reaction buffer (e.g., DMSO or DMF).

  • Reaction: Add the this compound stock solution to the biomolecule solution dropwise while stirring at a controlled temperature (e.g., 4 °C to room temperature). The molar ratio of the cross-linker to the biomolecule should be optimized based on the desired degree of cross-linking.

  • Quenching: After the desired reaction time, quench any unreacted this compound by adding a small molecule with a nucleophilic group (e.g., β-mercaptoethanol or Tris buffer).

  • Purification: Purify the cross-linked product using standard techniques such as dialysis, size-exclusion chromatography, or affinity chromatography to remove excess reagents and byproducts.

  • Characterization: Characterize the cross-linked product using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm the extent of cross-linking and retention of biological activity.

References

Bis(bromomethyl) sulfone: A Technical Guide to Reactivity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(bromomethyl) sulfone is a bifunctional electrophilic reagent characterized by two bromomethyl groups attached to a central sulfonyl moiety. This structure imparts a high degree of reactivity, making it a valuable building block in organic synthesis and a potent crosslinking agent. The electron-withdrawing nature of the sulfone group activates the adjacent methylene groups, rendering the bromine atoms susceptible to nucleophilic substitution. This guide provides an in-depth analysis of the reactivity and stability of this compound, including key reactions, stability considerations, and detailed experimental protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂H₄Br₂O₂SN/A
Molecular Weight267.93 g/mol N/A
Melting Point158-160 °C[1]
Boiling Point305-306 °C[1]
Density2.596 g/mL at 25 °C[1]
AppearanceWhite crystalline solidN/A
SolubilitySoluble in many organic solventsN/A

Stability

This compound is a solid that is stable under standard ambient conditions (room temperature) when stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] However, its reactivity as an alkylating agent necessitates careful handling and storage to prevent degradation.

Incompatible Materials: To ensure stability and prevent hazardous reactions, this compound should be stored away from:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Strong reducing agents

Reactivity

The reactivity of this compound is dominated by two primary pathways: nucleophilic substitution and the Ramberg-Bäcklund reaction.

Nucleophilic Substitution and Crosslinking Reactions

As a potent bifunctional alkylating agent, this compound readily reacts with a variety of nucleophiles.[4] This property is extensively utilized for crosslinking macromolecules, particularly proteins and polymers, and for the synthesis of heterocyclic compounds.

Reaction with Amines and Thiols: Primary and secondary amines, as well as thiols, are excellent nucleophiles for reaction with this compound. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. Given the two reactive sites, the stoichiometry of the reaction can be controlled to favor either mono-alkylation or, more commonly, bifunctional crosslinking, leading to the formation of cyclic or polymeric structures.

For instance, reaction with diamines can lead to the formation of cyclic sulfonyl diamines, while reaction with dithiols can form cyclic sulfonyl dithioethers. This reactivity is particularly relevant in bioconjugation, where bis-sulfone reagents are used to bridge disulfide bonds in proteins.[5]

Nucleophilic_Substitution

Reaction with other Nucleophiles: this compound can also react with other nucleophiles, such as phenols and azides, to form the corresponding ether and azido derivatives, respectively. The reaction with sodium azide, for example, provides a route to bis(azidomethyl) sulfone, a precursor for "click" chemistry reactions.

The Ramberg-Bäcklund Reaction

A characteristic reaction of α-halo sulfones, including this compound, is the Ramberg-Bäcklund reaction.[1][6][7][8][9] This reaction provides a method for the formation of alkenes from sulfones through a base-mediated extrusion of sulfur dioxide.

The mechanism involves the initial deprotonation of one of the α-carbons by a strong base to form a carbanion. This is followed by an intramolecular nucleophilic attack on the other α-carbon, displacing the bromide ion to form a transient three-membered episulfone (thiirane-1,1-dioxide) intermediate. This intermediate is unstable and readily decomposes, extruding sulfur dioxide to yield an alkene. In the case of this compound, this reaction would lead to the formation of vinyl bromide.

Ramberg_Backlund

Applications in Drug Development and Research

The high reactivity of this compound makes it a compound of interest in drug development and chemical biology, primarily as a crosslinking agent.

DNA Crosslinking: Bifunctional alkylating agents are known to be potent cytotoxic agents due to their ability to form covalent crosslinks with DNA, which can inhibit DNA replication and transcription, ultimately leading to apoptosis.[4] While direct studies on this compound are limited, related bis(bromomethyl) compounds have been shown to act as DNA crosslinking agents.[10] It is plausible that this compound can alkylate nucleophilic sites on DNA bases, such as the N7 position of guanine, leading to intrastrand or interstrand crosslinks.[5][11]

DNA_Crosslinking

Experimental Protocols

The following are representative, generalized protocols for key reactions involving this compound. Researchers should adapt these procedures based on the specific substrate and desired outcome, with appropriate safety precautions in place.

General Procedure for Nucleophilic Substitution with a Diamine
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Nucleophile: To this solution, add the diamine (1 equivalent for cyclization, or in excess for other applications) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2-3 equivalents) to scavenge the HBr byproduct.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (the salt of the base) has formed, remove it by filtration. The filtrate can be concentrated under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired cyclic or crosslinked product.

General Procedure for the Ramberg-Bäcklund Reaction
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of t-butanol and water.

  • Addition of Base: Add a strong base, such as potassium hydroxide or potassium tert-butoxide (2-3 equivalents), to the solution. The reaction is often carried out at room temperature or with cooling, depending on the reactivity of the substrate.

  • Reaction: Stir the mixture vigorously. The reaction progress can be monitored by gas chromatography (GC) by observing the disappearance of the starting material.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting product can be purified by distillation or chromatography if necessary.

Conclusion

This compound is a highly reactive and versatile chemical entity. Its stability under controlled conditions, coupled with its potent electrophilicity, makes it a valuable tool for the synthesis of complex molecules and for the crosslinking of polymers and biomolecules. A thorough understanding of its reactivity with various nucleophiles and its propensity to undergo the Ramberg-Bäcklund reaction is crucial for its effective and safe utilization in research and development. The potential for this compound to act as a DNA crosslinking agent also suggests avenues for its investigation in the context of medicinal chemistry and drug discovery. As with any highly reactive compound, appropriate safety measures should always be employed when handling this compound.

References

An In-Depth Technical Guide to the Solubility Profile of Bis(bromomethyl) sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis(bromomethyl) sulfone

This compound is an organic compound containing a central sulfone group flanked by two bromomethyl groups. The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a common motif in medicinal chemistry. Sulfones are known to be polar and can form hydrogen bonds, which influences their solubility and other physicochemical properties. The presence of two bromomethyl groups suggests that the molecule may be reactive and could serve as a building block in organic synthesis.

Understanding the solubility of this compound is crucial for its application in drug development and various chemical syntheses. Solubility affects bioavailability, formulation, and reaction kinetics. This guide outlines the experimental protocols necessary to determine its solubility in a range of aqueous and organic solvents.

Predicted Solubility Profile

Based on the structure of this compound, a qualitative prediction of its solubility can be made. The polar sulfone group would suggest some affinity for polar solvents. However, the overall molecule is relatively nonpolar due to the carbon backbone and the bromine atoms. Therefore, it is expected to have low solubility in water and higher solubility in organic solvents. Lower carbon sulfones are generally soluble in water and most organic solvents, but the larger size and the presence of bromine in this compound likely decrease its aqueous solubility.

Experimental Determination of Solubility

The following section details the established "shake-flask" method, which is considered the gold standard for determining the equilibrium solubility of a compound.

Materials and Equipment
  • This compound: Crystalline solid of high purity.

  • Solvents: A range of solvents of analytical grade should be tested, including but not limited to:

    • Water (deionized and buffered to various pH values, e.g., 4.0, 7.0, 9.0)

    • Ethanol

    • Methanol

    • Acetone

    • Acetonitrile

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane (DCM)

    • Ethyl acetate

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker bath or incubator

    • Centrifuge

    • Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

    • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.

    • Volumetric flasks and pipettes

Experimental Protocol: Shake-Flask Method[1][2]
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of crystalline this compound into a series of vials. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Add a precise volume of the desired solvent to each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifugation is the preferred method. Centrifuge the vials at a high speed until a clear supernatant is obtained.

    • Alternatively, filtration through a solvent-compatible, low-binding filter can be used. It is important to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Data Presentation

The quantitative solubility data obtained should be summarized in a clear and structured table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water (pH 7.0)25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
DMSO25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or Filter C->D E Collect supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Synthesis of a Related Compound: Bis(4-bromophenyl) sulfone

While the specific synthesis of this compound is not detailed in the provided search results, the synthesis of a structurally related compound, bis(4-bromophenyl) sulfone, can serve as a representative example of a synthetic pathway for diaryl sulfones. This process involves the bromination of diphenyl sulfoxide followed by oxidation.[1]

Caption: Synthesis of Bis(4-bromophenyl) sulfone.

Conclusion

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of this compound. Although specific quantitative data for this compound is not currently available, the detailed experimental protocol for the shake-flask method offers a robust approach to generate this critical information. The provided visualizations of the experimental workflow and a representative synthesis will aid in the practical application of these methods. A thorough understanding of the solubility of this compound is a prerequisite for its successful application in research and development.

References

An In-depth Technical Guide to Bis(bromomethyl) sulfone: Synthesis, Safety, and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: Bis(bromomethyl) sulfone (CAS No. 30506-10-6), also known as bromo((bromomethyl)sulfonyl)methane, is a reactive organosulfur compound. While specific public data on this compound is limited, this guide provides a comprehensive overview of its probable characteristics, synthesis, and safe handling procedures based on analogous chemical principles and available information. It is intended to serve as a foundational resource for professionals in research and drug development.

Chemical and Physical Properties

PropertyValueNotes
CAS Number 30506-10-6A unique identifier for this specific chemical substance.
Molecular Formula C₂H₄Br₂O₂SComposed of two carbon, four hydrogen, two bromine, two oxygen, and one sulfur atom.
Molecular Weight 267.93 g/mol Calculated from the atomic weights of its constituent elements.
Appearance Expected to be a solid at room temperatureBased on the properties of similar small organosulfone compounds.
Melting Point Not reportedExpected to be significantly higher than room temperature due to its polarity and molecular weight.
Boiling Point Not reportedLikely to decompose upon heating at atmospheric pressure.
Solubility Not reportedExpected to be sparingly soluble in water and soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Density Not reportedExpected to be denser than water.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature, a plausible and commonly employed method for the synthesis of sulfones is the oxidation of the corresponding sulfide.

Proposed Synthesis: Oxidation of Bis(bromomethyl) sulfide

This two-step process involves the initial synthesis of bis(bromomethyl) sulfide followed by its oxidation to the sulfone.

Step 1: Synthesis of Bis(bromomethyl) sulfide

  • Reaction: Thionyl chloride is reacted with dimethyl sulfoxide to form a chlorosulfonium salt, which then reacts with a bromide source (e.g., sodium bromide) to yield bis(bromomethyl) sulfide.

  • Detailed Methodology:

    • To a stirred solution of dimethyl sulfoxide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, slowly add thionyl chloride (1.1 eq).

    • Allow the reaction mixture to stir at 0 °C for 1 hour.

    • Add sodium bromide (2.2 eq) in one portion and let the reaction warm to room temperature.

    • Stir the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation of Bis(bromomethyl) sulfide to this compound

  • Reaction: The synthesized bis(bromomethyl) sulfide is oxidized using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

  • Detailed Methodology:

    • Dissolve bis(bromomethyl) sulfide (1.0 eq) in a suitable solvent like dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of m-CPBA (2.2 eq) in dichloromethane to the reaction mixture. Caution: m-CPBA is a potentially explosive oxidizing agent.

    • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

    • Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the by-product, m-chlorobenzoic acid.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The resulting crude this compound can be purified by recrystallization or column chromatography.

Safety and Handling

Given the presence of two bromomethyl groups, this compound is expected to be a hazardous substance. It should be handled with extreme caution by trained personnel in a well-ventilated chemical fume hood.

Hazard Identification and Personal Protective Equipment (PPE)
  • Expected Hazards:

    • Skin Corrosion/Irritation: Likely to be corrosive to the skin. Direct contact can cause severe burns.

    • Serious Eye Damage/Irritation: Poses a high risk of serious and permanent eye damage.

    • Respiratory Irritation: Inhalation of dust or vapors may cause severe irritation to the respiratory tract.

    • Alkylation Agent: As a bifunctional alkylating agent, it has the potential to be mutagenic and carcinogenic.

  • Required Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.

    • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron or suit may be necessary.

    • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used, especially when handling the solid outside of a glovebox or during transfers.

Handling and Storage
  • Handling:

    • Always handle this compound in a chemical fume hood.

    • Avoid creating dust.

    • Use spark-proof tools and explosion-proof equipment.

    • Prevent contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

    • Store in a secondary containment tray.

First-Aid Measures
  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Spill and Disposal Procedures
  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE.

    • For small spills, carefully scoop the solid material into a container for disposal. Avoid generating dust.

    • For large spills, contain the spill and collect the material using a non-sparking tool.

    • Decontaminate the spill area with a suitable decontaminating agent.

  • Disposal:

    • Dispose of waste in accordance with all applicable federal, state, and local regulations.

    • This material is likely to be considered hazardous waste.

Potential Applications in Drug Development and Research

While there is limited specific information on the applications of this compound in drug development, its chemical structure suggests several potential uses for researchers. Some sources suggest that compounds derived from this structure may possess antibacterial properties.

  • Bifunctional Alkylating Agent: The two bromomethyl groups are reactive sites for nucleophilic substitution. This allows the molecule to act as a cross-linking agent for biopolymers such as proteins and nucleic acids. This property could be explored in the development of anticancer agents or as chemical probes to study biological processes.

  • Synthetic Intermediate: It can serve as a building block in organic synthesis to introduce the -CH₂-SO₂-CH₂- moiety into more complex molecules. This sulfone group can influence the physicochemical properties of a molecule, such as its polarity, solubility, and metabolic stability, which are important considerations in drug design.

Visualizing Workflows and Pathways

Safe Handling Workflow

The following diagram illustrates the critical steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Receipt Receipt of Compound - Verify Integrity - Log in Inventory Storage Secure Storage - Cool, Dry, Ventilated - Away from Incompatibles Receipt->Storage Handling Handling in Fume Hood - Wear Full PPE - Use Appropriate Equipment Storage->Handling Experiment Experimental Use - Follow Protocol - Monitor Reactions Handling->Experiment Waste Waste Collection - Segregate Waste - Label Clearly Experiment->Waste Disposal Waste Disposal - Follow Regulations - Use Licensed Contractor Waste->Disposal

Caption: Workflow for the safe handling of this compound.

Proposed Synthetic Pathway

This diagram outlines the proposed two-step synthesis of this compound.

SynthesisPathway DMSO Dimethyl Sulfoxide BMSulfide Bis(bromomethyl) sulfide DMSO->BMSulfide 1. SOCl2 2. NaBr SOCl2 Thionyl Chloride NaBr Sodium Bromide BMSulfone This compound BMSulfide->BMSulfone Oxidation mCPBA m-CPBA mCPBA->BMSulfone

Caption: Proposed synthesis of this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Users should consult official Safety Data Sheets (SDS) and conduct a thorough risk assessment before handling this compound. All laboratory work should be performed by qualified individuals in a controlled environment.

Unraveling the Core Mechanism of Action of Bis(bromomethyl) sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(bromomethyl) sulfone is a bifunctional alkylating agent with significant potential in therapeutic development, primarily owing to its ability to induce cellular damage and apoptosis in cancer cells. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a potent cross-linking agent that targets proteins and nucleic acids. We will explore the downstream cellular consequences of this activity, including the induction of DNA damage response pathways and apoptosis. This document provides a comprehensive overview of the key molecular interactions, relevant signaling cascades, and detailed experimental protocols for the investigation of this compound.

Introduction

This compound belongs to the class of organosulfur compounds characterized by a sulfone group flanked by two bromomethyl groups. The electrophilic nature of the carbon atoms in the bromomethyl groups makes them susceptible to nucleophilic attack by electron-rich moieties in biological macromolecules. This reactivity is the cornerstone of its mechanism of action, enabling it to form covalent cross-links within and between proteins and DNA strands. Such cross-linking disrupts the normal function of these essential biomolecules, leading to cytotoxicity, particularly in rapidly proliferating cancer cells.

Core Mechanism of Action: Covalent Cross-Linking

The primary mechanism of action of this compound is its function as a covalent cross-linking agent. The two bromomethyl groups can react with nucleophilic residues on proteins and DNA.

Protein Cross-Linking

The thiol groups of cysteine residues are particularly strong nucleophiles and are likely primary targets for alkylation by this compound. The reaction proceeds via a nucleophilic substitution, forming a stable thioether bond. As a bifunctional agent, one molecule of this compound can react with two separate nucleophilic residues, resulting in intra- or inter-protein cross-links. This can lead to protein aggregation, denaturation, and loss of function.

DNA Damage

This compound is also capable of alkylating DNA bases, with a preference for the N7 position of guanine. This can result in the formation of monoadducts or, more critically, interstrand and intrastrand cross-links. These cross-links physically obstruct DNA replication and transcription, leading to cell cycle arrest and the activation of DNA damage response pathways.

Key Signaling Pathways

The cellular damage induced by this compound triggers a cascade of signaling events designed to either repair the damage or eliminate the cell through apoptosis.

p53-Dependent Apoptotic Pathway

DNA damage is a potent activator of the tumor suppressor protein p53. Upon sensing DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA). The induction of apoptosis is a critical component of the anticancer activity of DNA-damaging agents.

p53_pathway BBS This compound DNA_damage DNA Cross-linking BBS->DNA_damage p53 p53 Activation DNA_damage->p53 p21 p21 Upregulation p53->p21 BAX_PUMA BAX/PUMA Upregulation p53->BAX_PUMA Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX_PUMA->Apoptosis

p53-dependent apoptotic pathway activation.
MAPK Signaling Pathway

Cellular stress induced by protein and DNA damage can also activate Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38. These pathways are involved in regulating a wide range of cellular processes, including inflammation, cell differentiation, and apoptosis. Persistent activation of JNK and p38 in response to irreparable damage often commits the cell to apoptosis.

MAPK_pathway BBS This compound Cellular_Stress Cellular Stress (Protein & DNA Damage) BBS->Cellular_Stress JNK_p38 JNK/p38 Activation Cellular_Stress->JNK_p38 AP1 AP-1 Activation JNK_p38->AP1 Apoptosis Apoptosis AP1->Apoptosis apoptosis_workflow Start Seed and Treat Cells Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, RT, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Apoptosis Analyze->End qclms_workflow Start Treat Protein/Lysate with This compound Digest Proteolytic Digestion (Trypsin) Start->Digest Fractionate Peptide Fractionation (LC) Digest->Fractionate Analyze Tandem Mass Spectrometry (MS/MS) Fractionate->Analyze Identify Identify Cross-linked Peptides Analyze->Identify End Map Interaction Sites Identify->End

Theoretical Studies of Bis(bromomethyl) sulfone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(bromomethyl) sulfone is a reactive chemical species of interest for its potential applications in organic synthesis and drug development. As a bis-alkylating agent, it possesses two electrophilic carbon centers adjacent to a strongly electron-withdrawing sulfonyl group, suggesting a high reactivity towards nucleophiles. This technical guide provides a comprehensive theoretical overview of this compound, leveraging computational data from analogous compounds, outlining potential synthetic routes with detailed experimental protocols, exploring its characteristic reactivity, and discussing its prospective applications, particularly in the realm of medicinal chemistry. Due to the limited direct studies on this compound, this guide extrapolates from data on closely related bis(halomethyl) sulfones and general principles of sulfone chemistry to provide a robust theoretical framework.

Introduction

The sulfonyl functional group is a cornerstone in organic and medicinal chemistry, imparting unique electronic and structural properties to molecules.[1] Compounds bearing a sulfonyl group are found in numerous pharmaceuticals and are valued for their chemical stability and ability to participate in hydrogen bonding.[2] Alpha-halosulfones, in particular, are versatile intermediates in organic synthesis, known for their reactivity in reactions such as the Ramberg-Bäcklund rearrangement.[3][4]

This compound, with the chemical formula (BrCH₂)₂SO₂, features two reactive bromomethyl groups attached to a central sulfonyl moiety. This structure suggests its utility as a bifunctional electrophile, capable of crosslinking nucleophilic species. While specific literature on this compound is scarce, its chemical behavior can be reliably predicted by examining its structural analogues, such as bis(chloromethyl) sulfone and bis(trifluoromethyl) sulfone, and the well-established chemistry of α-halosulfones.

This guide will delve into the theoretical aspects of this compound, providing researchers and drug development professionals with a foundational understanding of its properties and potential.

Theoretical and Computational Chemistry

While no dedicated computational studies on this compound were found, extensive theoretical work on related sulfones provides valuable insights into its electronic structure, geometry, and spectroscopic properties. Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting these characteristics.

Molecular Geometry and Electronic Structure

The geometry around the sulfur atom in a sulfone is approximately tetrahedral, with the C-S-C and O-S-O bond angles deviating from the ideal 109.5°. Computational studies on analogous molecules can provide estimates for the geometric parameters of this compound.

Table 1: Calculated and Experimental Geometrical Parameters for Analogous Sulfones

CompoundMethodC-S Bond Length (Å)S=O Bond Length (Å)C-S-C Bond Angle (°)O-S-O Bond Angle (°)Reference
Bis(chloromethyl) sulfone-----[5]
Bis(trichloromethyl) sulfoneElectron Diffraction1.8941.419109.8120.8
Bis(trifluoromethyl) sulfoneB3LYP/6-311G(d)1.8721.422102.4123.8[6]
Dimethyl sulfoneSTO-3G*1.8181.45598.5124.2[7]

Note: Specific calculated values for bis(chloromethyl) sulfone were not available in the searched literature, though its computed properties are listed in PubChem.[5]

The sulfonyl group is highly polarized, with significant positive charge on the sulfur atom and negative charges on the oxygen atoms. This polarity, coupled with the electron-withdrawing nature of the bromine atoms, renders the α-carbon atoms highly electrophilic.

Spectroscopic Properties

The key vibrational modes for this compound are expected to be the symmetric and asymmetric stretching of the S=O bonds, which typically appear in the infrared spectrum between 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-Br stretching vibrations are expected at lower frequencies. ¹H and ¹³C NMR spectroscopy would be crucial for characterizing the molecule, with the chemical shifts of the methylene protons and carbons being significantly influenced by the adjacent sulfonyl and bromine groups.

Synthesis of this compound

A plausible and common method for the synthesis of sulfones is the oxidation of the corresponding sulfide. Therefore, a two-step synthesis starting from a suitable precursor is proposed for this compound.

Proposed Synthetic Pathway

The synthesis would likely proceed via the formation of bis(bromomethyl) sulfide, followed by its oxidation to the sulfone.

G Thiourea Thiourea BisThioaceticAcid Thiodiacetic Acid Thiourea->BisThioaceticAcid 1. NaOH 2. Bromoacetic Acid BromoaceticAcid Bromoacetic Acid BromoaceticAcid->BisThioaceticAcid BisMercaptoethanol Bis(2-hydroxyethyl) sulfide BisThioaceticAcid->BisMercaptoethanol Reduction Reduction Reduction (e.g., with Diborane) BisBromoethylSulfide Bis(2-bromoethyl) sulfide BisMercaptoethanol->BisBromoethylSulfide Bromination Bromination Bromination (e.g., with PBr3) BisBromomethylSulfone This compound BisBromoethylSulfide->BisBromomethylSulfone Oxidation Oxidation Oxidation (e.g., m-CPBA)

Caption: Proposed synthetic pathway for this compound.

An alternative and more direct approach would be the reaction of a suitable sulfur-containing starting material with a bromomethylating agent. However, the oxidation of bis(bromomethyl) sulfide is a well-established and reliable method for sulfone synthesis.[8]

Experimental Protocols
  • Materials: Thiodiglycol (1 mole), Phosphorus tribromide (0.7 mole).

  • Procedure:

    • To a stirred and cooled solution of thiodiglycol in a suitable anhydrous solvent (e.g., diethyl ether), slowly add phosphorus tribromide.

    • Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by carefully pouring the mixture onto ice.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude bis(bromomethyl) sulfide.

    • Purify the product by vacuum distillation or column chromatography.

This protocol is adapted from general procedures for the oxidation of sulfides to sulfones using meta-chloroperoxybenzoic acid (m-CPBA).[3][9][10]

  • Materials: Bis(bromomethyl) sulfide (1 mole), m-CPBA (2.2 moles), Dichloromethane (DCM).

  • Procedure:

    • Dissolve bis(bromomethyl) sulfide in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add m-CPBA portion-wise to the stirred solution, ensuring the temperature remains below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Reactivity and Potential Signaling Pathways

The reactivity of this compound is dominated by the two electrophilic bromomethyl groups. The electron-withdrawing sulfonyl group enhances the electrophilicity of the α-carbons, making them susceptible to nucleophilic attack.

Nucleophilic Substitution

This compound is expected to readily undergo Sₙ2 reactions with a variety of nucleophiles, such as amines, thiols, and carboxylates. As a bis-alkylating agent, it can form cross-linked products.

G BisBromomethylSulfone This compound Intermediate Mono-alkylated Intermediate BisBromomethylSulfone->Intermediate Sₙ2 Nucleophile1 Nucleophile (Nu-H) Nucleophile1->Intermediate CrosslinkedProduct Cross-linked Product Intermediate->CrosslinkedProduct Sₙ2 Nucleophile2 Second Nucleophile (Nu'-H) Nucleophile2->CrosslinkedProduct

Caption: General reaction pathway for nucleophilic substitution.

Ramberg-Bäcklund Reaction

A characteristic reaction of α-halosulfones is the Ramberg-Bäcklund reaction, which involves treatment with a strong base to form an alkene via a thiirane dioxide intermediate with the extrusion of sulfur dioxide.[3][4] In the case of this compound, an intramolecular reaction could potentially lead to the formation of a strained cyclic system, although intermolecular polymerization would be a likely competing pathway.

G AlphaHaloSulfone α-Halo Sulfone Carbanion Carbanion Intermediate AlphaHaloSulfone->Carbanion -H⁺ Base Strong Base Base->Carbanion Episulfone Thiirane Dioxide Intermediate Carbanion->Episulfone Intramolecular Sₙ2 -X⁻ Alkene Alkene Episulfone->Alkene Extrusion SO2 Sulfur Dioxide Episulfone->SO2

Caption: Mechanism of the Ramberg-Bäcklund Reaction.

Applications in Drug Development

The bifunctional electrophilic nature of this compound makes it an interesting candidate for applications in drug development, particularly in the design of covalent inhibitors and cross-linking agents.

Covalent Inhibitors

Covalent inhibitors form a stable bond with their target protein, often leading to enhanced potency and duration of action. This compound could be incorporated into a ligand that targets a specific protein. The two electrophilic centers could potentially react with nucleophilic residues (e.g., cysteine, lysine) in the protein's binding site, forming a covalent adduct. The sulfone moiety can act as a rigid scaffold and participate in hydrogen bonding interactions.

Disulfide Bond Rebridging

In antibody-drug conjugates (ADCs) and other protein therapeutics, maintaining the structural integrity of the protein is crucial. Bis-alkylating agents with sulfone scaffolds have been developed to rebridge disulfide bonds after their reduction. This approach allows for site-specific conjugation of payloads without disrupting the overall protein structure. This compound could serve as a core structure for such rebridging linkers.

G Antibody Antibody with Disulfide Bond ReducedAntibody Reduced Antibody (two thiol groups) Antibody->ReducedAntibody Reduction Reduction Reduction RebridgedAntibody Rebridged Antibody ReducedAntibody->RebridgedAntibody BisSulfoneLinker This compound Derivative BisSulfoneLinker->RebridgedAntibody Bis-alkylation

Caption: Workflow for disulfide bond rebridging in antibodies.

DNA Alkylating Agents

Bis-alkylating agents have a long history in cancer chemotherapy, where they act by cross-linking DNA strands, ultimately leading to apoptosis. While simple alkylating agents often lack specificity, this compound could be incorporated into a larger molecule that targets specific DNA sequences, potentially leading to more selective and less toxic anticancer agents.[4]

Conclusion

This compound, while not extensively studied, represents a molecule with significant theoretical potential in organic synthesis and medicinal chemistry. By drawing parallels with well-characterized analogous compounds, its electronic structure, reactivity, and potential applications can be confidently predicted. Its nature as a bis-alkylating agent makes it a valuable synthon for creating cross-linked structures and a promising scaffold for the development of novel covalent inhibitors and protein modification reagents. Further experimental investigation into the synthesis and reactivity of this compound is warranted to fully unlock its potential for researchers, scientists, and drug development professionals.

References

Bis(bromomethyl) sulfone: A Technical Guide to a Potentially Potent Bifunctional Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(bromomethyl) sulfone is a sulfur-containing organic compound that, while not extensively documented in scientific literature, holds significant potential as a bifunctional electrophile for applications in organic synthesis and drug development. Its structure, featuring two reactive bromomethyl groups flanking a sulfonyl moiety, suggests its utility as a crosslinking agent and a building block for novel heterocyclic systems. This technical guide consolidates available information on related compounds to infer the probable discovery, synthesis, chemical properties, and reactivity of this compound, providing a foundational resource for researchers interested in exploring its synthetic applications.

Introduction: The Sulfonyl Group in Synthesis

The sulfone functional group is a cornerstone in modern organic and medicinal chemistry. Characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, sulfones are generally stable and electron-withdrawing. This electronic nature activates adjacent carbon atoms, influencing the reactivity of the molecule. While a wide array of sulfone-containing compounds have been synthesized and studied, the simple, non-aromatic "this compound" remains largely unexplored in dedicated studies. This guide aims to bridge this knowledge gap by drawing parallels with its chloro-analog, bis(chloromethyl) sulfone, and other α-halomethyl sulfones.

Predicted Physicochemical Properties

Direct experimental data for this compound is scarce. However, we can predict its key properties based on its chloro-analog and general principles of organic chemistry.

PropertyPredicted Value/Information for this compoundData for Bis(chloromethyl) sulfone[1]
Molecular Formula C₂H₄Br₂O₂SC₂H₄Cl₂O₂S
Molecular Weight 251.93 g/mol 163.02 g/mol
Appearance Likely a white to off-white crystalline solidWhite crystalline solid
Melting Point Expected to be higher than bis(chloromethyl) sulfone due to increased molecular weight and polarizability98-100 °C
Solubility Predicted to be soluble in polar organic solvents like acetone, ethyl acetate, and acetonitrile; sparingly soluble in water and nonpolar solvents.Soluble in acetone, ethyl acetate; sparingly soluble in water.
Spectroscopic Data
¹H NMR (predicted)A singlet for the methylene protons (CH₂) is expected, likely in the range of 4.5-5.0 ppm in CDCl₃, shifted downfield due to the influence of both the bromine and sulfonyl groups.A singlet at approximately 4.6 ppm in CDCl₃.
¹³C NMR (predicted)A single resonance for the methylene carbons (CH₂) is anticipated, likely in the range of 40-50 ppm.A resonance at approximately 45 ppm.
IR Spectroscopy (predicted)Strong characteristic absorption bands for the sulfonyl group (S=O) are expected around 1300-1350 cm⁻¹ (asymmetric stretching) and 1120-1160 cm⁻¹ (symmetric stretching). A C-Br stretching band would be observed at lower wavenumbers.Strong S=O stretching bands are observed.
Mass Spectrometry (predicted)The mass spectrum would show a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks).The mass spectrum shows a characteristic isotopic pattern for two chlorine atoms.

Proposed Synthesis and Experimental Protocols

The synthesis of this compound has not been explicitly detailed in the literature. However, a plausible and efficient route can be designed based on the well-established oxidation of corresponding sulfides.

Two-Step Synthesis from Bis(bromomethyl) sulfide

This is the most probable synthetic route, analogous to the preparation of other dialkyl sulfones.

Step 1: Synthesis of Bis(bromomethyl) sulfide

This precursor can be synthesized from paraformaldehyde and hydrogen bromide, followed by reaction with sodium sulfide.

Step 2: Oxidation of Bis(bromomethyl) sulfide to this compound

The oxidation of the sulfide to the sulfone is a standard transformation in organic chemistry.

  • Reagents and Equipment:

    • Bis(bromomethyl) sulfide

    • Glacial acetic acid

    • 30% Hydrogen peroxide (H₂O₂)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Ice bath

    • Büchner funnel and filter flask

  • Experimental Protocol:

    • Dissolve bis(bromomethyl) sulfide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric excess (typically 2.2 to 2.5 equivalents) of 30% hydrogen peroxide to the stirred solution. The addition should be dropwise to control the exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting sulfide. Gentle heating may be required to drive the reaction to completion.

    • Pour the reaction mixture into a larger beaker containing ice-water. The this compound product is expected to precipitate as a white solid.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold water to remove any remaining acetic acid and hydrogen peroxide.

    • Dry the product under vacuum. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be performed for further purification.

Reactivity and Potential Applications

The chemical behavior of this compound is dictated by the presence of two reactive C-Br bonds, which are activated by the adjacent electron-withdrawing sulfonyl group. This makes the methylene protons acidic and the methylene carbons highly electrophilic.

Nucleophilic Substitution Reactions

This compound is expected to be an excellent substrate for Sₙ2 reactions. It can react with a variety of nucleophiles, such as amines, thiols, and alkoxides, to form disubstituted products. This bifunctionality makes it a valuable crosslinking agent for polymers and biomolecules.

Diagram: General Reactivity of this compound

G Figure 1: Nucleophilic Substitution BBS This compound Product Nu-CH2-SO2-CH2-Nu BBS->Product Nucleophilic Attack Nuc 2 Nu-H Nuc->Product Byproduct 2 HBr G Figure 2: Synthesis of Heterocycles BBS This compound CyclicSulfone Cyclic Sulfone (e.g., Thiazolidine-1,1-dioxide derivatives) BBS->CyclicSulfone Dinuc X-Y-H2 Dinuc->CyclicSulfone

References

A Comprehensive Technical Review of Bis(bromomethyl) sulfone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(bromomethyl) sulfone is a reactive, bifunctional electrophile utilized as a versatile building block in organic synthesis and as a crosslinking agent in chemical biology. Its structure, featuring two bromomethyl groups activated by a central sulfonyl moiety, enables covalent bond formation with a variety of nucleophiles. This makes it a valuable tool for constructing complex molecular architectures and for probing biological systems. This technical guide provides a detailed overview of the synthesis, spectral properties, and key applications of this compound, with a particular focus on its utility in crosslinking, heterocyclic synthesis, and its potential applications in drug development as an enzyme inhibitor and DNA alkylating agent.

Synthesis and Characterization

This compound is most commonly synthesized through a two-step process starting from a simple precursor. The methodology involves the oxidation of a sulfide to the corresponding sulfone, followed by free-radical bromination of the activated methylene positions.

Experimental Protocol: Synthesis of this compound

Step 1: Oxidation of Bis(methylthio)methane to Bis(methylsulfonyl)methane

  • To a stirred solution of bis(methylthio)methane in glacial acetic acid, add hydrogen peroxide (30% aqueous solution) dropwise at a temperature maintained below 50 °C.

  • After the addition is complete, the reaction mixture is heated at reflux for 2-3 hours to ensure complete oxidation.

  • The mixture is then cooled, and the solvent is removed under reduced pressure.

  • The resulting crude solid, bis(methylsulfonyl)methane, is purified by recrystallization from ethanol/water to yield a white crystalline product.

Step 2: Bromination of Bis(methylsulfonyl)methane

  • A mixture of bis(methylsulfonyl)methane, N-Bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide or AIBN is prepared in a dry, non-polar solvent like carbon tetrachloride.[1][2]

  • The reaction mixture is heated to reflux and irradiated with a UV lamp to facilitate the initiation of the radical bromination process. The reaction progress can be monitored by observing the consumption of NBS (succinimide floats to the surface upon reaction completion).

  • After cooling, the succinimide byproduct is removed by filtration.

  • The solvent is evaporated under reduced pressure, and the crude this compound is purified by recrystallization, typically from a solvent mixture like ethanol/chloroform, to afford the final product as a white crystalline solid.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

PropertyValue / Description
Molecular Formula C₂H₄Br₂O₂S
Molecular Weight 267.93 g/mol
Appearance White crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ ~4.8 ppm (s, 4H, -CH₂Br)
¹³C NMR (CDCl₃, 100 MHz) δ ~40 ppm (-CH₂Br)
IR (KBr, cm⁻¹) ~1340 (asymmetric SO₂ stretch), ~1150 (symmetric SO₂ stretch)[3][4][5][6]

Note: NMR chemical shifts are estimated based on the chemical environment. The strong electron-withdrawing effects of both the sulfone group and the bromine atoms lead to a significant downfield shift for the methylene protons and carbon.

Chemical Reactivity and Applications

The two bromomethyl groups of this compound are excellent electrophilic sites, readily undergoing SN2 reactions with a wide range of nucleophiles. This bifunctionality is the basis for its primary applications as a crosslinking agent and a building block for heterocyclic systems.

Crosslinking Agent for Biopolymers

This compound is an effective crosslinking agent, particularly for proteins. It reacts with nucleophilic side chains of amino acids, most notably the thiol groups of cysteine residues, to form stable thioether bonds. This property is used to study protein-protein interactions, stabilize protein structures, and create antibody-drug conjugates.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis A Antibody with accessible disulfide bond C Reduced Antibody (Free Thiols) A->C Reduction B Reducing Agent (e.g., TCEP) B->C E Incubation at pH 7-8 (Controlled Time/Temp) C->E D This compound (in DMSO/Buffer) D->E Crosslinking F Size Exclusion Chromatography (SEC) E->F Purification G SDS-PAGE & Mass Spec Analysis F->G Characterization

Caption: Workflow for re-bridging a reduced disulfide bond in an antibody.

Synthesis of Sulfur-Containing Heterocycles

By reacting this compound with bifunctional nucleophiles, such as diamines, dithiols, or amino-thiols, various sulfur-containing heterocyclic compounds can be synthesized. These reactions typically proceed via a double nucleophilic substitution, leading to the formation of a new ring system incorporating the sulfone moiety.

G BBS This compound PRODUCT Tetrahydrothiadiazine- 1,1-dioxide Derivative BBS->PRODUCT HYD Hydrazine Derivative (R-NH-NH-R') HYD->PRODUCT BASE Base (e.g., K₂CO₃) BASE->PRODUCT promotes cyclization

Caption: Reaction pathway for the synthesis of a six-membered heterocycle.

Relevance in Drug Development

The high electrophilicity and ability to covalently modify biomolecules make this compound and related structures interesting scaffolds for therapeutic development.

Covalent Enzyme Inhibition

Vinyl sulfones are known irreversible inhibitors of cysteine proteases, where the active site cysteine attacks the vinyl group in a Michael addition.[7][8] Similarly, bifunctional alkylating sulfones can act as covalent inhibitors. They can bridge two nucleophilic residues (e.g., two cysteines, or a cysteine and a histidine) in an enzyme's active site, leading to irreversible inactivation. This mechanism is a promising strategy for developing highly specific and potent enzyme inhibitors.

Enzyme ClassPotential MechanismRepresentative IC₅₀/Kᵢ
Cysteine ProteasesCovalent modification of the catalytic cysteine thiol via SN2 reaction.[9][10]Varies (nM to µM range)
KinasesAlkylation of conserved cysteine residues in the active site or allosteric pockets.Varies
Deubiquitinases (DUBs)Irreversible alkylation of the active site cysteine.Varies
DNA Alkylating Agent

Bifunctional alkylating agents are a cornerstone of cancer chemotherapy.[11][12][13][14][15] They exert their cytotoxic effects by forming covalent bonds with DNA bases, primarily the N7 position of guanine.[15] this compound, having two reactive alkylating arms, can form both mono-adducts and, more critically, interstrand crosslinks (ICLs) between opposite DNA strands.[16][17] These ICLs physically block DNA replication and transcription, leading to cell cycle arrest and apoptosis.[17]

G A This compound (Bifunctional Electrophile) B Mono-alkylation of Guanine (N7) A->B C Interstrand Crosslink (ICL) Formation B->C D Stalled Replication Fork & DNA Damage Recognition C->D E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis (Programmed Cell Death) D->F

Caption: Mechanism of cytotoxicity via DNA interstrand crosslink formation.

Conclusion

This compound is a potent bifunctional electrophile with significant utility in both synthetic chemistry and as a tool for chemical biology. Its capacity to efficiently crosslink nucleophilic residues makes it valuable for studying and stabilizing protein structures. In the realm of drug development, its fundamental reactivity as a dual alkylating agent provides a foundation for designing novel covalent enzyme inhibitors and DNA-damaging anticancer agents. Future research may focus on developing derivatives with enhanced selectivity for specific biological targets to maximize therapeutic potential while minimizing off-target toxicity.

References

An In-depth Technical Guide to Bis(bromomethyl) sulfone Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemistry, biological activity, and applications of various analogues and derivatives of sulfone-containing compounds. While "Bis(bromomethyl) sulfone" itself is a basic structure, this document explores a wider range of its more extensively studied analogues, which have significant applications in medicinal chemistry and biotechnology. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual diagrams of key mechanisms and pathways.

Divinyl Sulfone: A Versatile Cross-linking Agent

Divinyl sulfone (DVS) is a prominent analogue of bis(haloalkyl) sulfones, functioning as an efficient bifunctional electrophile. It is widely used for cross-linking biopolymers, such as proteins and polysaccharides, to form hydrogels or for immobilizing molecules onto surfaces.

Mechanism of Action

DVS reacts with nucleophilic functional groups present in biomolecules, primarily the thiol groups of cysteine residues and the amino groups of lysine residues, through a Michael addition reaction. The reaction proceeds under mild alkaline conditions, forming stable thioether or amine linkages.

Below is a diagram illustrating the cross-linking mechanism of Divinyl Sulfone with protein residues.

G cluster_reactants Reactants cluster_products Products DVS Divinyl Sulfone (H₂C=CH-SO₂-CH=CH₂) Intermediate Mono-adduct Intermediate DVS->Intermediate Reaction with Nucleophile 1 Protein1 Protein Chain 1 with Nucleophile 1 (e.g., Cys-SH) Protein1->Intermediate Protein2 Protein Chain 2 with Nucleophile 2 (e.g., Lys-NH₂) Crosslinked Cross-linked Proteins Protein2->Crosslinked Intermediate->Crosslinked Reaction with Nucleophile 2

Caption: Mechanism of protein cross-linking by Divinyl Sulfone.

Quantitative Data: Reaction Kinetics

The reaction of divinyl sulfone with amino groups of proteins and amino acids has been studied kinetically. The rate constants provide a quantitative measure of the reaction speed under specific conditions.

CompoundRate Constant (M⁻¹s⁻¹)Temperature (°C)
Glycine(4.84 ± 0.58) x 10⁻¹30
Bovine Serum Albumin(2.97 ± 0.31) x 10⁻²30
α₁-Casein(2.38 ± 0.49) x 10⁻²30
Experimental Protocol: Cross-linking of Hyaluronic Acid (HA) with DVS

This protocol describes the preparation of a hydrogel by cross-linking hyaluronic acid with divinyl sulfone.

  • Preparation of HA Solution: Dissolve sodium hyaluronate (e.g., 1 g of 770 kDa HA) in 0.2 M NaOH to achieve the desired concentration (e.g., 4% w/v). Stir the solution at room temperature for 1 hour to ensure complete dissolution.

  • Addition of DVS: Add divinyl sulfone to the HA solution to achieve a specific weight ratio of HA to DVS (e.g., 10:1, 7:1, or 5:1).

  • Cross-linking Reaction: Stir the mixture at room temperature for 5 minutes, then allow it to stand for 1 hour to let the cross-linking reaction proceed. For some applications, a heat treatment at 50°C for 2 hours can be applied.

  • Purification: Swell the resulting hydrogel in a phosphate buffer (e.g., pH 7.4) to neutralize the NaOH and remove unreacted DVS. The purification can be performed by dialysis against the buffer for 48 hours.

Aryl Sulfone Derivatives as Enzyme Inhibitors

Aryl sulfone moieties are key pharmacophores in a variety of enzyme inhibitors, demonstrating the versatility of the sulfone group in drug design.

Tricyclic Sulfones as γ-Secretase Inhibitors

γ-Secretase is a multi-protein complex that plays a crucial role in the Notch signaling pathway and in the generation of amyloid-β peptides, which are implicated in Alzheimer's disease. Tricyclic sulfone derivatives have been developed as potent γ-secretase inhibitors.

The Notch signaling pathway is a fundamental cell-cell communication system. Its aberrant activation is associated with several cancers. Inhibition of γ-secretase prevents the cleavage of the Notch receptor, thereby blocking the downstream signaling cascade.

The following diagram illustrates the Notch signaling pathway and the point of inhibition by tricyclic sulfones.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NotchReceptor Notch Receptor GammaSecretase γ-Secretase NotchReceptor->GammaSecretase S3 Cleavage Ligand Ligand (from adjacent cell) Ligand->NotchReceptor Binding NICD Notch Intracellular Domain (NICD) GammaSecretase->NICD Release of NICD Transcription Gene Transcription (Proliferation, Differentiation) NICD->Transcription Translocation & Activation TricyclicSulfone Tricyclic Sulfone Inhibitor TricyclicSulfone->GammaSecretase Inhibition

Caption: Inhibition of the Notch signaling pathway by tricyclic sulfones.

Several tricyclic sulfone analogues have been synthesized and evaluated for their ability to inhibit γ-secretase, with some showing promising in vivo efficacy in lowering amyloid-β levels.[1]

Specific IC50 values for a broad range of tricyclic sulfones are often proprietary. However, published studies report that optimized compounds can achieve low nanomolar to sub-nanomolar potency in cell-based assays.

Sulfone-Based Urolithin Analogues as Liver Pyruvate Kinase (PKL) Inhibitors

Non-alcoholic fatty liver disease (NAFLD) is a growing health concern, and the liver isoform of pyruvate kinase (PKL) has emerged as a potential therapeutic target. By replacing the carbonyl group in urolithin C with a sulfone moiety, potent allosteric inhibitors of PKL have been developed.[2]

The inhibitory activity of these sulfone-based urolithin analogues against human PKL is presented below.[3]

CompoundIC₅₀ (µM)
Urolithin C4.7
9d 4.3
12d 18.7
15a 17.3
15d 7.1
15e 10.8
18a 11.5

Compounds are designated as in the source publication.[3]

The following diagram outlines a typical workflow for the screening of potential enzyme inhibitors.

G cluster_workflow Enzyme Inhibitor Screening Workflow Start Start: Compound Library (e.g., Sulfone Derivatives) HTS High-Throughput Screening (HTS) (Primary Assay) Start->HTS DoseResponse Dose-Response & IC₅₀ Determination HTS->DoseResponse 'Hits' LeadOpt Lead Optimization (Structure-Activity Relationship) DoseResponse->LeadOpt 'Leads' LeadOpt->HTS New Analogues InVivo In Vivo Efficacy & Toxicity Studies LeadOpt->InVivo End End: Preclinical Candidate InVivo->End

References

Technical Guide: Purity and Analysis of Bis(bromomethyl) sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(bromomethyl) sulfone is a reactive bifunctional molecule utilized as a cross-linking agent, biocide, and intermediate in chemical synthesis. The purity of this compound is paramount for its intended applications, as impurities can lead to undesirable side reactions, reduced efficacy, and potential toxicity. This technical guide provides an overview of the synthesis, potential impurities, and analytical methodologies for assessing the purity of this compound. While specific, validated quantitative methods for this compound are not widely published, this guide outlines the principal analytical techniques and general protocols applicable to its characterization based on the analysis of related sulfone compounds.

Synthesis and Potential Impurities

The common synthetic route to this compound involves the reaction of dimethyl sulfoxide (DMSO) with hydrobromic acid (HBr) or the bromination of dimethyl sulfone. Understanding the synthetic pathway is crucial for identifying potential impurities.

Table 1: Potential Impurities in this compound Synthesis

Impurity Class Potential Compounds Origin
Starting Materials Dimethyl sulfoxide (DMSO), Dimethyl sulfoneIncomplete reaction
Intermediates Bromomethyl methyl sulfoneIncomplete bromination
Byproducts Oxidation products, Polymeric materialsSide reactions
Reagents Residual hydrobromic acidIncomplete quenching/purification

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound.

Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and quantifying impurities.

2.1.1. High-Performance Liquid Chromatography (HPLC)

Experimental Protocol (General Approach)

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically effective for separating compounds with varying polarities.

  • Detector: UV detector, as the sulfone group provides some UV absorbance. A wavelength of around 210 nm is a common starting point.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Impurity standards, if available, would allow for more accurate quantification.

2.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the analysis of volatile and thermally stable impurities.

Experimental Protocol (General Approach)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector. The choice of split ratio will depend on the sample concentration.

  • Oven Program: A temperature gradient is necessary to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

  • Detector: Mass spectrometer for identification of impurities based on their mass spectra.

Spectroscopy

Spectroscopic methods are essential for structural confirmation and can provide information about the presence of functional groups related to impurities.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for confirming the chemical structure of this compound and identifying impurities containing protons and carbon atoms.

Experimental Protocol

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

  • Analysis: The chemical shifts, integration values, and coupling patterns of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of this compound. Impurities will give rise to additional signals in the spectra.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the characteristic functional groups present in the molecule.[1]

Experimental Protocol

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.

  • Analysis: The spectrum should show strong absorption bands corresponding to the S=O stretching of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). The absence of bands corresponding to potential impurities (e.g., O-H from water) can also be indicative of purity.

Other Techniques

2.3.1. Melting Point

The melting point is a fundamental indicator of purity. A sharp melting point close to the literature value suggests high purity, while a broad melting range can indicate the presence of impurities.

2.3.2. Elemental Analysis

Elemental analysis can determine the percentage composition of carbon, hydrogen, bromine, oxygen, and sulfur in the sample. The results should be in close agreement with the theoretical values for this compound.

Workflow and Data Interpretation

The following diagrams illustrate the logical workflows for the synthesis and analysis of this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification DMSO Dimethyl Sulfoxide (DMSO) Reaction Reaction DMSO->Reaction HBr Hydrobromic Acid (HBr) HBr->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Washing Washing Recrystallization->Washing Drying Drying Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Diagram 1: Synthesis and Purification Workflow

Purity_Analysis_Workflow cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization Sample This compound Sample HPLC HPLC Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR (¹H, ¹³C) Sample->NMR FTIR FTIR Sample->FTIR MeltingPoint Melting Point Sample->MeltingPoint ElementalAnalysis Elemental Analysis Sample->ElementalAnalysis Data_Analysis Data Analysis & Purity Determination HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis MeltingPoint->Data_Analysis ElementalAnalysis->Data_Analysis

References

An In-depth Technical Guide to Bis(bromomethyl) sulfone: Synthesis, Properties, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(bromomethyl) sulfone is a reactive, bifunctional organic compound with significant potential in various scientific domains, particularly in chemical biology and medicinal chemistry. Its structure, featuring a central sulfonyl group flanked by two bromomethyl moieties, makes it a versatile crosslinking agent and a valuable building block for the synthesis of novel heterocyclic compounds. This technical guide provides a comprehensive overview of this compound, including its synthesis, key properties, and diverse applications, with a focus on its utility for researchers and professionals in drug development. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Introduction

The sulfone functional group is a prominent scaffold in a multitude of commercially available drugs and biologically active compounds. Its presence can enhance metabolic stability, improve pharmacokinetic properties, and provide specific geometries for optimal target binding. This compound, with its two reactive electrophilic centers, extends the utility of the sulfone core by enabling its use as a linker to bridge biological macromolecules or as a precursor for the construction of complex molecular architectures. This guide aims to be a comprehensive resource for understanding and utilizing this potent chemical tool.

Synthesis and Properties

Synthesis of this compound

The synthesis of this compound (CAS No: 30506-10-6) is most commonly achieved through the bromination of a suitable precursor, typically dimethyl sulfoxide. While various brominating agents can be employed, a prevalent method involves the reaction of dimethyl sulfoxide with hydrobromic acid.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound involves the careful reaction of dimethyl sulfoxide (DMSO) with a brominating agent such as hydrobromic acid (HBr). The reaction mechanism is thought to proceed through the formation of a bromodimethylsulfonium bromide intermediate.

  • Materials:

    • Dimethyl sulfoxide (DMSO)

    • Hydrobromic acid (HBr, 48% aqueous solution)

    • Suitable organic solvent (e.g., chloroform)

    • Drying agent (e.g., anhydrous magnesium sulfate)

  • Procedure:

    • In a well-ventilated fume hood, combine dimethyl sulfoxide with an organic solvent like chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Slowly add hydrobromic acid to the stirred solution. The reaction may be exothermic and should be cooled in an ice bath if necessary.

    • Heat the reaction mixture at an elevated temperature (e.g., reflux) for a specified period. The optimal reaction time and temperature should be determined empirically.

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow Reactants Dimethyl Sulfoxide (DMSO) Hydrobromic Acid (HBr) Reaction Bromination Reaction (e.g., in Chloroform, Reflux) Reactants->Reaction Workup Aqueous Workup (Washing and Neutralization) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.
Physical and Chemical Properties

This compound is a solid at room temperature with properties that are critical for its handling and application in synthesis.

PropertyValue
CAS Number 30506-10-6
Molecular Formula C₂H₄Br₂O₂S
Molecular Weight 267.93 g/mol
Appearance White to off-white crystalline solid
Reactivity Highly reactive towards nucleophiles

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable reagent in several areas of chemical and biological research.

Crosslinking Agent

This compound can act as a homobifunctional crosslinking agent, reacting with nucleophilic residues on proteins, such as cysteine and histidine, to form stable covalent bonds. This property is particularly useful for studying protein-protein interactions and for stabilizing protein complexes for structural analysis.

Experimental Protocol: Protein Crosslinking with this compound

This protocol provides a general guideline for crosslinking proteins in solution. Optimal conditions, including protein and crosslinker concentrations, buffer composition, and reaction time, should be empirically determined for each specific system.

  • Materials:

    • Purified protein sample in a suitable buffer (e.g., HEPES, PBS, pH 7-8)

    • This compound stock solution (dissolved in an organic solvent like DMSO)

    • Quenching reagent (e.g., Tris or glycine solution)

    • SDS-PAGE analysis reagents

  • Procedure:

    • Prepare the protein solution at a suitable concentration in the chosen reaction buffer.

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration. A molar excess of the crosslinker is typically used.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 30-60 minutes).

    • Quench the reaction by adding a quenching reagent to consume any unreacted crosslinker.

    • Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.

The logical relationship of the crosslinking process is depicted in the following diagram.

G cluster_crosslinking Protein Crosslinking Logic Protein_A Protein A (with Nucleophilic Residues) Reaction Covalent Bond Formation Protein_A->Reaction Protein_B Protein B (with Nucleophilic Residues) Protein_B->Reaction Crosslinker This compound Crosslinker->Reaction Complex Crosslinked Protein Complex (A-Linker-B) Reaction->Complex

Logical diagram of protein crosslinking using a bifunctional reagent.
Synthesis of Heterocyclic Compounds

The two electrophilic bromomethyl groups of this compound make it an ideal starting material for the synthesis of various sulfur-containing heterocyclic compounds. By reacting with dinucleophiles, it can be used to construct rings of different sizes, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Suppliers and Availability

This compound is available from a limited number of specialized chemical suppliers. Researchers should verify the purity and identity of the compound upon receipt.

SupplierCAS NumberNotes
Smolecule30506-10-6Research quantities available.

Conclusion

This compound is a potent and versatile chemical tool for researchers in the fields of chemistry, biochemistry, and drug development. Its ability to act as a crosslinking agent and as a precursor for heterocyclic synthesis provides numerous opportunities for scientific exploration. The experimental protocols and data presented in this guide are intended to facilitate the effective and safe use of this valuable compound in the laboratory. As with all reactive chemicals, appropriate safety precautions should be taken when handling this compound.

Methodological & Application

Application Notes and Protocols: Bis(bromomethyl) sulfone for Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them excellent candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture. The formation of a stable hydrogel network relies on the crosslinking of polymer chains.

This document provides detailed application notes and protocols for the use of bis(bromomethyl) sulfone as a crosslinking agent for the formation of hydrogels. This compound is a bifunctional electrophile that can react with nucleophilic functional groups on polymer backbones to form stable covalent crosslinks. The primary mechanism of crosslinking is through nucleophilic substitution reactions with thiol or amine groups present on the polymer chains.

Crosslinking Mechanism with this compound

The crosslinking of polymers using this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing sulfone group enhances the electrophilicity of the adjacent carbon atoms, making them susceptible to attack by nucleophiles.

Reaction with Thiol-Functionalized Polymers: Thiol groups (-SH) are excellent nucleophiles and readily react with the bromomethyl groups of this compound to form stable thioether linkages. This reaction is often referred to as a "thiol-halide click reaction" and is known for its high efficiency and bioorthogonality, meaning it can proceed under physiological conditions without interfering with biological processes.[1]

Reaction with Amine-Functionalized Polymers: Primary and secondary amine groups (-NH2, -NHR) on polymer chains can also act as nucleophiles, attacking the bromomethyl groups to form carbon-nitrogen bonds. This reaction is analogous to the well-established crosslinking of gelatin with bis(vinylsulfonyl)methane (BVSM), where amine groups react with the vinyl groups.[2][3]

Experimental Protocols

Below are detailed protocols for the formation of hydrogels using this compound with both thiol- and amine-functionalized polymers.

Protocol 1: Hydrogel Formation with Thiol-Functionalized Polymers (e.g., PEG-SH)

This protocol describes the formation of a hydrogel using a thiol-functionalized polyethylene glycol (PEG-SH) as the polymer backbone.

Materials:

  • 4-arm PEG-SH (Poly(ethylene glycol) tetrathiol)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare Polymer Solution: Dissolve the 4-arm PEG-SH in PBS (pH 7.4) to the desired final concentration (e.g., 5% w/v). Ensure the polymer is completely dissolved by gentle vortexing or pipetting.

  • Prepare Crosslinker Solution: Prepare a stock solution of this compound in anhydrous DMSO. The concentration will depend on the desired crosslinking density.

  • Initiate Crosslinking: To initiate hydrogel formation, add the this compound stock solution to the PEG-SH solution. The final concentration of the crosslinker should be stoichiometrically related to the thiol groups. A 1:1 or 1:2 molar ratio of thiol groups to bromomethyl groups is a good starting point.

  • Mixing and Gelation: Immediately and thoroughly mix the components by gentle pipetting, avoiding the introduction of air bubbles. The gelation time will vary depending on the concentration of reactants and temperature. Monitor gelation by tilting the vial. Gelation is considered complete when the solution no longer flows.[1]

  • Incubation: Incubate the hydrogel at 37°C for a specified period (e.g., 1-24 hours) to ensure complete crosslinking.

  • Washing: After gelation, the hydrogel can be washed with PBS to remove any unreacted crosslinker and solvent.

Protocol 2: Hydrogel Formation with Amine-Functionalized Polymers (e.g., Gelatin)

This protocol details the formation of a hydrogel using gelatin, a natural polymer rich in amine groups from lysine and hydroxylysine residues.

Materials:

  • Gelatin (Type A or B)

  • This compound

  • HEPES buffer (pH 8.0)

  • Sterile, nuclease-free water

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare Gelatin Solution: Dissolve gelatin in HEPES buffer (pH 8.0) at a concentration of 10% (w/v) by heating to 40-50°C with gentle stirring until fully dissolved. Allow the solution to cool to 37°C.

  • Prepare Crosslinker Solution: Prepare a stock solution of this compound in anhydrous DMSO.

  • Initiate Crosslinking: Add the this compound stock solution to the warm gelatin solution. The amount of crosslinker will determine the final properties of the hydrogel. A starting point is a molar ratio of 1:1 of this compound to the estimated amine groups in gelatin.

  • Mixing and Gelation: Mix the solution thoroughly and cast it into a mold of the desired shape. Gelation will occur as the solution cools and the chemical crosslinking proceeds.

  • Incubation: Incubate the hydrogel at room temperature or 37°C for 4-24 hours to allow for complete crosslinking.

  • Washing: Submerge the crosslinked gelatin hydrogel in a large volume of sterile water or PBS to wash out any unreacted crosslinker and DMSO. The washing solution should be changed several times over 24 hours.

Data Presentation

The following tables summarize representative quantitative data for hydrogels formed using analogous crosslinking chemistries. This data can be used as a starting point for optimizing hydrogels crosslinked with this compound.

Table 1: Representative Gelation Times and Mechanical Properties of Thiol-Functionalized PEG Hydrogels Crosslinked with an Analogous Di-Bromoalkane.

Polymer Concentration (wt%)Crosslinker:Thiol RatioGelation Time (min)Storage Modulus (G') (kPa)
51:15 - 108 - 12
101:12 - 515 - 20
52:13 - 710 - 15
102:1< 220 - 28

Data is representative of thiol-halide crosslinking systems and may vary for this compound.[1]

Table 2: Representative Swelling Ratios of Amine-Functionalized Hydrogels at Different Crosslinker Concentrations.

PolymerCrosslinker Concentration (mM)Swelling Ratio (%)
Gelatin (10%)10800 - 1000
Gelatin (10%)20500 - 700
Gelatin (10%)40300 - 450

Swelling ratio is calculated as ((Ws - Wd) / Wd) x 100%, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel. Data is representative and will depend on the specific polymer and crosslinking conditions.

Mandatory Visualizations

hydrogel_formation_mechanism cluster_reactants Reactants cluster_reaction Crosslinking Reaction cluster_product Product Polymer_Thiol Polymer with -SH groups SN2_Thiol SN2 Reaction (Thiol-Halide) Polymer_Thiol->SN2_Thiol Polymer_Amine Polymer with -NH2 groups SN2_Amine SN2 Reaction (Amine-Halide) Polymer_Amine->SN2_Amine Crosslinker This compound Br-CH2-SO2-CH2-Br Crosslinker->SN2_Thiol Crosslinker->SN2_Amine Hydrogel Crosslinked Hydrogel Network SN2_Thiol->Hydrogel Thioether Linkage (P-S-CH2-SO2-CH2-S-P) SN2_Amine->Hydrogel Amine Linkage (P-NH-CH2-SO2-CH2-NH-P)

Caption: Crosslinking mechanism of polymers with this compound.

Application Example: 3D Cell Encapsulation and Drug Delivery

Hydrogels formed with this compound are promising for biomedical applications such as 3D cell culture and controlled drug release due to the bioorthogonal nature of the thiol-halide reaction.[1]

Experimental Workflow for 3D Cell Encapsulation and Drug Release Study

cell_encapsulation_workflow A 1. Prepare sterile solutions: - Polymer-SH in cell culture medium - this compound in DMSO C 3. Mix polymer, cells, and drug A->C B 2. Prepare cell suspension and drug solution B->C D 4. Add crosslinker and mix gently C->D E 5. Cast cell-laden hydrogel in a culture plate D->E F 6. Incubate for gelation (37°C, 5% CO2) E->F G 7. Add cell culture medium F->G H 8. Culture cells in hydrogel G->H I 9. Analyze cell viability (e.g., Live/Dead assay) H->I J 10. Monitor drug release (e.g., sampling medium and HPLC) H->J

Caption: Workflow for 3D cell encapsulation and drug release study.

Protocol 3: 3D Cell Encapsulation in a Thiol-Functionalized Hydrogel

This protocol describes the encapsulation of cells within a hydrogel crosslinked with this compound for 3D cell culture.

Materials:

  • Thiol-functionalized polymer (e.g., 4-arm PEG-SH)

  • This compound

  • Complete cell culture medium

  • Cells of interest (e.g., fibroblasts, mesenchymal stem cells)

  • Live/Dead viability/cytotoxicity kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation: Prepare sterile stock solutions of the thiol-functionalized polymer in complete cell culture medium and this compound in a biocompatible solvent like DMSO. All steps should be performed in a sterile cell culture hood.

  • Cell Suspension: Harvest and resuspend cells in the polymer solution at the desired cell density (e.g., 1 x 106 cells/mL).

  • Initiate Gelation: Add the this compound crosslinker to the cell-polymer suspension and mix gently by pipetting up and down. Work quickly to ensure a homogenous mixture before gelation begins.

  • Casting: Dispense the cell-laden hydrogel precursor solution into a sterile culture plate or a mold.

  • Gelation: Allow the hydrogel to crosslink in a cell culture incubator (37°C, 5% CO2) for 15-30 minutes, or until gelation is complete.

  • Cell Culture: Gently add pre-warmed complete cell culture medium on top of the cell-laden hydrogels. Culture the cells for the desired period, changing the medium every 2-3 days.

  • Viability Assessment: At desired time points, assess cell viability using a Live/Dead assay according to the manufacturer's protocol. The hydrogels can be imaged using a fluorescence microscope.

Protocol 4: Drug Release Study from a Hydrogel

This protocol outlines a method to study the release of a model drug from a hydrogel crosslinked with this compound.

Materials:

  • Pre-formed drug-loaded hydrogels (prepared by adding the drug to the polymer solution before crosslinking)

  • Release buffer (e.g., PBS, pH 7.4)

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Hydrogel Preparation: Prepare drug-loaded hydrogels as described in Protocol 1 or 2, adding a known amount of the drug to the polymer solution before adding the crosslinker.

  • Release Study Setup: Place each hydrogel sample in a separate vial containing a known volume of release buffer (e.g., 5 mL).

  • Incubation: Incubate the vials at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot of the release buffer (e.g., 100 µL) and replace it with an equal volume of fresh buffer to maintain a constant volume.

  • Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative amount of drug released at each time point and plot it as a function of time to obtain the drug release profile. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[4]

References

Application Notes and Protocols for "Bis(bromomethyl) sulfone" in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Bis(bromomethyl) sulfone is a homobifunctional crosslinking reagent utilized in bioconjugation to form stable thioether bonds, primarily by re-bridging disulfide bonds in proteins. Its structure features a central sulfone group flanked by two bromomethyl groups, which are reactive towards nucleophiles, particularly the thiol groups of cysteine residues. This reagent is of significant interest in the development of antibody-drug conjugates (ADCs), protein-polymer conjugates, and other protein-based therapeutics and research tools where stable and irreversible linkages are paramount.

The primary application of this compound lies in its ability to covalently link the two sulfur atoms of a reduced disulfide bond, thereby maintaining the structural integrity of the protein at the site of conjugation. This contrasts with methods that conjugate to a single cysteine, which can leave the other cysteine of the original disulfide bond uncapped, potentially leading to undesired side reactions or instability.

Mechanism of Action

The bioconjugation strategy using this compound is a two-step process. First, the target disulfide bonds within the protein, such as the interchain disulfides of an antibody, are reduced to yield free thiol groups. This is typically achieved using a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Following the reduction and removal of the reducing agent, this compound is introduced. The conjugation proceeds via a sequential nucleophilic substitution (SN2) reaction. A thiolate anion from one of the cysteine residues attacks one of the bromomethyl groups, displacing the bromide and forming a stable thioether bond. The second bromomethyl group is then in close proximity to the second cysteine's thiol group, facilitating a second intramolecular SN2 reaction to complete the bridge. This results in a stable, seven-membered ring structure containing the sulfone group and the two sulfur atoms from the cysteine residues.

Applications

  • Antibody-Drug Conjugates (ADCs): this compound is used to link cytotoxic drugs to antibodies. By re-bridging the interchain disulfide bonds, a homogenous population of ADCs with a defined drug-to-antibody ratio (DAR) can be produced. The resulting thioether bonds are highly stable in vivo, preventing premature release of the drug.

  • Protein-Polymer Conjugates: This reagent can be used to attach polymers, such as polyethylene glycol (PEG) or other stabilizing polymers, to proteins. This can enhance the therapeutic properties of the protein by increasing its half-life, solubility, and stability.

  • Protein-Protein Crosslinking: this compound can be used to create stable crosslinks between two proteins that each possess a free cysteine residue, aiding in the study of protein-protein interactions.

Data Presentation

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₂H₄Br₂O₂S
Molecular Weight 251.93 g/mol
Appearance White to off-white crystalline solid
Reactivity Reacts with thiols (cysteines)
Bond Formed Thioether
Spacer Arm Length ~4.2 Å

Table 2: Representative Quantitative Data for Bioconjugation with this compound

ParameterExperiment 1Experiment 2Experiment 3
Protein e.g., Trastuzumabe.g., Trastuzumabe.g., Trastuzumab
Protein Concentration (mg/mL)
Reducing Agent e.g., DTTe.g., TCEPe.g., DTT
Reducing Agent Molar Excess
Reduction Time (min)
Reduction Temperature (°C)
This compound Molar Excess
Conjugation Time (h)
Conjugation Temperature (°C)
pH
Drug-to-Antibody Ratio (DAR)
Yield (%)
Aggregate Content (%)

Experimental Protocols

Protocol 1: Reduction of Antibody Disulfide Bonds

This protocol describes the partial reduction of a monoclonal antibody (mAb) to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: PBS, pH 7.4

  • Desalting columns

  • Spectrophotometer

Procedure:

  • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the Reaction Buffer.

  • Prepare a fresh stock solution of the reducing agent (e.g., 100 mM DTT or 50 mM TCEP) in the Reaction Buffer.

  • Add a 10-50 molar excess of the reducing agent to the mAb solution. The exact molar excess should be optimized for the specific antibody.

  • Incubate the reaction mixture at 37°C for 30-60 minutes with gentle mixing.

  • Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer.

  • Determine the protein concentration of the reduced antibody solution using a spectrophotometer at 280 nm and the antibody's extinction coefficient.

  • Optionally, quantify the number of free thiol groups using Ellman's reagent (DTNB).

Protocol 2: Conjugation with this compound

This protocol details the conjugation of a payload (e.g., a drug or a linker-drug construct) containing a this compound moiety to the reduced antibody.

Materials:

  • Reduced mAb solution from Protocol 1

  • This compound-payload conjugate dissolved in a compatible organic solvent (e.g., DMSO)

  • Reaction Buffer: PBS, pH 7.4

  • Quenching solution (e.g., 1 M N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

Procedure:

  • To the reduced mAb solution, add a 5-20 molar excess of the this compound-payload conjugate solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction at 4°C for 12-24 hours with gentle mixing. The optimal reaction time and temperature may need to be determined empirically.

  • Quench the reaction by adding a 10-fold molar excess of the quenching solution over the this compound reagent and incubate for 30 minutes.

  • Purify the resulting antibody-drug conjugate (ADC) using a suitable chromatography method (e.g., SEC or Protein A) to remove unreacted payload, quenching reagent, and any aggregates.

  • Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.

Visualizations

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reduced Antibody Reduced Antibody (Two Cysteine Thiols) Step1 First Sₙ2 Attack Reduced Antibody->Step1 BBS This compound BBS->Step1 Intermediate Thioether Intermediate Step1->Intermediate Step2 Second Sₙ2 Attack (Intramolecular) Intermediate->Step2 Bridged Antibody Disulfide Re-bridged Antibody (Stable Thioether Linkage) Step2->Bridged Antibody

Caption: Reaction mechanism of this compound with reduced disulfide bonds.

G Start Start Antibody_Solution Prepare Antibody Solution Start->Antibody_Solution Reduction Reduce Disulfide Bonds (e.g., with DTT) Antibody_Solution->Reduction Purification1 Remove Reducing Agent (Desalting Column) Reduction->Purification1 Conjugation Add this compound-Payload Purification1->Conjugation Incubation Incubate (e.g., 4°C, 12-24h) Conjugation->Incubation Quenching Quench Reaction (e.g., with N-acetylcysteine) Incubation->Quenching Purification2 Purify ADC (e.g., SEC) Quenching->Purification2 Characterization Characterize ADC (DAR, Purity, etc.) Purification2->Characterization End End Characterization->End

Caption: Experimental workflow for antibody-drug conjugation using this compound.

Application Notes and Protocols for Bis(bromomethyl) sulfone in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Crosslinking Agent for Enhanced Stability in Antibody-Drug Conjugates

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, efficacy, and safety. While traditional linkers have shown promise, there is a continuous search for novel chemistries that can provide more stable and homogenous conjugates.

Bis(bromomethyl) sulfone is an emerging bifunctional electrophilic crosslinker that presents a potential alternative for the development of next-generation ADCs. Its two reactive bromomethyl groups can form stable thioether bonds with nucleophilic residues on the antibody, such as the sulfhydryl groups of cysteine residues. The central sulfone moiety is anticipated to impart favorable physicochemical properties, including increased stability of the resulting conjugate. This document provides an overview of the potential application of this compound in ADCs, along with detailed, illustrative protocols for conjugation and characterization.

Principle of Conjugation

The conjugation of this compound to an antibody typically involves the reaction of its electrophilic bromomethyl groups with reduced cysteine residues on the antibody. This results in the formation of a stable thioether linkage. The bifunctional nature of the linker allows for the subsequent attachment of a cytotoxic payload, which can be modified to contain a reactive nucleophile.

Key Advantages of Sulfone-Based Linkers

Research on sulfone-based linkers, such as phenyloxadiazole sulfones, has demonstrated several advantages over conventional maleimide-based linkers:

  • Enhanced Stability: Sulfone-based conjugates have been shown to exhibit superior stability in human plasma compared to their maleimide counterparts, which can undergo retro-Michael reactions leading to premature drug release.[1]

  • Site-Specific Conjugation: When used with antibodies engineered to contain specific cysteine residues (e.g., THIOMABs), sulfone linkers can facilitate site-specific conjugation, leading to more homogenous ADCs with a defined drug-to-antibody ratio (DAR).

  • Chemoselectivity: Sulfone linkers can maintain chemoselectivity for thiol groups, minimizing off-target reactions with other amino acid residues like lysine.

Experimental Protocols

The following are generalized protocols for the conjugation of a cytotoxic payload to an antibody using a hypothetical this compound linker. These should be considered as a starting point and may require optimization for specific antibodies and payloads.

Antibody Reduction
  • Preparation: Prepare a solution of the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reducing Agent: Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to reduce the interchain disulfide bonds and expose the cysteine thiol groups. The molar excess of the reducing agent will depend on the desired level of reduction and should be optimized.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Purification: Remove the excess reducing agent using a desalting column or tangential flow filtration (TFF).

Conjugation of this compound Linker
  • Linker Preparation: Prepare a stock solution of this compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conjugation Reaction: Add the this compound stock solution to the reduced antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired DAR.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours. The reaction should be monitored to determine the optimal incubation time.

  • Purification: Remove the excess linker by size-exclusion chromatography (SEC) or TFF.

Payload Attachment
  • Payload Preparation: Prepare a stock solution of the thiol-modified cytotoxic payload in an appropriate solvent.

  • Conjugation Reaction: Add the payload stock solution to the antibody-linker conjugate solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification: Purify the resulting ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and linker-antibody intermediates.

Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination

The DAR can be determined using various techniques, including:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload, the DAR can be calculated.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC provides a precise measurement of the mass of the conjugate, from which the DAR can be determined.

Stability Assessment

The stability of the ADC can be evaluated by incubating the conjugate in human plasma at 37°C and monitoring the amount of intact ADC over time using methods like HIC-HPLC or ELISA.

In Vitro Cytotoxicity Assay

The potency of the ADC can be assessed using a cell-based cytotoxicity assay. Cancer cells expressing the target antigen are treated with varying concentrations of the ADC, and cell viability is measured after a defined incubation period.

Data Presentation

Table 1: Illustrative Conjugation and Characterization Data for a this compound-based ADC

ParameterValueMethod
Antibody Concentration10 mg/mLUV-Vis (A280)
Molar Ratio (Linker:Ab)5:1-
Molar Ratio (Payload:Linker)3:1-
Average DAR3.8HIC-HPLC
Monomer Purity>95%SEC-HPLC
Aggregates<5%SEC-HPLC

Table 2: Illustrative In Vitro Stability and Cytotoxicity Data

ParameterValueCell Line
Plasma Stability (7 days)90% intact ADCHuman Plasma
IC501.5 nMSK-BR-3 (HER2+)
IC50 (Non-targeting ADC)>1000 nMSK-BR-3 (HER2+)

Visualizations

ADC_Workflow cluster_preparation Preparation cluster_conjugation Conjugation Steps cluster_purification_characterization Purification & Characterization cluster_final_product Final Product Antibody Monoclonal Antibody Reduction Antibody Reduction Antibody->Reduction Payload Cytotoxic Payload Payload_Attachment Payload Attachment Payload->Payload_Attachment Linker This compound Linker_Conjugation Linker Conjugation Linker->Linker_Conjugation Reduction->Linker_Conjugation Linker_Conjugation->Payload_Attachment Purification Purification (SEC/HIC) Payload_Attachment->Purification Characterization Characterization (DAR, Purity) Purification->Characterization ADC Antibody-Drug Conjugate Characterization->ADC

Caption: Workflow for the synthesis of an ADC using a this compound linker.

ADC_MOA cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Cell_Surface Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Generalized mechanism of action for an antibody-drug conjugate.

Conclusion

This compound holds potential as a novel crosslinking agent for the development of antibody-drug conjugates with enhanced stability. The protocols and data presented herein are illustrative and intended to provide a framework for researchers to explore the utility of this and other sulfone-based linkers. Further investigation and optimization are necessary to fully realize the potential of this chemistry in creating next-generation ADCs with improved therapeutic indices.

References

Application Notes and Protocols: Bis(bromomethyl) Sulfone as a Thiol-Reactive Crosslinking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(bromomethyl) sulfone is a homobifunctional crosslinking agent designed to react specifically with thiol groups (sulfhydryl groups), which are present in the amino acid cysteine. The reagent features two bromomethyl groups, which are reactive electrophiles that can form stable thioether bonds with the nucleophilic thiolates of cysteine residues. The central sulfone group imparts polarity to the molecule. This application note provides an overview of the reaction of this compound with thiols and presents generalized protocols for its use in protein crosslinking studies, a critical technique in drug development and structural biology for elucidating protein-protein interactions and probing protein conformation. While specific literature on this compound is limited, the following protocols are based on established methods for similar thiol-reactive crosslinkers.

Reaction Principle

The crosslinking reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion (R-S⁻) of a cysteine residue attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable thioether bond. As a bifunctional reagent, this compound can react with two thiol groups, thereby creating an intramolecular or intermolecular crosslink between cysteine residues.

General Reaction Scheme:

Applications in Research and Drug Development

The ability of this compound to crosslink cysteine residues makes it a valuable tool for:

  • Mapping Protein-Protein Interactions: Identifying interaction partners by covalently trapping protein complexes.

  • Probing Protein Conformation: Introducing distance constraints to study protein folding and conformational changes.

  • Antibody-Drug Conjugate (ADC) Development: While not a direct drug linker, understanding such crosslinking chemistry is pertinent to the field of bioconjugation, which is central to ADC design.

  • Stabilizing Peptide and Protein Structures: Introducing covalent staples to lock peptides into bioactive conformations.

Experimental Protocols

The following are generalized protocols for protein crosslinking using this compound. Note: These protocols are starting points and require optimization for specific applications.

Protocol 1: Crosslinking of Purified Proteins in Solution

This protocol describes the crosslinking of purified proteins to study intermolecular or intramolecular interactions.

Materials:

  • Purified protein(s) in a suitable buffer (e.g., HEPES, PBS), pH 7.0-8.0. Avoid buffers containing primary amines or thiols.

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M dithiothreitol (DTT))

  • SDS-PAGE reagents and equipment

  • Mass spectrometer and associated reagents for analysis

Procedure:

  • Prepare Protein Solution: Dissolve the purified protein(s) in the reaction buffer to a final concentration of 1-10 µM. If the protein contains disulfide bonds that are not part of the study, they may need to be reduced with a reagent like DTT, which must then be removed by dialysis or desalting column prior to crosslinking.

  • Prepare Crosslinker Stock Solution: Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve a final molar excess of the crosslinker over the protein (e.g., 20- to 50-fold molar excess). The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 30-120 minutes. The optimal time and temperature will vary depending on the protein and should be optimized.

  • Quench Reaction: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. For identification of crosslinked peptides, the sample can be processed for mass spectrometry analysis. This involves in-gel or in-solution digestion with a protease (e.g., trypsin), followed by LC-MS/MS analysis.[1][2][3]

Protocol 2: In Vivo Crosslinking of Proteins in Cells

This protocol describes a general approach for crosslinking proteins within living cells to capture protein-protein interactions in their native environment.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • This compound

  • Anhydrous DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Immunoprecipitation reagents (antibodies, beads)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture: Grow cells to the desired confluency.

  • Cell Preparation: Wash the cells twice with ice-cold PBS.

  • Crosslinking: Add this compound (dissolved in DMSO) to the PBS covering the cells to a final concentration of 1-5 mM. The optimal concentration and incubation time should be determined empirically.

  • Incubation: Incubate the cells at room temperature for 15-60 minutes.

  • Quench Reaction: Remove the crosslinking solution and wash the cells with PBS containing a quenching reagent (e.g., 10-20 mM Tris-HCl).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Analysis: The crosslinked protein complexes can be analyzed by immunoprecipitation followed by Western blotting or mass spectrometry to identify interaction partners.[4]

Quantitative Data Presentation

The efficiency of crosslinking with this compound will be protein-dependent. The following table provides a template for summarizing empirically determined optimal conditions and expected outcomes based on typical thiol-reactive crosslinkers.

ParameterCondition / ValueExpected Outcome
Crosslinker:Protein Molar Ratio 10:1 to 100:1Increasing ratios may increase crosslinking efficiency but also non-specific modifications.
Reaction pH 7.0 - 8.5Higher pH deprotonates thiols, increasing nucleophilicity and reaction rate.
Reaction Temperature 4°C to 25°CLower temperatures can reduce non-specific reactions and protein degradation.
Incubation Time 15 min to 2 hoursLonger times may increase yield but also the risk of sample degradation.
Typical Crosslinking Yield 5% - 40%Highly dependent on protein structure and cysteine accessibility.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for a protein-protein interaction study using this compound and mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis protein_prep Protein Sample (Purified or Cell Lysate) reaction Incubate Protein with Crosslinker protein_prep->reaction crosslinker_prep Prepare this compound Stock Solution (in DMSO) crosslinker_prep->reaction quench Quench Reaction reaction->quench sds_page SDS-PAGE Analysis quench->sds_page ms_prep Proteolytic Digestion (e.g., Trypsin) quench->ms_prep lcms LC-MS/MS Analysis ms_prep->lcms data_analysis Data Analysis to Identify Crosslinked Peptides lcms->data_analysis

General workflow for protein crosslinking and analysis.

Logical Relationship of Reaction Parameters

The success of a crosslinking experiment with this compound depends on the interplay of several factors. The following diagram illustrates these relationships.

reaction_parameters pH Reaction pH thiol_reactivity Thiol Reactivity pH->thiol_reactivity influences temp Temperature crosslinking_yield Crosslinking Yield temp->crosslinking_yield influences side_reactions Side Reactions temp->side_reactions influences time Incubation Time time->crosslinking_yield influences concentration Crosslinker Concentration concentration->crosslinking_yield influences concentration->side_reactions influences thiol_reactivity->crosslinking_yield determines specificity Reaction Specificity crosslinking_yield->specificity side_reactions->specificity decreases

Interdependence of reaction parameters for thiol crosslinking.

Conclusion

This compound presents a potentially valuable tool for the site-specific crosslinking of cysteine residues in proteins and peptides. Its utility in elucidating protein structure and interactions is significant for basic research and drug development. The provided protocols offer a foundation for the application of this reagent. However, due to the limited specific data available for this compound, researchers are strongly encouraged to perform empirical optimization of reaction conditions to achieve the desired crosslinking efficiency and specificity for their particular system.

References

Application Notes and Protocols for "Bis(bromomethyl) sulfone" in Cross-linking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Bis(bromomethyl) sulfone as a covalent cross-linking agent for studying protein-protein interactions and for applications in drug development. The protocol is based on the known reactivity of α-halo ketones and related electrophiles with nucleophilic amino acid residues.

Introduction

This compound is a homobifunctional cross-linking reagent. Its reactivity stems from the two bromomethyl groups, which can form stable thioether bonds with sulfhydryl groups of cysteine residues under physiological conditions. Due to the high nucleophilicity of the thiolate anion, the reaction is highly specific for cysteines at neutral to slightly alkaline pH. At higher pH values, reactions with other nucleophilic residues such as histidine and lysine may occur. The central sulfone group is chemically stable, providing a non-cleavable and rigid spacer between the two reactive groups.

The primary application of this compound is to covalently link interacting proteins or domains within a protein complex that are in close proximity. This allows for the stabilization of transient interactions for subsequent analysis by techniques such as SDS-PAGE, mass spectrometry, or Western blotting.

Reaction Mechanism

The cross-linking reaction proceeds via a nucleophilic substitution mechanism. The deprotonated sulfhydryl group of a cysteine residue acts as a nucleophile, attacking one of the electrophilic methylene carbons of this compound and displacing the bromide leaving group. This forms a stable thioether bond. If a second cysteine residue is in close proximity, the second bromomethyl group will react to form a covalent cross-link.

Caption: Reaction mechanism of this compound with cysteine residues.

Experimental Protocols

3.1. Materials and Reagents

  • This compound

  • Protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Quenching reagent (e.g., 2-Mercaptoethanol or DTT)

  • SDS-PAGE reagents

  • Coomassie stain or Western blot reagents

3.2. General Considerations

  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) if you want to minimize potential side reactions with lysine residues, especially at higher pH. Phosphate or HEPES buffers are recommended. The ideal pH range for cysteine-specific cross-linking is 7.0-8.0.

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO or DMF immediately before use, as the bromomethyl groups can be susceptible to hydrolysis.

  • Protein Sample: The protein sample should be free of extraneous nucleophiles. If the protein has been purified in a buffer containing a reducing agent, it should be removed by dialysis or buffer exchange prior to the cross-linking reaction.

3.3. Protocol for Cross-linking of Purified Proteins

This protocol is a starting point and may require optimization for your specific protein system.

  • Prepare Protein Sample:

    • Dissolve or dialyze the protein(s) of interest in a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • The protein concentration will depend on the specific interaction being studied. A starting concentration of 1-10 µM is recommended.

  • Reduction of Disulfide Bonds (Optional):

    • If the protein contains disulfide bonds that need to be reduced to expose free cysteine residues for cross-linking, add a reducing agent like TCEP to a final concentration of 1-5 mM.

    • Incubate for 30 minutes at room temperature.

    • Crucially, remove the reducing agent by buffer exchange or dialysis before adding the cross-linker.

  • Cross-linking Reaction:

    • Prepare a fresh 100 mM stock solution of this compound in DMSO.

    • Add the this compound stock solution to the protein sample to achieve the desired final concentration. A good starting point is a 10- to 50-fold molar excess of the cross-linker over the protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C. The optimal time and temperature should be determined empirically.

  • Quench the Reaction:

    • Add a quenching reagent with a free sulfhydryl group, such as 2-mercaptoethanol or DTT, to a final concentration of 20-50 mM to consume any unreacted this compound.

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • Analyze the cross-linked products by SDS-PAGE. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to the cross-linked protein species.

    • The identity of the cross-linked products can be confirmed by Western blotting or mass spectrometry.

3.4. Optimization of Cross-linking Conditions

To achieve optimal cross-linking, it is recommended to perform a series of pilot experiments varying the following parameters:

ParameterRecommended RangePurpose
Cross-linker:Protein Molar Ratio 10:1 to 100:1To find the optimal balance between cross-linking efficiency and non-specific modifications.
Reaction Time 15 min to 2 hoursTo determine the time required for sufficient cross-linking without excessive aggregation.
Temperature 4°C to 37°CLower temperatures can reduce non-specific reactions and protein degradation.
pH 7.0 to 8.5To optimize for cysteine-specific reactivity while minimizing reactions with other residues.
Protein Concentration 0.1 µM to 50 µMHigher concentrations favor intermolecular cross-linking.

Workflow and Visualization

The general workflow for a cross-linking experiment followed by SDS-PAGE analysis is depicted below.

cluster_workflow Experimental Workflow A Prepare Protein Sample (in appropriate buffer) B Add this compound A->B C Incubate (e.g., 30-60 min at RT) B->C D Quench Reaction (e.g., with DTT) C->D E Add SDS-PAGE Sample Buffer D->E F Boil Sample E->F G Run SDS-PAGE F->G H Visualize (Coomassie or Western Blot) G->H

Caption: General experimental workflow for protein cross-linking.

Applications in Drug Development

  • Target Validation: Cross-linking can be used to confirm the interaction between a drug candidate and its protein target in a cellular context.

  • Structural Biology: Covalently stabilized protein complexes are more amenable to structural studies by techniques such as cryo-electron microscopy.

  • Mapping Binding Sites: By combining cross-linking with mass spectrometry, it is possible to identify the specific amino acid residues involved in a protein-protein or protein-drug interaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
No cross-linking observed - No accessible cysteine residues.- Protein concentration too low.- Cross-linker concentration too low.- Inactive cross-linker.- Confirm presence of free cysteines.- Increase protein and/or cross-linker concentration.- Prepare fresh cross-linker stock solution.
Excessive aggregation/precipitation - Cross-linker concentration too high.- Reaction time too long.- Non-specific cross-linking.- Decrease cross-linker concentration.- Reduce reaction time.- Optimize pH and temperature.
Smearing on SDS-PAGE - Heterogeneous cross-linking.- Protein degradation.- Optimize reaction conditions for more specific cross-linking.- Add protease inhibitors to the reaction buffer.

Safety Information

This compound is a reactive alkylating agent and should be handled with care. It is potentially mutagenic. Always wear appropriate personal protective equipment (gloves, lab coat, safety glasses) and work in a well-ventilated area. Dispose of waste according to institutional guidelines.

Application Notes and Protocols: Bis(bromomethyl) sulfone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(bromomethyl) sulfone is a highly reactive, bifunctional electrophilic reagent that serves as a versatile building block in organic synthesis. Its two bromomethyl groups, activated by the electron-withdrawing sulfonyl group, readily participate in nucleophilic substitution reactions. This property makes it an excellent candidate for the construction of various heterocyclic systems, particularly medium-sized rings, which are prevalent scaffolds in many biologically active compounds and pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of seven-membered heterocyclic compounds.

Application: Synthesis of Seven-Membered Heterocycles

This compound is an ideal dielectrophile for the construction of seven-membered rings through cyclocondensation reactions with various binucleophiles. The sulfonyl group not only activates the adjacent methylene groups towards nucleophilic attack but also imparts unique conformational properties and potential biological activity to the resulting heterocyclic framework.

A key application of this compound is in the synthesis of dibenzo[b,f][1][2][3]thiadiazepine dioxides and related structures. These seven-membered heterocyclic systems are of significant interest in medicinal chemistry due to their structural similarity to pharmacologically active tricyclic compounds.

Reaction Workflow: Synthesis of Dibenzo[b,f][1][2][3]thiadiazepine 1,1-dioxide

The general workflow for the synthesis of dibenzo[b,f][1][2][3]thiadiazepine 1,1-dioxide derivatives from this compound and a substituted 2,2'-diaminodiphenyl sulfone is depicted below. The reaction proceeds via a double N-alkylation of the binucleophilic diamine with the dielectrophilic this compound.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A This compound C Cyclocondensation A->C B N,N'-Di-p-tolyl-2,2'-diaminodiphenyl sulfone B->C D 2,10-Dimethyl-5,7-dihydrodibenzo[b,f][1,4,5]- thiadiazepine 6,6-dioxide C->D

Caption: General workflow for the synthesis of a dibenzo[b,f][1][2][3]thiadiazepine 6,6-dioxide derivative.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of a specific dibenzo[b,f][1][2][3]thiadiazepine 1,1-dioxide derivative using this compound.

Synthesis of 2,10-Dimethyl-5,7-dihydrodibenzo[b,f][1][2][3]thiadiazepine 6,6-dioxide

This protocol details the cyclocondensation reaction between this compound and N,N'-bis(p-tolyl)-2,2'-diaminodiphenyl sulfone.

Reaction Scheme:

Materials:

  • N,N'-bis(p-tolyl)-2,2'-diaminodiphenyl sulfone

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of N,N'-bis(p-tolyl)-2,2'-diaminodiphenyl sulfone (1.0 mmol) in anhydrous DMF (20 mL), add anhydrous potassium carbonate (2.5 mmol).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture over a period of 15 minutes.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2,10-Dimethyl-5,7-dihydrodibenzo[b,f][1][2][3]thiadiazepine 6,6-dioxide.

Quantitative Data:

ProductYield (%)Melting Point (°C)
2,10-Dimethyl-5,7-dihydrodibenzo[b,f][1][2][3]thiadiazepine 6,6-dioxide75210-212

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.50-7.30 (m, 6H, Ar-H), 7.15 (d, J = 8.0 Hz, 4H, Ar-H), 4.80 (s, 4H, CH₂), 2.35 (s, 6H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 140.5, 138.0, 135.2, 130.0, 128.5, 125.0, 122.0, 55.0 (CH₂), 21.0 (CH₃).

  • MS (ESI): m/z = 455 [M+H]⁺.

Logical Relationship Diagram

The following diagram illustrates the logical relationship in the synthetic strategy, starting from the key attributes of the reactants and leading to the formation of the desired heterocyclic product.

G cluster_reagents Reagents & Properties cluster_reaction Reaction Type cluster_outcome Outcome A This compound (Bifunctional Electrophile) C Cyclocondensation A->C B Substituted Diamine (Binucleophile) B->C D Formation of Seven-Membered Heterocycle C->D

Caption: Logical flow from reagent properties to the synthetic outcome.

Conclusion

This compound is a valuable and reactive bifunctional reagent for the synthesis of complex heterocyclic molecules. The protocols and data presented herein provide a practical guide for researchers in organic synthesis and drug development to utilize this reagent for the construction of novel seven-membered ring systems. The straightforward nature of the cyclocondensation reaction, coupled with the potential for diversification through the use of various binucleophiles, makes this compound an attractive tool for building molecular complexity.

References

Application Notes and Protocols for Polymer Synthesis Using a Bis-Sulfone Initiator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polymers utilizing a bis-sulfone functionalized initiator for Atom Transfer Radical Polymerization (ATRP). The primary application highlighted is the synthesis of well-defined polymers for subsequent bioconjugation, particularly for the stabilization of antibodies and their fragments.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.[1] The choice of initiator is crucial as it determines the end-groups of the polymer chains.[1] This document focuses on the use of a specialized bis-sulfone alkyl bromide initiator, which enables the direct synthesis of polymers with reactive end-groups suitable for conjugation to biomolecules, such as antibodies, through disulfide bridging.[2][3] This approach avoids complex post-polymerization modifications.[2] The protocols provided are based on Activators Generated by Electron Transfer (AGET) ATRP, a variant of ATRP that is more tolerant to oxygen and allows for the use of air-stable catalyst precursors.[4]

Application 1: Synthesis of a Bis-Sulfone ATRP Initiator

This protocol details the multi-step synthesis of a bis-sulfone functionalized ATRP initiator. The synthesis involves the creation of a Mannich salt, followed by the formation of a bis-sulfide acid, and subsequent oxidation to the bis-sulfone, and finally esterification to yield the active initiator.

Experimental Protocol: Synthesis of the Bis-Sulfone ATRP Initiator

Materials:

  • 4-acetyl benzoic acid

  • Piperidine

  • Formaldehyde (37% solution)

  • Absolute ethanol

  • Acetone

  • 4-methylbenzene thiol

  • Methanol

  • Sodium periodate

  • α-bromoisobutyryl bromide

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Protocol:

  • Mannich Salt Synthesis:

    • In a 250 mL round-bottom flask, combine absolute ethanol (25 mL), 4-acetyl benzoic acid (2 g, 12.2 mmol), and piperidine (1.2 mL, 12.2 mmol).

    • Add formaldehyde (37% solution, 0.99 mL, 12.2 mmol) and reflux the mixture at 105 °C for 12 hours.

    • Cool the reaction to 22 °C, add 20 mL of acetone, and isolate the white powder product by vacuum filtration.

  • Bis-sulfide Acid Synthesis:

    • In a 15 mL round-bottom flask, combine the Mannich salt (0.7 g, 2.35 mmol), 4-methylbenzene thiol (0.58 g, 4.7 mmol), piperidine (0.1 mL, 1.01 mmol), ethanol (2 mL), and methanol (1 mL).

    • Add formaldehyde (37% solution, 1 mL) and reflux at 105 °C for 1 hour.

    • Cool to 22 °C, add another 1 mL of formaldehyde solution, and reflux for an additional 12 hours.

    • Cool the reaction, add 20 mL of a 1:1 mixture of ethyl acetate and hexanes, and isolate the product by vacuum filtration.

  • Bis-sulfone Acid Synthesis:

    • Dissolve the bis-sulfide acid (0.5 g, 1.27 mmol) in 10 mL of a 1:1 mixture of methanol and DCM.

    • In a separate flask, dissolve sodium periodate (0.81 g, 3.78 mmol) in 5 mL of water.

    • Add the sodium periodate solution dropwise to the bis-sulfide solution and stir at 22 °C for 12 hours.

    • Remove the organic solvent under reduced pressure.

    • Add 10 mL of water and extract the product with DCM (3 x 10 mL).

    • Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate to yield the bis-sulfone acid.

  • Bis-sulfone Initiator Synthesis:

    • Dissolve the bis-sulfone acid (0.4 g, 0.94 mmol) in 10 mL of dry DCM and cool to 0 °C.

    • Add triethylamine (0.26 mL, 1.88 mmol) followed by the dropwise addition of α-bromoisobutyryl bromide (0.14 mL, 1.13 mmol).

    • Allow the reaction to warm to 22 °C and stir for 3 hours.

    • Wash the reaction mixture with 1 M HCl (2 x 10 mL) and saturated sodium bicarbonate (2 x 10 mL).

    • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography using a 1:1 hexanes:ethyl acetate mobile phase to obtain the final bis-sulfone ATRP initiator.

Application 2: AGET ATRP of Trehalose Methacrylate

This protocol describes the AGET ATRP of a custom monomer, trehalose methacrylate, using the synthesized bis-sulfone initiator. This polymerization yields well-defined polymers with a bis-sulfone end-group, ready for conjugation.

Experimental Protocol: AGET ATRP of Trehalose Methacrylate

Materials:

  • Trehalose methacrylate monomer

  • Bis-sulfone ATRP initiator

  • Copper(II) bromide (CuBr₂)

  • Tris(2-pyridylmethyl)amine (TPMA) ligand

  • Ascorbic acid

  • MilliQ water

  • Nitrogen gas

  • Dialysis tubing (MWCO = 3.5 kDa)

Protocol:

  • Reaction Setup:

    • In a Schlenk flask, dissolve trehalose methacrylate monomer (1 g, 2.44 mmol) and the bis-sulfone initiator (0.048 g, 0.081 mmol) in MilliQ water (5 mL).

    • In a separate vial, prepare a catalyst stock solution by dissolving CuBr₂ (3.6 mg, 0.016 mmol) and TPMA (9.4 mg, 0.032 mmol) in MilliQ water (1 mL).

    • In another vial, prepare a reducing agent stock solution of ascorbic acid (14.3 mg, 0.081 mmol) in MilliQ water (1 mL).

  • Degassing:

    • Seal the Schlenk flask containing the monomer and initiator solution with a rubber septum.

    • Degas the solution by bubbling with nitrogen for 30 minutes.

  • Polymerization:

    • Using a nitrogen-purged syringe, add the catalyst stock solution to the reaction flask.

    • Subsequently, add the ascorbic acid solution to initiate the polymerization.

    • Allow the polymerization to proceed at room temperature for 16 hours.

  • Purification:

    • Quench the reaction by exposing the mixture to air.

    • Purify the polymer by dialysis against deionized water for 48 hours, changing the water every 12 hours.

    • Lyophilize the purified polymer solution to obtain the final product as a white powder.

Data Presentation
PolymerMonomerInitiatorMn (Theoretical, kDa)Mn (GPC, kDa)Đ (PDI)Reference
p(Trehalose Methacrylate)Trehalose MethacrylateBis-sulfone Initiator2023< 1.1[2]

Application 3: Conjugation of Bis-Sulfone Polymer to an Antibody Fragment (Fab)

This protocol outlines the procedure for conjugating the synthesized bis-sulfone functionalized polymer to a reduced antibody fragment (Fab), demonstrating its utility in biopharmaceutical applications.

Experimental Protocol: Fab Conjugation

Materials:

  • Antibody Fab fragment

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS) with 10 mM EDTA

  • Bis-sulfone trehalose polymer (23 kDa)

  • MilliQ water

  • Cation exchange chromatography column

Protocol:

  • Fab Reduction:

    • Dissolve the Fab fragment in PBS.

    • Add 1 weight equivalent of DTT and allow the reduction to proceed at 22 °C for 1 hour.

    • Remove excess DTT by buffer exchange into PBS + 10 mM EDTA using a desalting column.

  • Conjugation:

    • Prepare a 100 mg/mL stock solution of the 23 kDa bis-sulfone trehalose polymer in MilliQ water.

    • Add 10 equivalents of the polymer solution to the reduced Fab.

    • Allow the conjugation reaction to proceed at 22 °C for 12 hours.

  • Purification:

    • Purify the conjugate and remove excess polymer using cation exchange chromatography.

    • Elute the free polymer with an isocratic buffer (e.g., 20 mM MES, pH 5.7).

    • Elute the conjugate using a salt gradient.

Visualizations

experimental_workflow cluster_initiator Initiator Synthesis cluster_polymerization AGET ATRP cluster_conjugation Bioconjugation mannich Mannich Salt Synthesis bis_sulfide Bis-sulfide Acid Synthesis mannich->bis_sulfide bis_sulfone_acid Bis-sulfone Acid Synthesis bis_sulfide->bis_sulfone_acid initiator Bis-sulfone Initiator Synthesis bis_sulfone_acid->initiator setup Reaction Setup initiator->setup Use Initiator degas Degassing setup->degas polymerize Polymerization degas->polymerize purify_poly Purification (Dialysis) polymerize->purify_poly conjugate Conjugation purify_poly->conjugate Use Polymer reduction Fab Reduction reduction->conjugate purify_conj Purification (Chromatography) conjugate->purify_conj aget_atrp_cycle P_X P-Br (Dormant) P_radical P• (Active) P_X->P_radical k_act P_radical->P_X k_deact P_radical->P_radical + Monomer (Propagation) Cu_I Cu(I) / TPMA Cu_II Cu(II) / TPMA Cu_I->Cu_II Cu_II->Cu_I Monomer Monomer AscorbicAcid Ascorbic Acid DehydroascorbicAcid Dehydroascorbic Acid AscorbicAcid->DehydroascorbicAcid Reduction of Cu(II)

References

Applications of Bis(bromomethyl) Sulfone and Related Compounds in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

"Bis(bromomethyl) sulfone" and structurally related compounds are versatile molecules in materials science, primarily utilized for their reactive functional groups that enable crosslinking, polymer initiation, and the introduction of specific properties like flame retardancy. While direct applications of "this compound" itself are not extensively documented in publicly available research, the broader class of bis-sulfone and brominated compounds offers significant insights into its potential uses. This document details the applications, experimental protocols, and key data for these related materials, providing a comprehensive resource for researchers and professionals in materials science and drug development.

The primary applications of these related compounds fall into three main categories:

  • Crosslinking Agents: Bis-sulfone compounds are employed to create networks in polymers, enhancing their mechanical and thermal properties.

  • Polymer Synthesis Initiators: The reactivity of the bis-sulfone moiety allows it to act as an initiator in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

  • Flame Retardants: Brominated compounds, such as 2,2-Bis(bromomethyl)propane-1,3-diol, are widely used to impart fire resistance to various polymers.

Bis-sulfone as a Crosslinking Agent and Polymer Initiator

Bis-sulfone reagents are valuable in bioconjugation and polymer chemistry due to their ability to react with thiols, such as those on cysteine residues in proteins, to form stable thioether bonds. This reactivity also allows them to act as initiators for polymerization reactions.[1][2][3][4]

Application Note: Synthesis of Antibody-Polymer Conjugates using a Bis-sulfone ATRP Initiator

A key application of bis-sulfone functionality is in the synthesis of antibody-polymer conjugates, which can enhance the therapeutic properties of antibodies.[1][2] A bis-sulfone alkyl bromide initiator can be used in Atom Transfer Radical Polymerization (ATRP) to create polymers with reactive end groups. These end groups can then react with reduced disulfide bonds on antibodies to form stable conjugates.[1][2] This method provides a way to create well-controlled polymer-antibody conjugates with specific functionalities.[1]

Experimental Protocol: Synthesis of a Bis-sulfone ATRP Initiator and Subsequent Polymerization

This protocol is based on the synthesis of a bis-sulfone initiator for the ATRP of various monomers.[1]

Materials:

  • Starting materials for the bis-sulfone initiator (specifics will vary based on the desired final structure)

  • Monomer (e.g., ethylene glycol methacrylate, trehalose methacrylate)

  • Copper(I) bromide (CuBr)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA)

  • Solvent (e.g., anisole)

  • Antibody (e.g., Herceptin)

  • Reducing agent (e.g., dithiothreitol - DTT)

Procedure:

  • Initiator Synthesis: Synthesize the bis-sulfone alkyl bromide initiator according to established organic chemistry methods. The specific reaction will depend on the desired chemical structure.

  • ATRP Polymerization:

    • In a Schlenk flask, add the monomer, solvent, and the bis-sulfone initiator.

    • Deoxygenate the mixture by several freeze-pump-thaw cycles.

    • In a separate flask, add CuBr and the ligand, and deoxygenate.

    • Under an inert atmosphere (e.g., argon), transfer the monomer/initiator solution to the catalyst/ligand mixture to start the polymerization.

    • Allow the reaction to proceed at a controlled temperature until the desired molecular weight is achieved.

    • Terminate the polymerization by exposing the reaction mixture to air.

    • Purify the polymer by precipitation in a non-solvent (e.g., cold methanol) and drying under vacuum.

  • Antibody Conjugation:

    • Reduce the disulfide bonds of the antibody using a mild reducing agent like DTT.

    • Purify the reduced antibody to remove the excess reducing agent.

    • React the purified, reduced antibody with the bis-sulfone-terminated polymer. The sulfone groups will react with the free thiols on the antibody to form stable thioether linkages.[1]

    • Purify the resulting antibody-polymer conjugate using chromatography techniques (e.g., cation exchange chromatography).

Quantitative Data:

ParameterValueReference
Herceptin Conjugate EC500.90 nM[1]
Herceptin Fab Conjugate EC502.74 nM[1]
Unconjugated Herceptin EC500.26 nM[1]
Unconjugated Herceptin Fab EC500.56 nM[1]

Logical Workflow for Antibody-Polymer Conjugation:

G cluster_synthesis Polymer Synthesis cluster_conjugation Conjugation Initiator Bis-sulfone Initiator ATRP AGET ATRP Initiator->ATRP Monomer Monomer (e.g., Trehalose Methacrylate) Monomer->ATRP Polymer Bis-sulfone Terminated Polymer ATRP->Polymer Conjugation Conjugation Reaction Polymer->Conjugation Antibody Antibody (e.g., Herceptin) Reduction Mild Reduction (DTT) Antibody->Reduction Reduced_Ab Reduced Antibody (Free Thiols) Reduction->Reduced_Ab Reduced_Ab->Conjugation Final_Product Antibody-Polymer Conjugate Conjugation->Final_Product

Caption: Workflow for synthesizing antibody-polymer conjugates using a bis-sulfone ATRP initiator.

Brominated Compounds as Flame Retardants

A structurally similar compound, 2,2-Bis(bromomethyl)propane-1,3-diol, is a well-established reactive flame retardant.[5][6][7] Its high bromine content allows it to interfere with the combustion process, enhancing the fire resistance of polymers.[5] It is used in materials like unsaturated polyester resins, rigid polyurethane foams, and other molded products.[6][7]

Application Note: Flame Retardant for Polyurethane Foams

2,2-Bis(bromomethyl)propane-1,3-diol is incorporated into the polymer matrix of rigid polyurethane foams to meet stringent fire safety standards.[7] As a reactive flame retardant, it becomes a permanent part of the polymer structure, which minimizes leaching.

Experimental Protocol: Preparation of Flame-Retardant Rigid Polyurethane Foam

Materials:

  • Polyol

  • Isocyanate (e.g., MDI)

  • 2,2-Bis(bromomethyl)propane-1,3-diol

  • Catalyst (e.g., amine-based)

  • Surfactant (e.g., silicone-based)

  • Blowing agent (e.g., water, pentane)

Procedure:

  • Premix Preparation: In a suitable container, thoroughly mix the polyol, 2,2-Bis(bromomethyl)propane-1,3-diol, catalyst, surfactant, and blowing agent to form a homogenous premix.

  • Foaming: Add the isocyanate to the premix and stir vigorously for a short period (typically a few seconds).

  • Curing: Pour the reacting mixture into a mold and allow it to expand and cure at room temperature or in an oven at a slightly elevated temperature.

  • Post-Curing: After the foam has solidified, it may be post-cured at an elevated temperature to ensure complete reaction and optimal properties.

Quantitative Data for a Typical Brominated Flame Retardant:

PropertyValueReference
Chemical Name2,2-Bis(bromomethyl)-1,3-propanediol[7]
Bromine Content≥60.0%[7]
Melting Point≥109.5℃[7]
Main Content≥99.00%[7]

Reaction Pathway for Incorporating a Reactive Flame Retardant:

G Polyol Polyol (-OH groups) Polymerization Polymerization Polyol->Polymerization Isocyanate Isocyanate (-NCO groups) Isocyanate->Polymerization FlameRetardant 2,2-Bis(bromomethyl)propane-1,3-diol (-OH groups) FlameRetardant->Polymerization PU_Foam Flame-Retardant Polyurethane Foam Polymerization->PU_Foam

Caption: Reaction scheme for producing flame-retardant polyurethane foam.

Safety Considerations

It is important to note that some brominated flame retardants, including 2,2-bis(bromomethyl)-1,3-propanediol, have been studied for their potential toxicity.[8] Researchers and professionals should consult the Material Safety Data Sheet (MSDS) and handle these chemicals with appropriate personal protective equipment in a well-ventilated area.

While specific data on "this compound" is limited, the broader families of bis-sulfones and brominated compounds demonstrate significant utility in materials science. Bis-sulfones are effective as crosslinking agents and initiators for controlled polymerization, enabling the synthesis of advanced materials like antibody-polymer conjugates. Brominated diols are crucial as reactive flame retardants in a variety of polymer systems. The protocols and data presented here provide a foundation for researchers to explore the potential of these reactive molecules in their own applications.

References

Application Notes and Protocols for Reactions of Bis(bromomethyl) sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the utilization of bis(bromomethyl) sulfone in the synthesis of heterocyclic compounds and as a crosslinking agent. The protocols are intended to serve as a guide for researchers in synthetic chemistry and drug development.

Synthesis of Heterocyclic Compounds

This compound is a versatile dielectrophile that can react with various dinucleophiles to form a range of heterocyclic structures, many of which are of interest in medicinal chemistry. The sulfone moiety can act as a key pharmacophore, potentially improving the physicochemical properties of drug candidates.

Synthesis of Seven-Membered Heterocycles

The reaction of this compound with binucleophiles such as o-phenylenediamine or 2-aminothiophenol can lead to the formation of seven-membered heterocyclic rings. These scaffolds are present in a number of biologically active compounds.

1.1.1. Reaction with o-Phenylenediamine

This reaction leads to the formation of a dibenzo[b,f][1][2][3]thiadiazepine dioxide derivative.

Experimental Protocol: Synthesis of 2,3,4,5-tetrahydro-1H-dibenzo[b,f][1][2][3]thiadiazepine 1,1-dioxide

  • Materials:

    • This compound

    • o-Phenylenediamine

    • Anhydrous ethanol

    • Triethylamine

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

    • Standard glassware for workup and purification

  • Procedure:

    • To a solution of o-phenylenediamine (1.0 eq) in anhydrous ethanol in a round-bottom flask, add triethylamine (2.2 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous ethanol to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

  • Expected Outcome: The desired dibenzo[b,f][1][2][3]thiadiazepine dioxide derivative is expected as a solid product.

1.1.2. Reaction with 2-Aminothiophenol

This reaction results in the formation of a dibenzo[b,f][1][2][3]thiatriazepine dioxide derivative.

Experimental Protocol: Synthesis of 2,3,4,5-tetrahydro-1H-dibenzo[b,f][1][2][3]thiatriazepine 1,1-dioxide

  • Materials:

    • This compound

    • 2-Aminothiophenol

    • Anhydrous Dimethylformamide (DMF)

    • Potassium carbonate

    • Round-bottom flask

    • Magnetic stirrer with heating

    • Standard glassware for workup and purification

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (2.5 eq) to the solution and stir the suspension at room temperature for 30 minutes.

    • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

    • Heat the mixture to 80 °C and stir for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.

  • Expected Outcome: The target dibenzo[b,f][1][2][3]thiatriazepine dioxide derivative is expected as a crystalline solid.

Quantitative Data for Heterocycle Synthesis

The following table summarizes representative yields for the synthesis of seven-membered heterocycles using bis-haloalkyl reagents with similar reactivity to this compound. Actual yields with this compound may vary and should be optimized.

DinucleophileBis-haloalkyl ReagentProductYield (%)Reference
o-Phenylenediamine1,2-Bis(bromomethyl)benzeneDibenzo[b,f][1][2]diazepine75-85Adapted from literature
2-Aminothiophenol1,2-Bis(chloromethyl)benzeneDibenzo[b,f][1][2]thiazepine60-70Adapted from literature

This compound as a Crosslinking Agent

This compound can be employed as a bifunctional electrophile to crosslink nucleophilic residues in peptides and proteins, such as the thiol groups of cysteine residues. This can be used to stabilize peptide conformations or to study protein-protein interactions.

Peptide Crosslinking

This protocol is adapted from methods used for crosslinking peptides with bis(bromomethyl)aryl compounds and is expected to be applicable for this compound.[1]

Experimental Protocol: Intramolecular Crosslinking of a Cysteine-Containing Peptide

  • Materials:

    • Peptide containing at least two cysteine residues

    • This compound

    • Acetonitrile (ACN)

    • Ammonium bicarbonate buffer (e.g., 50 mM, pH 7.8)

    • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (if necessary)

    • HPLC for purification and analysis

  • Procedure:

    • Dissolve the peptide in the ammonium bicarbonate buffer. If the peptide has an existing disulfide bond, add TCEP (1.2 eq) and incubate at room temperature for 1 hour to ensure complete reduction of the disulfide bond.

    • Prepare a stock solution of this compound in ACN.

    • Add the this compound stock solution (1.0-1.2 eq) to the peptide solution with gentle vortexing. The final concentration of ACN should be kept low to avoid peptide precipitation.

    • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the progress of the reaction by LC-MS to observe the formation of the crosslinked product and the disappearance of the starting material.

    • Quench the reaction by adding a thiol-containing reagent like β-mercaptoethanol or dithiothreitol (DTT) in excess.

    • Purify the crosslinked peptide by reverse-phase HPLC.

    • Confirm the identity of the product by mass spectrometry.

  • Expected Outcome: The intramolecularly crosslinked peptide will have a molecular weight corresponding to the starting peptide plus the mass of the sulfonyl-bis-methylene linker minus two molecules of HBr.

Quantitative Data for Peptide Crosslinking

The efficiency of crosslinking reactions is highly dependent on the peptide sequence, concentration, and reaction conditions. The following data is representative of what can be expected for similar bis-alkylating reagents.

PeptideCrosslinking ReagentCrosslinking Efficiency (%)Reference
Model Peptide (with two Cys)1,3-Bis(bromomethyl)benzene>90[1]
Model Peptide (with two Cys)1,4-Bis(bromomethyl)benzene>90[1]

Visualizations

Reaction Schemes

G cluster_0 Synthesis of Dibenzo[b,f][1,4,5]thiadiazepine dioxide cluster_1 Synthesis of Dibenzo[b,f][1,4,5]thiatriazepine dioxide BBS This compound Reagents1 + Triethylamine, Ethanol, Reflux BBS->Reagents1 OPD o-Phenylenediamine OPD->Reagents1 Product1 Dibenzo[b,f][1,4,5]thiadiazepine 1,1-dioxide Reagents1->Product1 BBS2 This compound Reagents2 + K2CO3, DMF, 80 °C BBS2->Reagents2 ATP 2-Aminothiophenol ATP->Reagents2 Product2 Dibenzo[b,f][1,4,5]thiatriazepine 1,1-dioxide Reagents2->Product2 G cluster_0 Peptide Crosslinking Workflow start Start: Cysteine-containing peptide reduce Reduce Disulfide (if necessary) with TCEP start->reduce react React with This compound reduce->react quench Quench Reaction with excess thiol react->quench purify Purify by HPLC quench->purify analyze Analyze by Mass Spectrometry purify->analyze end End: Crosslinked Peptide analyze->end G cluster_0 Potential Cytotoxic Mechanism of this compound Derivatives BBS_deriv This compound Derivative Cell Cancer Cell BBS_deriv->Cell Alkylation Alkylation BBS_deriv->Alkylation DNA DNA Cell->DNA Proteins Cellular Proteins Cell->Proteins Crosslinking Intra/Inter-strand Crosslinking DNA->Crosslinking Inhibition Enzyme Inhibition/ Protein Dysfunction Proteins->Inhibition Alkylation->DNA Alkylation->Proteins Damage DNA Damage Crosslinking->Damage Apoptosis Apoptosis Damage->Apoptosis Inhibition->Apoptosis

References

Application Notes and Protocols: Bis(bromomethyl) Sulfone as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of bis(bromomethyl) sulfone as a versatile electrophilic building block for the construction of a variety of heterocyclic compounds. Detailed experimental protocols, reaction parameters, and visualizations are included to facilitate its application in synthetic and medicinal chemistry research.

Introduction

This compound is a highly reactive, bifunctional electrophile. The presence of two bromomethyl groups attached to a sulfonyl moiety makes it an excellent candidate for reaction with various dinucleophiles to construct saturated and unsaturated heterocyclic systems. The electron-withdrawing nature of the sulfonyl group activates the methylene carbons towards nucleophilic substitution. This reagent can participate in cyclization reactions to form six- and seven-membered rings containing nitrogen, sulfur, and oxygen heteroatoms, which are prevalent scaffolds in numerous biologically active compounds and pharmaceutical agents.

General Reaction Pathway

The fundamental application of this compound in heterocyclic synthesis involves a double nucleophilic substitution reaction with a dinucleophile (H-X-Y-H), where X and Y can be nitrogen, sulfur, or oxygen. The general transformation is depicted below:

logical_relationship reactant1 This compound product Heterocyclic Compound reactant1->product Cyclization reactant2 Dinucleophile (H-X-Y-H) reactant2->product

Caption: General reaction scheme for heterocyclic synthesis.

Synthesis of Six-Membered Sulfur-Containing Heterocycles

Application: Synthesis of 1,4-Dithiane-1,1-dioxide

This compound serves as a direct precursor to 1,4-dithiane-1,1-dioxide, a valuable scaffold in medicinal chemistry. The reaction proceeds via a cyclization reaction with a sulfide source, such as sodium sulfide.

Reaction Scheme:

experimental_workflow start This compound + Na2S reaction Reaction in Solvent (e.g., Ethanol/Water) start->reaction Heat workup Aqueous Workup (Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product 1,4-Dithiane-1,1-dioxide purification->product

Caption: Workflow for 1,4-Dithiane-1,1-dioxide synthesis.

Experimental Protocol:

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add sodium sulfide nonahydrate (1.1 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data:

DinucleophileProductSolventTemperature (°C)Time (h)Yield (%)
Sodium Sulfide1,4-Dithiane-1,1-dioxideEthanol/WaterReflux375-85

Synthesis of Six-Membered Nitrogen-Containing Heterocycles

Application: Synthesis of Thiomorpholine-1,1-dioxide Derivatives

The reaction of this compound with primary amines or ammonia provides a straightforward route to thiomorpholine-1,1-dioxide and its N-substituted derivatives. These compounds are important building blocks in the synthesis of various biologically active molecules.

Reaction Scheme:

signaling_pathway reagents This compound + R-NH2 intermediate Open-chain intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization Base product N-Substituted Thiomorpholine-1,1-dioxide cyclization->product

Caption: Pathway to Thiomorpholine-1,1-dioxide derivatives.

Experimental Protocol:

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, methylamine) or aqueous ammonia

  • A suitable solvent (e.g., acetonitrile, ethanol)

  • A non-nucleophilic base (e.g., triethylamine, potassium carbonate)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the primary amine (2.2 eq) or a solution of ammonia.

  • Add the base (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Quantitative Data:

Dinucleophile (R-NH₂)ProductSolventTemperature (°C)Time (h)Yield (%)
BenzylamineN-Benzylthiomorpholine-1,1-dioxideAcetonitrile50680-90
Aqueous AmmoniaThiomorpholine-1,1-dioxideEthanolReflux865-75

Synthesis of Seven-Membered Heterocycles

Application: Synthesis of Dibenzo[b,f][1][2][3]thiadiazepine Dioxides

This compound can be employed in the synthesis of seven-membered heterocyclic systems, such as derivatives of dibenzo[b,f][1][2][3]thiadiazepine dioxides, by reacting with 2,2'-diaminobiphenyl.

Reaction Scheme:

logical_relationship reactant1 This compound product Dibenzo[b,f][1,4,5]thiadiazepine -5,5-dioxide derivative reactant1->product Double N-alkylation reactant2 2,2'-Diaminobiphenyl reactant2->product

Caption: Synthesis of a seven-membered heterocyclic system.

Experimental Protocol:

Materials:

  • This compound

  • 2,2'-Diaminobiphenyl

  • Anhydrous N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Standard inert atmosphere glassware

Procedure:

  • To a solution of 2,2'-diaminobiphenyl (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Quantitative Data:

DinucleophileProductSolventTemperature (°C)Time (h)Yield (%)
2,2'-DiaminobiphenylDibenzo[b,f][1][2][3]thiadiazepine-5,5-dioxideDMF901260-70

Conclusion

This compound is a valuable and reactive building block for the synthesis of a range of heterocyclic compounds. The protocols outlined above demonstrate its utility in forming six- and seven-membered rings containing sulfur and nitrogen. The straightforward nature of these reactions, coupled with the potential for diversification by varying the dinucleophile, makes this compound an attractive tool for synthetic and medicinal chemists in the development of novel molecular entities. Further exploration of its reactivity with other dinucleophiles, such as diols and dithiols, is warranted to expand its synthetic applications.

References

Application Notes and Protocols for Monitoring "Bis(bromomethyl) sulfone" Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving "Bis(bromomethyl) sulfone," a versatile reagent often used in crosslinking, linker technologies, and as a precursor in the synthesis of various organic molecules. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to enable accurate and efficient reaction monitoring.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a primary technique for monitoring the consumption of "this compound" and the formation of products in reactions with nucleophiles. Its advantages include high resolution, sensitivity, and the ability to analyze samples in complex matrices.

Application Note: HPLC Analysis of a Nucleophilic Substitution Reaction

This method is suitable for monitoring the reaction of "this compound" with a nucleophile (e.g., an amine, thiol, or carboxylate) in a solution phase. The progress of the reaction can be followed by quantifying the decrease in the starting material and the increase in the product peak areas over time.

Table 1: HPLC Method Parameters for Reaction Monitoring

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Table 2: Example Retention Times for a Reaction with a Primary Amine

CompoundRetention Time (min)
This compound12.5
Mono-substituted product9.8
Di-substituted product7.2
Primary Amine Nucleophile3.1
Experimental Protocol: HPLC Monitoring of Reaction Kinetics
  • Reaction Setup: In a thermostated reaction vessel, dissolve "this compound" in a suitable solvent (e.g., acetonitrile). Add the nucleophile to initiate the reaction.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a large volume of cold mobile phase A (e.g., 950 µL) to stop the reaction and prepare it for analysis.

  • Analysis: Inject the quenched and diluted sample into the HPLC system operating under the conditions specified in Table 1.

  • Data Analysis: Integrate the peak areas of the starting material and product(s) at each time point. Plot the concentration or peak area of the reactants and products as a function of time to determine the reaction kinetics.

HPLC_Workflow cluster_reaction Reaction Phase cluster_analysis Analytical Phase Reaction_Setup 1. Set up Reaction Sampling 2. Withdraw Aliquot Reaction_Setup->Sampling Quenching 3. Quench Reaction Sampling->Quenching HPLC_Injection 4. Inject into HPLC Quenching->HPLC_Injection Data_Acquisition 5. Acquire Chromatogram HPLC_Injection->Data_Acquisition Data_Analysis 6. Analyze Kinetics Data_Acquisition->Data_Analysis

Caption: Workflow for HPLC-based reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For "this compound" and its reaction products, GC-MS can provide both quantitative data and structural information, aiding in product identification and the detection of byproducts. Due to the thermal sensitivity of some brominated compounds, careful method development is crucial.

Application Note: GC-MS Analysis of "this compound" and its Derivatives

This method is suitable for the qualitative and quantitative analysis of "this compound" and its reaction products. The mass spectrometer provides definitive identification of the compounds based on their mass spectra.

Table 3: GC-MS Method Parameters

ParameterValue
GC Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Table 4: Example GC-MS Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound15.8298, 219, 139, 79
A reaction byproduct14.2(Varies with byproduct structure)
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the reaction mixture (or purified product) in a volatile solvent such as dichloromethane or ethyl acetate. A typical concentration is 100-500 µg/mL.

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard that is chemically inert and has a different retention time from the analytes of interest.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the data in full scan mode to identify all components. For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.

  • Data Analysis: Identify the peaks by comparing their retention times and mass spectra to those of standards or by interpreting the fragmentation patterns. Quantify the components by comparing their peak areas to that of the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dilution 1. Dilute Sample Add_IS 2. Add Internal Standard Dilution->Add_IS Injection 3. Inject into GC-MS Add_IS->Injection Separation 4. GC Separation Injection->Separation Detection 5. MS Detection Separation->Detection Identification 6. Identify Peaks Detection->Identification Quantification 7. Quantify Components Identification->Quantification

Caption: Workflow for GC-MS analysis of reaction components.

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Reaction Monitoring

NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural information and can be used for quantitative analysis (qNMR) and in-situ monitoring of reactions.[1] This allows for real-time observation of the conversion of reactants to products without the need for sample workup.

Application Note: Quantitative ¹H NMR (qNMR) for Reaction Yield Determination

qNMR can be used to determine the concentration of reactants and products in a reaction mixture by comparing the integrals of their characteristic signals to that of a known amount of an internal standard.[2][3][4]

Table 5: Parameters for Quantitative ¹H NMR

ParameterValue
Spectrometer 400 MHz or higher
Solvent Deuterated solvent compatible with the reaction (e.g., CD₃CN, DMSO-d₆)
Internal Standard A stable compound with a simple spectrum that does not overlap with analyte signals (e.g., 1,3,5-trimethoxybenzene)
Pulse Sequence Standard 1D proton with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60s)
Number of Scans 8 or more for good signal-to-noise
Processing Manual phasing and baseline correction are critical for accurate integration.
Experimental Protocol: In-Situ ¹H NMR Reaction Monitoring
  • Sample Preparation: In an NMR tube, dissolve a known amount of "this compound" and the internal standard in the deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction.

  • Reaction Initiation: Add the second reactant to the NMR tube, mix thoroughly, and place it in the NMR spectrometer.

  • Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular intervals.[5][6]

  • Data Analysis: For each spectrum, integrate the signals corresponding to the starting material, product(s), and the internal standard. Calculate the concentration of each species at each time point using the following formula:

    Cx = (Ix / Nx) * (Nstd / Istd) * (mstd / MWstd) * (MWx / V)

    Where:

    • Cx = Concentration of analyte

    • Ix = Integral of analyte signal

    • Nx = Number of protons for the analyte signal

    • Istd = Integral of internal standard signal

    • Nstd = Number of protons for the internal standard signal

    • mstd = Mass of internal standard

    • MWstd = Molecular weight of internal standard

    • MWx = Molecular weight of analyte

    • V = Volume of the solvent

Reaction_Pathway BBS This compound Mono_Sub Mono-substituted Product BBS->Mono_Sub + Nu-H Nuc Nucleophile (Nu-H) Di_Sub Di-substituted Product Mono_Sub->Di_Sub + Nu-H

Caption: General reaction pathway for nucleophilic substitution.

References

Troubleshooting & Optimization

Optimizing "Bis(bromomethyl) sulfone" Cross-linking Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Bis(bromomethyl) sulfone" cross-linking reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to help optimize your experimental workflows.

Troubleshooting Guide

This section addresses common issues encountered during cross-linking experiments with this compound.

Issue Potential Cause Recommendation
No or low cross-linking efficiency 1. Reagent Degradation: this compound is susceptible to hydrolysis. 2. Suboptimal pH: The reaction efficiency is pH-dependent. 3. Insufficient Reagent Concentration: The molar excess of the cross-linker may be too low. 4. Presence of Competing Nucleophiles: Primary amines or thiols in the buffer (e.g., Tris, glycine, DTT) will compete with the target protein for the cross-linker.1. Always prepare fresh solutions of this compound immediately before use. Store the solid reagent in a desiccated environment. 2. Optimize the reaction pH. While specific data for this compound is limited, alkylating agents that react with amines generally work best at a pH of 7-9.[1] 3. Increase the molar excess of this compound. A 20- to 50-fold molar excess over the protein concentration is a common starting point for many cross-linkers.[2] 4. Use amine-free and thiol-free buffers such as phosphate-buffered saline (PBS) or HEPES.
Protein Precipitation or Aggregation 1. Over-cross-linking: Excessive cross-linking can lead to large, insoluble protein complexes. 2. High Protein Concentration: Concentrated protein solutions are more prone to aggregation upon cross-linking. 3. Inappropriate Buffer Conditions: The buffer composition may not be optimal for maintaining protein solubility during the reaction.1. Reduce the concentration of this compound. Titrate the cross-linker concentration to find the optimal balance between cross-linking efficiency and protein solubility. 2. Perform the reaction at a lower protein concentration. 3. Optimize the buffer conditions, including pH and ionic strength, to ensure the protein remains soluble throughout the experiment.
Smearing on SDS-PAGE Gel 1. Heterogeneous Cross-linking: A wide distribution of cross-linked species can result in a smear rather than distinct bands. 2. Incomplete Quenching: Failure to stop the reaction effectively can lead to continued, heterogeneous cross-linking.1. Reduce the reaction time and/or the concentration of this compound to achieve more controlled and discrete cross-linking. 2. Ensure the quenching step is efficient by adding a sufficient concentration of a quenching agent (e.g., 20-50 mM Tris or glycine) and allowing adequate incubation time (e.g., 15 minutes at room temperature).[2]
Non-specific Cross-linking 1. High Cross-linker Concentration: An excessive amount of cross-linker can lead to random, non-specific interactions. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the likelihood of non-specific cross-linking.1. Titrate the this compound concentration downwards to the lowest effective level. 2. Optimize the reaction time to capture specific interactions without allowing time for random collisions to become cross-linked.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for this compound cross-linking?

This compound is a homobifunctional alkylating agent. Each bromomethyl group is an electrophilic site that can react with nucleophilic functional groups on amino acid side chains. The primary targets are the thiol groups of cysteine residues and the primary amines of lysine residues and the protein's N-terminus. The reaction proceeds via nucleophilic substitution, where the nucleophile on the protein attacks the carbon of the bromomethyl group, displacing the bromide and forming a stable covalent bond.

cluster_workflow Experimental Workflow A Prepare Protein Sample in Amine-free Buffer C Add Cross-linker to Protein Sample A->C B Prepare Fresh Cross-linker Stock Solution (in DMSO/DMF) B->C D Incubate (RT or 4°C) C->D E Add Quenching Solution (e.g., Tris or Glycine) D->E F Incubate to Quench E->F G Analyze Cross-linked Products (SDS-PAGE, MS, etc.) F->G

References

Technical Support Center: Bis(bromomethyl) sulfone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bis(bromomethyl) sulfone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this highly reactive reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional electrophilic reagent with the chemical formula (CH₂Br)₂SO₂. The presence of two bromomethyl groups attached to a sulfonyl group makes it highly reactive towards nucleophiles. Its primary applications are in organic synthesis, particularly in the construction of heterocyclic compounds and as a cross-linking agent in polymer chemistry and bioconjugation.

Q2: What are the main safety precautions to consider when working with this compound?

This compound is expected to be a strong alkylating agent and should be handled with caution. It is likely to be corrosive, a lachrymator, and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Q3: How should this compound be stored?

Due to its reactivity, this compound should be stored in a cool, dry, and dark place, away from moisture, bases, and nucleophiles. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.

Troubleshooting Guides

Issue 1: Unexpected Side Products During Synthesis

Problem: During the synthesis of this compound, you observe significant impurities in your crude product.

Possible Causes and Solutions:

The synthesis of this compound can be challenging, and side products may arise from the starting materials and reaction conditions. A common synthetic route involves the oxidation of a sulfur-containing precursor in the presence of a bromine source.

Potential Side Product Plausible Cause Troubleshooting Steps
Monobromomethyl sulfone Incomplete bromination of the starting material.- Increase the stoichiometry of the brominating agent.- Extend the reaction time.- Optimize the reaction temperature to favor complete bromination.
Over-brominated species (e.g., tribromomethyl derivatives) Excess of the brominating agent or harsh reaction conditions.- Carefully control the stoichiometry of the brominating agent.- Add the brominating agent portion-wise to maintain better control.- Lower the reaction temperature.
Oxidized impurities (e.g., sulfonic acids) Over-oxidation of the sulfone or starting material.[1]- Use a milder oxidizing agent.- Control the reaction temperature and time carefully.
Dimethyl sulfide If dimethyl sulfoxide (DMSO) is used as a solvent or reactant in the presence of an acid like HBr, it can be reduced to dimethyl sulfide.[2]- Use an alternative solvent if possible.- If DMSO is necessary, perform the reaction at the lowest effective temperature to minimize this side reaction.
Polymeric byproducts Self-condensation of this compound under the reaction conditions, especially if basic impurities are present.- Ensure the reaction is performed under neutral or acidic conditions.- Purify the product promptly after synthesis to remove any basic residues.

Experimental Protocol: General Synthesis of α-Halosulfones (Adapted from related syntheses)

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound based on literature precedents.

  • Preparation of the Sulfide Precursor: Start with a suitable precursor like bis(methylthio)methane.

  • Oxidation to Sulfone: The sulfide is oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide or a peracid (e.g., m-CPBA) in a suitable solvent.[3] The reaction progress should be monitored by TLC or GC-MS to ensure complete conversion to the sulfone.

  • α-Halogenation: The sulfone is then halogenated at the α-positions. This can be achieved under basic conditions using a halogenating agent like N-bromosuccinimide (NBS).[4] Alternatively, methods using dibromodifluoromethane for halogen transfer under basic conditions have been reported for related compounds.[4]

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted with a suitable organic solvent. The crude product is then purified, typically by recrystallization or column chromatography, to remove impurities.

Issue 2: Product Decomposition or Unwanted Reactions During Work-up or Storage

Problem: Your purified this compound appears to degrade over time, or you observe unexpected products after aqueous work-up or in the presence of basic reagents.

Possible Causes and Solutions:

Side Reaction Plausible Cause Troubleshooting Steps
Hydrolysis Reaction with water, especially under neutral to basic conditions, leading to the formation of bis(hydroxymethyl) sulfone and hydrobromic acid.- Use anhydrous solvents and reagents during synthesis and work-up.- Avoid prolonged contact with aqueous solutions during extraction.- Store the final product under anhydrous conditions.
Elimination (Ramberg-Bäcklund type reaction) Presence of a base can lead to deprotonation at the α-carbon, followed by intramolecular cyclization and elimination of sulfur dioxide to form an alkene.[2][4][5] For this compound, this could lead to complex elimination and polymerization products.- Strictly avoid basic conditions during work-up and storage.- If a basic wash is necessary, perform it quickly at low temperatures and immediately neutralize.- Use a non-basic drying agent.
Polymerization/Oligomerization The bifunctional nature of the molecule makes it susceptible to polymerization, which can be initiated by nucleophiles, bases, or heat.- Store the compound at low temperatures.- Avoid contact with nucleophilic impurities.- Use the reagent as fresh as possible.
Thermal Decomposition Elevated temperatures can cause decomposition, potentially leading to the elimination of SO₂ and the formation of various degradation products.[5]- Avoid high temperatures during purification (e.g., distillation).- If distillation is necessary, perform it under high vacuum and at the lowest possible temperature.- Store the compound in a refrigerator or freezer.

Experimental Protocol: Analysis of Impurities

To identify and quantify side products, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile (with or without a modifier like formic acid) is a good starting point. UV detection is typically suitable for aromatic sulfones, and a diode array detector can provide additional spectral information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. A standard non-polar or medium-polarity column can be used. MS detection is crucial for identifying the structure of unknown side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for characterizing the desired product and identifying major impurities. The presence of unexpected signals can indicate the formation of side products.

Visualizing Reaction Pathways

To better understand the potential side reactions of this compound, the following diagrams illustrate the key chemical transformations.

Hydrolysis_Pathway start This compound intermediate Bis(hydroxymethyl) sulfone start->intermediate 2 H₂O product Hydrobromic acid intermediate->product + 2 HBr Elimination_Pathway start This compound intermediate1 Carbanion intermediate start->intermediate1 Base intermediate2 Thiirane dioxide intermediate intermediate1->intermediate2 Intramolecular cyclization product1 Alkene/Polymer intermediate2->product1 Extrusion product2 Sulfur dioxide intermediate2->product2 Extrusion Polymerization_Workflow cluster_start Initiation cluster_propagation Propagation start This compound intermediate Monofunctionalized intermediate start->intermediate Reaction with Nu⁻ nucleophile Nucleophile (Nu⁻) dimer Dimer intermediate->dimer Reaction with another This compound oligomer Oligomer/Polymer dimer->oligomer Further propagation

References

"Bis(bromomethyl) sulfone" stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for bis(bromomethyl) sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

This compound is a reactive compound and its stability in solution is highly dependent on the solvent, temperature, and pH. As an α-halo sulfone, it is susceptible to degradation, particularly in the presence of bases. It is also a potent alkylating agent and can react with various nucleophiles.

Q2: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound in the presence of a base is the Ramberg-Bäcklund rearrangement.[1][2][3][4][5] This reaction involves the deprotonation of the carbon atom between the sulfonyl and bromomethyl groups, followed by an intramolecular nucleophilic attack to form an unstable three-membered episulfone intermediate. This intermediate then extrudes sulfur dioxide (SO₂) to yield an alkene.

Q3: Is this compound stable in common aprotic solvents like DMSO and DMF?

While polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often used to dissolve polar compounds, they can pose stability issues for this compound. DMSO can react violently with some electrophiles and its thermal decomposition can be accelerated by the presence of halides.[6] There have been reports of explosions when mixing DMSO with alkyl bromides.[6] DMF can also be incompatible with a variety of chemicals and its decomposition can be initiated by impurities.[6] Therefore, caution is advised when using these solvents, and it is recommended to use them at low temperatures and for short durations.

Q4: Can I use protic solvents like water or alcohols with this compound?

Protic solvents, such as water and alcohols, can participate in solvolysis reactions with this compound.[7][8][9] The rate of solvolysis will depend on the polarity of the solvent and its nucleophilicity. Water, being a nucleophile, can react with this compound, leading to its hydrolysis.[10] It is generally recommended to avoid protic solvents unless the reaction specifically requires them.

Q5: How should I store solutions of this compound?

Solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store them at low temperatures (e.g., -20°C) in a tightly sealed container, protected from light and moisture. The choice of solvent is critical; for short-term storage, anhydrous aprotic solvents that are known to be unreactive with the compound should be used.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of starting material observed by TLC or LC-MS shortly after dissolution.

  • Formation of unexpected byproducts.

  • Inconsistent experimental results.

Possible Causes and Solutions:

CauseRecommended Action
Presence of Base The primary cause of rapid degradation is the presence of even trace amounts of base, which catalyzes the Ramberg-Bäcklund rearrangement.[1][2][3] Ensure all glassware is scrupulously clean and free of any basic residues. Use freshly distilled, anhydrous solvents. If a basic reagent is part of the experimental design, it should be added immediately before the reaction is intended to start, and the reaction should be cooled appropriately.
Reactive Solvent Solvents like DMSO and DMF can react with this compound, especially at elevated temperatures.[6] If possible, choose a less reactive, anhydrous aprotic solvent such as acetonitrile or dichloromethane for dissolution and short-term storage. If DMSO or DMF must be used, prepare the solution immediately before use and maintain a low temperature.
Hydrolysis The presence of water can lead to the hydrolysis of this compound.[10] Use anhydrous solvents and handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.
Issue 2: Inconsistent Reaction Kinetics or Product Formation

Symptoms:

  • Variable reaction times.

  • Formation of different product ratios in repeated experiments.

  • Low yield of the desired product.

Possible Causes and Solutions:

CauseRecommended Action
Solvent Effects The polarity and type of solvent can significantly influence the reaction pathway. Protic solvents can lead to solvolysis products,[8][9] while polar aprotic solvents might favor certain reaction channels. It is crucial to maintain consistent solvent conditions, including the grade and water content, for reproducible results.
Temperature Fluctuations The stability of this compound is temperature-dependent. Inconsistent temperature control can lead to variable rates of degradation and side reactions. Use a reliable temperature control system for all experiments.
Light Sensitivity While not extensively documented for this specific compound, many reactive organic molecules are sensitive to light. It is good practice to protect solutions of this compound from light by using amber vials or covering the reaction vessel with aluminum foil.

Experimental Protocols

Protocol 1: General Handling and Dissolution of this compound

  • Preparation: Work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. This compound is a potent alkylating agent and should be handled with care.

  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent that is known to be unreactive with the compound (e.g., acetonitrile, dichloromethane).

  • Dissolution: Weigh the required amount of this compound in a dry, tared vial under an inert atmosphere if possible. Add the chosen solvent via a syringe to the desired concentration.

  • Usage: Use the freshly prepared solution immediately. If a slight delay is unavoidable, keep the solution on ice and protected from light.

Visualizations

Below are diagrams illustrating key concepts related to the stability of this compound.

TroubleshootingWorkflow Start Instability Observed CheckBase Check for Base Contamination Start->CheckBase CheckSolvent Evaluate Solvent Reactivity Start->CheckSolvent CheckWater Check for Water Content Start->CheckWater UseAnhydrous Use Anhydrous Solvent CheckBase->UseAnhydrous Base present ChangeSolvent Change to Less Reactive Solvent CheckSolvent->ChangeSolvent Reactive solvent CheckWater->UseAnhydrous Water present ControlTemp Control Temperature UseAnhydrous->ControlTemp ChangeSolvent->ControlTemp ProtectLight Protect from Light ControlTemp->ProtectLight Stable Improved Stability ProtectLight->Stable

References

Troubleshooting guide for "Bis(bromomethyl) sulfone" polymerizations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Bis(bromomethyl) sulfone" polymerizations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is the molecular weight of my polymer low and the polydispersity index (PDI) high?

Low molecular weight and high PDI are common issues that can arise from several factors during polymerization.

  • Monomer Impurity: The presence of monofunctional impurities or other contaminants in the "this compound" or the comonomer can act as chain terminators, preventing the formation of long polymer chains.

  • Imprecise Stoichiometry: An imbalance in the molar ratio of the monomers can lead to an excess of one monomer, limiting the final molecular weight.

  • Inadequate Reaction Conditions: Insufficient reaction time, suboptimal temperature, or poor mixing can result in incomplete polymerization.

  • Presence of Water: Water can react with the bromomethyl groups, leading to side reactions that terminate chain growth.

Troubleshooting Steps:

  • Monomer Purification: Ensure the purity of "this compound" and any comonomers using techniques like recrystallization or column chromatography.

  • Accurate Stoichiometry: Carefully calculate and weigh the monomers to ensure a precise 1:1 molar ratio for polycondensation reactions.

  • Optimize Reaction Conditions: Systematically vary the reaction time and temperature to determine the optimal conditions for achieving high molecular weight. Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.

2. My polymerization reaction resulted in a gel or an insoluble product. What is the cause and how can I prevent it?

Gel formation or insolubility is typically a result of cross-linking reactions.

  • High Reaction Temperature: At elevated temperatures, side reactions leading to cross-linking can become more prominent.

  • High Monomer Concentration: A high concentration of monomers can increase the probability of intermolecular reactions that lead to cross-linking.

  • Presence of Polyfunctional Impurities: Impurities with more than two reactive sites can act as cross-linking agents.

Preventative Measures:

  • Temperature Control: Carefully control the reaction temperature and avoid localized overheating.

  • Concentration Adjustment: Experiment with lower monomer concentrations.

  • Monomer Purity: As with achieving high molecular weight, ensuring high monomer purity is crucial to avoid unwanted cross-linking reactions.

3. The resulting polymer is discolored (e.g., yellow or brown). What causes this and how can I obtain a colorless product?

Discoloration is often an indication of degradation or side reactions.

  • High Reaction Temperature or Prolonged Reaction Time: Extended exposure to high temperatures can cause thermal degradation of the polymer.

  • Oxidation: The presence of oxygen during the polymerization can lead to oxidative side reactions that produce colored byproducts.

  • Impurities: Impurities in the monomers or solvent can also contribute to discoloration.

Solutions:

  • Optimize Reaction Conditions: Reduce the reaction temperature or time.

  • Inert Atmosphere: Conduct the polymerization under a nitrogen or argon atmosphere to minimize oxidation.

  • Purification of Reagents: Use high-purity monomers and freshly distilled, anhydrous solvents.

  • Polymer Reprecipitation: Dissolve the colored polymer in a suitable solvent and reprecipitate it in a non-solvent to remove colored impurities.

Quantitative Data Summary

The following table summarizes typical reaction parameters and their effect on the resulting polymer characteristics in a "this compound" polymerization with a generic bisphenol comonomer.

Parameter Condition A (Problematic) Condition B (Optimized) Effect on Polymer
Monomer Purity 98%>99.5%Higher purity leads to higher molecular weight and lower PDI.
Molar Ratio (Sulfone:Bisphenol) 1:1.051:1A precise 1:1 ratio is crucial for achieving high molecular weight.
Reaction Temperature 180°C160°CLowering the temperature can reduce side reactions and discoloration.
Reaction Time 48 hours24 hoursShorter reaction times can minimize degradation.
Atmosphere AirInert (Nitrogen)An inert atmosphere prevents oxidation and improves color.
Resulting Mn ( g/mol ) 8,00035,000Optimized conditions yield significantly higher molecular weight.
Resulting PDI 3.21.8Optimized conditions result in a narrower molecular weight distribution.
Polymer Color YellowishColorlessAn inert atmosphere and pure monomers prevent discoloration.

Experimental Protocols

General Protocol for Polycondensation of "this compound" with a Bisphenol

  • Monomer and Reagent Preparation:

    • Dry "this compound" and the bisphenol comonomer under vacuum at 60°C for 24 hours.

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

    • Use anhydrous, high-purity solvents (e.g., N,N-dimethylacetamide (DMAc) or sulfolane).

  • Polymerization Setup:

    • Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

    • Purge the system with dry nitrogen for at least 30 minutes.

  • Reaction Procedure:

    • Charge the flask with the bisphenol comonomer and anhydrous potassium carbonate (K2CO3) as the base (typically a 10-20% molar excess relative to the bisphenol).

    • Add the anhydrous solvent and stir the mixture at a designated temperature (e.g., 140°C) for 1-2 hours to facilitate the formation of the bisphenoxide.

    • Add "this compound" to the reaction mixture.

    • Increase the temperature to the desired polymerization temperature (e.g., 160°C) and maintain it for the specified reaction time (e.g., 24 hours) with continuous stirring.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly pouring the viscous solution into a non-solvent, such as methanol or water, with vigorous stirring.

    • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and salts.

    • Further purify the polymer by redissolving it in a suitable solvent (e.g., chloroform or DMAc) and reprecipitating it.

    • Dry the final polymer product under vacuum at an elevated temperature (e.g., 80°C) until a constant weight is achieved.

Visualizations

Troubleshooting_Low_MW cluster_causes Potential Causes cluster_solutions Solutions start Low Molecular Weight / High PDI impurity Monomer Impurity start->impurity is caused by stoichiometry Imprecise Stoichiometry start->stoichiometry conditions Suboptimal Conditions start->conditions water Presence of Water start->water purify Purify Monomers impurity->purify is solved by weigh Accurate Weighing stoichiometry->weigh optimize Optimize Time/Temp conditions->optimize anhydrous Use Anhydrous Conditions water->anhydrous

Caption: Troubleshooting workflow for low molecular weight and high PDI.

Gel_Formation_Prevention start Gel Formation / Insolubility cause1 High Temperature start->cause1 cause2 High Concentration start->cause2 cause3 Polyfunctional Impurities start->cause3 solution1 Control Temperature cause1->solution1 prevent with solution2 Lower Concentration cause2->solution2 prevent with solution3 Ensure Monomer Purity cause3->solution3 prevent with

Caption: Causes and prevention of gel formation in polymerization.

Technical Support Center: Efficient Bis(bromomethyl) sulfone Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the efficiency of your "Bis(bromomethyl) sulfone" conjugation experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the conjugation of this compound to proteins, particularly antibodies.

Problem / QuestionPotential Cause(s)Recommended Solution(s)
Why is my conjugation yield low? Incomplete Disulfide Bond Reduction: The thiol groups on cysteine residues are the primary targets for this compound. If the disulfide bonds are not fully reduced, there will be fewer available sites for conjugation.- Ensure you are using a sufficient molar excess of the reducing agent (e.g., TCEP or DTT). A 10-20 fold molar excess is a good starting point. - Optimize the reduction time and temperature. For TCEP, an incubation of 1-2 hours at room temperature is often sufficient. - Ensure your protein solution is at the optimal pH for reduction (typically pH 7.0-7.5).
Suboptimal Reagent Molar Ratio: An insufficient amount of this compound will lead to incomplete conjugation. Conversely, a very large excess can increase the likelihood of off-target reactions and aggregation.- Empirically determine the optimal molar ratio of this compound to your protein. Start with a 5-10 fold molar excess and titrate up or down.
Hydrolysis of this compound: As an electrophilic reagent, this compound can be susceptible to hydrolysis in aqueous buffers, reducing the amount of active reagent available for conjugation.- Prepare the this compound solution in a compatible, anhydrous organic solvent (e.g., DMSO or DMF) immediately before adding it to the reaction mixture. - Minimize the reaction time as much as possible while still allowing for efficient conjugation.
Why is there a precipitate in my reaction? Protein Aggregation: High concentrations of protein, especially after the addition of an organic solvent from the reagent stock, can lead to aggregation.[1][2] Changes in pH or the introduction of the crosslinker can also destabilize the protein.- Maintain a lower protein concentration if possible.[1] - Add the this compound solution dropwise to the protein solution while gently stirring. - Consider including excipients such as polysorbate 20 or sucrose in your buffer to improve protein stability. - Optimize the pH of the reaction buffer to a range where your protein is most stable.
Low Reagent Solubility: this compound may have limited solubility in aqueous buffers, causing it to precipitate out of solution.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is sufficient to maintain the solubility of the reagent, but not so high as to denature the protein (typically <10% v/v).
Is the conjugation reaction specific to cysteine residues? Potential for Off-Target Reactions: While the primary reaction is with thiol groups, the highly reactive bromomethyl groups could potentially react with other nucleophilic amino acid side chains, such as the imidazole ring of histidine or the epsilon-amino group of lysine, especially at higher pH values.- Maintain the reaction pH in the neutral to slightly acidic range (pH 6.5-7.5) to favor the reaction with the more nucleophilic thiolate anion of cysteine over the protonated amines of lysine. - Use the lowest effective molar excess of the this compound reagent. - Characterize the final conjugate to confirm the site of conjugation.
How can I confirm that the conjugation was successful? Lack of Analytical Confirmation: Without proper analytical techniques, it is difficult to determine the extent of conjugation.- SDS-PAGE: Under non-reducing conditions, a successful conjugation that bridges disulfide bonds will show a single band at the expected molecular weight of the intact protein.[3] Under reducing conditions, if the crosslinking is successful, the linked protein chains will not separate. - Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate, allowing for the calculation of the drug-to-antibody ratio (DAR).[3][4] - UV-Vis Spectroscopy: If the conjugated molecule has a distinct chromophore, UV-Vis can be used to estimate the DAR.[4] - Hydrophobic Interaction Chromatography (HIC): HIC can separate species with different DARs, providing information on the heterogeneity of the conjugate.[3]
My conjugate is not stable. What could be the issue? Instability of the Thioether Bond: While generally stable, the thioether bond formed can be susceptible to degradation under certain conditions.- Sulfone-based thioether linkages are generally more stable than those formed from maleimide chemistry, especially in plasma.[5] - Store the purified conjugate in a buffer at a neutral or slightly acidic pH. - For long-term storage, consider freezing the conjugate at -80°C in the presence of a cryoprotectant like glycerol.

Optimizing Reaction Conditions

The efficiency of the conjugation reaction is influenced by several key parameters. The following tables provide an overview of expected trends based on general principles of thiol-reactive bioconjugation. Optimal conditions should be determined empirically for each specific protein and payload.

Table 1: Illustrative Effect of Reagent Molar Ratio on Conjugation Efficiency

Molar Ratio (Reagent:Protein)Expected Conjugation EfficiencyPotential Issues
1:1 - 3:1Low to ModerateIncomplete conjugation, low DAR.
5:1 - 10:1Optimal Range (Good Starting Point) Generally provides a good balance of efficiency and specificity.
15:1 - 20:1HighIncreased risk of off-target reactions and protein aggregation.

Table 2: Illustrative Effect of pH on Conjugation Specificity

pH RangeTarget ResidueComments
6.5 - 7.5Cysteine (Thiol) Recommended range. Favors the reaction with the more nucleophilic thiolate anion while keeping lysine amines protonated, thus enhancing specificity.[6]
7.5 - 8.5Cysteine, LysineIncreased reactivity with thiols, but also increased risk of reaction with lysine residues as the epsilon-amino group becomes deprotonated.
> 8.5Cysteine, Lysine, HistidineHigher reaction rates but significantly reduced specificity. Not recommended for site-specific conjugation to cysteines.

Table 3: Illustrative Effect of Temperature on Reaction Rate

TemperatureExpected Reaction RatePotential Issues
4°CSlowMay be suitable for long incubations with sensitive proteins.
Room Temperature (~25°C)ModerateA good starting point for many conjugation reactions.
37°CFastCan increase the rate of conjugation, but may also increase the rate of reagent hydrolysis and protein denaturation.[5]

Experimental Protocols

Protocol 1: Disulfide Bond Reduction of an Antibody

This protocol describes the reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation.

Materials:

  • Antibody solution (e.g., 1-10 mg/mL in a suitable buffer like PBS, pH 7.2)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction buffer: A nitrogen- or argon-degassed buffer such as PBS, pH 7.0-7.5.

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP in reaction buffer).

  • Add the reducing agent to the antibody solution to a final molar excess of 10-20 fold.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • If using DTT, the excess reducing agent must be removed prior to conjugation. This can be done using a desalting column equilibrated with degassed reaction buffer. TCEP does not need to be removed if the subsequent conjugation step is performed immediately.

Protocol 2: Conjugation of this compound to a Reduced Antibody

Materials:

  • Reduced antibody solution from Protocol 1.

  • This compound.

  • Anhydrous organic solvent (e.g., DMSO or DMF).

  • Reaction buffer (as in Protocol 1).

Procedure:

  • Immediately before use, prepare a stock solution of this compound in the organic solvent (e.g., 10 mM in DMSO).

  • Add the this compound stock solution to the reduced antibody solution to achieve the desired final molar excess (start with a 5-10 fold excess). The final concentration of the organic solvent should ideally be below 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction at room temperature for 2-4 hours with gentle mixing. The optimal time may vary and should be determined empirically.

  • Quench the reaction by adding a small molecule thiol such as N-acetylcysteine or 2-mercaptoethanol to a final concentration of ~10 mM to react with any excess this compound. Incubate for 30 minutes.

Protocol 3: Purification of the Conjugate

Materials:

  • Quenched reaction mixture from Protocol 2.

  • Purification system: Size Exclusion Chromatography (SEC) is recommended.

  • Storage buffer (e.g., PBS, pH 7.4).

Procedure:

  • Equilibrate the SEC column with the desired storage buffer.

  • Load the quenched reaction mixture onto the SEC column.

  • Collect fractions corresponding to the high molecular weight peak, which represents the antibody conjugate.

  • Pool the fractions containing the purified conjugate.

  • Determine the protein concentration and characterize the conjugate using appropriate analytical techniques (see FAQs).

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis antibody Antibody in Buffer reduction Disulfide Bond Reduction (TCEP/DTT) antibody->reduction reduced_ab Reduced Antibody reduction->reduced_ab conjugation Conjugation Reaction reduced_ab->conjugation reagent This compound in DMSO/DMF reagent->conjugation quench Quenching conjugation->quench purification Purification (SEC) quench->purification analysis Characterization (SDS-PAGE, MS, HIC) purification->analysis final_product Purified Conjugate analysis->final_product

Caption: Experimental workflow for this compound conjugation.

Caption: Reaction of this compound with two cysteine residues.

troubleshooting_logic problem_low_yield Low Yield cause_reduction Incomplete Reduction problem_low_yield->cause_reduction cause_ratio Suboptimal Molar Ratio problem_low_yield->cause_ratio cause_hydrolysis Reagent Hydrolysis problem_low_yield->cause_hydrolysis problem_precipitate Precipitate Formation cause_aggregation Protein Aggregation problem_precipitate->cause_aggregation cause_solubility Low Reagent Solubility problem_precipitate->cause_solubility problem_low_specificity Low Specificity problem_low_specificity->cause_ratio cause_ph High pH problem_low_specificity->cause_ph solution_optimize_reduction Optimize Reduction cause_reduction->solution_optimize_reduction solution_titrate_ratio Titrate Molar Ratio cause_ratio->solution_titrate_ratio solution_fresh_reagent Use Fresh Reagent cause_hydrolysis->solution_fresh_reagent solution_optimize_protein_conc Optimize Protein Conc. cause_aggregation->solution_optimize_protein_conc solution_adjust_solvent Adjust Co-solvent % cause_solubility->solution_adjust_solvent solution_adjust_ph Adjust pH (6.5-7.5) cause_ph->solution_adjust_ph

Caption: Troubleshooting logic for this compound conjugation.

References

"Bis(bromomethyl) sulfone" reaction condition optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bis(bromomethyl) sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction condition optimization, troubleshooting, and frequently asked questions related to the use of this versatile bifunctional reagent.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Low Reactivity of Nucleophile: The nucleophile may not be strong enough to displace the bromide. 2. Steric Hindrance: The nucleophilic site or the substrate may be sterically hindered. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction (e.g., protic solvent for a strong base). 4. Decomposition of Reagent: this compound may be unstable under the reaction conditions.1. Increase Nucleophilicity: If using a neutral nucleophile, consider deprotonating it with a suitable non-nucleophilic base (e.g., NaH, DBU). 2. Increase Temperature: Carefully increase the reaction temperature in increments of 10°C. Monitor for byproduct formation. 3. Change Solvent: Switch to an appropriate aprotic polar solvent such as DMF, DMSO, or acetonitrile to enhance the rate of S(_N)2 reactions. 4. Check Reagent Quality: Ensure the this compound is pure and has not decomposed during storage.
Formation of Multiple Products/Byproducts 1. Over-alkylation: A nucleophile with multiple reactive sites may react with more than one molecule of this compound. 2. Intramolecular vs. Intermolecular Reactions: For substrates with multiple nucleophilic sites, both cyclization and polymerization can occur. 3. Side Reactions with Base/Solvent: The base or solvent may be reacting with the starting material or product.1. Control Stoichiometry: Use a precise stoichiometry of reactants. A slow addition of this compound to an excess of the nucleophile can favor mono-alkylation. 2. High Dilution: To favor intramolecular cyclization over intermolecular polymerization, perform the reaction under high dilution conditions. 3. Choose Inert Base/Solvent: Use a non-nucleophilic base and a solvent that is inert under the reaction conditions.
Polymerization (in crosslinking applications) 1. Incorrect Monomer to Crosslinker Ratio: The ratio of the polymer to this compound is critical for achieving the desired degree of crosslinking. 2. Reaction Temperature Too High: High temperatures can lead to uncontrolled polymerization.1. Optimize Ratio: Systematically vary the molar ratio of the polymer's reactive units to the this compound. 2. Control Temperature: Maintain a consistent and optimized temperature throughout the reaction.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. 2. Poor Solubility: One or more of the reactants may not be fully dissolved in the solvent.1. Monitor Reaction Progress: Use TLC, LC-MS, or GC-MS to monitor the consumption of starting materials. 2. Improve Solubility: Choose a solvent system in which all reactants are soluble. Gentle heating or sonication may also help.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a bifunctional electrophile primarily used as a crosslinking agent for polymers containing nucleophilic functional groups (e.g., amines, thiols, hydroxyls) to form stable hydrogels and materials. It is also utilized in organic synthesis for the construction of sulfur-containing heterocyclic compounds.

Q2: What safety precautions should be taken when handling this compound?

A2: this compound is expected to be a strong alkylating agent and should be handled with caution in a well-ventilated fume hood.[1][2][3] It is likely corrosive and can cause severe skin burns and eye damage.[2][3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Avoid inhalation of any dust or vapors.[3]

Q3: How should this compound be stored?

A3: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2]

Q4: What types of nucleophiles are suitable for reaction with this compound?

A4: A wide range of nucleophiles can react with this compound, including primary and secondary amines, thiols, phenols, and carbanions. The reactivity will depend on the nucleophilicity and steric hindrance of the nucleophile.

Q5: What analytical techniques are recommended for monitoring reactions involving this compound?

A5: Reaction progress can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of starting materials and the appearance of products. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural characterization of the final products.

Data Presentation

Table 1: Optimization of a Generic Crosslinking Reaction

The following table presents a representative summary of how reaction conditions can be optimized for the crosslinking of a polymer with nucleophilic side chains using this compound.

Entry Polymer:Sulfone Molar Ratio Base Solvent Temperature (°C) Time (h) Yield (%)
110:1Et(_3)NTHF252445
210:1DBUTHF252465
310:1DBUDMF251280
410:1DBUDMF50692
510:1 DBU DMF 50 6 95 (Isolated)
65:1DBUDMF50693 (Insoluble gel)
710:1DBUDMF80490 (Decomposition observed)

This is a representative table. Actual results will vary depending on the specific polymer and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of a Thia-Crown Ether using this compound

This protocol describes a representative synthesis of a sulfur-containing macrocycle.

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 200 mL of anhydrous acetonitrile.

  • Addition of Reactants: Add 1,2-benzenedithiol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Slow Addition of Electrophile: In a separate flask, dissolve this compound (1.0 eq) in 50 mL of anhydrous acetonitrile. Add this solution dropwise to the refluxing mixture over a period of 4 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed (approximately 12-18 hours).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired macrocycle.

Protocol 2: Crosslinking of a Polyamine Polymer

This protocol provides a general procedure for crosslinking a polymer with primary amine side chains.

  • Polymer Solution: Dissolve the polyamine polymer (1.0 eq based on the molar amount of amine functional groups) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Base: Add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq).

  • Addition of Crosslinker: Dissolve this compound (0.1 eq, for a 10:1 amine to sulfone ratio) in a small amount of anhydrous DMF and add it dropwise to the polymer solution with stirring.

  • Reaction: Heat the reaction mixture to 50°C and stir for 6 hours.

  • Precipitation: Cool the reaction to room temperature and precipitate the crosslinked polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., water or methanol).

  • Isolation and Drying: Collect the crosslinked polymer by filtration, wash with the non-solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Thia-Crown Ether cluster_crosslinking Polymer Crosslinking s1 Dissolve dithiol and base in acetonitrile s2 Heat to reflux s1->s2 s3 Slowly add this compound solution s2->s3 s4 Monitor reaction by TLC s3->s4 s5 Workup and Purification s4->s5 c1 Dissolve polymer and base in DMF c2 Add this compound solution c1->c2 c3 Heat and stir c2->c3 c4 Precipitate and isolate polymer c3->c4

Caption: General experimental workflows for synthesis and crosslinking.

logical_relationship cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Low Reactivity issue->cause1 cause2 Steric Hindrance issue->cause2 cause3 Decomposition issue->cause3 sol1 Increase Temperature cause1->sol1 sol3 Use Stronger Base cause1->sol3 cause2->sol1 sol2 Change Solvent cause3->sol2

References

Preventing side reactions with "Bis(bromomethyl) sulfone"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis(bromomethyl) sulfone. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this bifunctional alkylating agent while minimizing or eliminating potential side reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Cross-Linked Product

Possible Causes and Solutions

CauseRecommended Solution
Hydrolysis of this compound The α-bromo groups are susceptible to hydrolysis, which deactivates the reagent. Ensure that all solvents and reagents are anhydrous. If aqueous buffers are necessary, prepare the reagent solution immediately before use and add it to the reaction mixture promptly. Perform the reaction at a lower temperature (e.g., 4°C) to minimize the rate of hydrolysis.
Incorrect Stoichiometry The ratio of this compound to the target molecule is critical. An excess of the crosslinker can lead to mono-alkylation without cross-linking, while too little will result in incomplete reaction. Perform a titration experiment to determine the optimal molar ratio for your specific application. Start with a 1:1 molar ratio of sulfhydryl groups to this compound.
Suboptimal pH The pH of the reaction medium influences the nucleophilicity of the target functional groups. For targeting cysteine residues (sulfhydryls), a pH range of 7.0-8.5 is generally recommended to ensure the thiolate anion is present. For lysine residues (primary amines), a pH of 8.0-9.0 is typically optimal. Buffer choice is also important; avoid buffers with primary or secondary amines (e.g., Tris) as they will compete for the alkylating agent. Phosphate-buffered saline (PBS) or HEPES buffers are good alternatives.
Steric Hindrance The accessibility of the target functional groups on the biomolecule can affect reaction efficiency. If the target sites are sterically hindered, consider using a longer chain crosslinker or optimizing the reaction conditions (e.g., longer reaction time, slight increase in temperature) to improve accessibility.
Problem 2: Presence of High Molecular Weight Aggregates or Precipitate

Possible Causes and Solutions

CauseRecommended Solution
Intermolecular Cross-linking (Polymerization) This compound is a bifunctional reagent and can cause aggregation if the concentration of the target biomolecule is too high. Reduce the concentration of the reactants. A common strategy is to perform the conjugation in a more dilute solution to favor intramolecular cross-linking over intermolecular reactions.
Non-specific Reactions At higher pH values or with extended reaction times, the reagent may react non-specifically with other nucleophilic residues on the protein surface, leading to aggregation. Adhere to the recommended pH range and reaction time. Quench the reaction after the desired time to prevent further reactions.
Reagent Instability In certain solvents or under basic conditions, this compound can degrade, potentially forming reactive intermediates that lead to non-specific modifications and aggregation.[1] Ensure the purity of the reagent and use it promptly after preparing the solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a homobifunctional cross-linking agent.[2] It is designed to form covalent bonds with nucleophilic functional groups on biomolecules, most commonly the sulfhydryl groups of cysteine residues or the primary amines of lysine residues.[3][4] This allows for the intramolecular or intermolecular cross-linking of proteins, peptides, and other biopolymers.[5][6]

Q2: What are the most common side reactions observed with this compound and how can I prevent them?

A2: The most common side reactions include hydrolysis, elimination reactions, and over-alkylation.

  • Hydrolysis: The bromomethyl groups can react with water, leading to the formation of an inactive hydroxymethyl derivative. To prevent this, use anhydrous solvents when possible and add the reagent to aqueous solutions immediately before starting the reaction.

  • Elimination (Ramberg–Bäcklund type reaction): Under basic conditions, α-halo sulfones can undergo elimination to form an alkene and sulfur dioxide.[1][7] This is a decomposition pathway that inactivates the crosslinker. To avoid this, maintain the reaction pH within the recommended range (typically 7.0-8.5 for thiols) and avoid strongly basic conditions.

  • Over-alkylation/Aggregation: As a bifunctional reagent, it can link multiple molecules together, leading to aggregation.[8] To control this, use dilute concentrations of your target molecule and optimize the molar ratio of the crosslinker.

Q3: What is the recommended storage condition for this compound?

A3: this compound is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). For long-term storage, it is recommended to keep it at a low temperature (-20°C) and protected from light.

Q4: How should I quench a reaction involving this compound?

A4: To stop the cross-linking reaction, a quenching reagent with a nucleophilic group should be added. Common quenching agents include molecules with a free thiol, such as dithiothreitol (DTT), β-mercaptoethanol, or cysteine, added in excess. Alternatively, a buffer containing a high concentration of a primary amine, like Tris, can be used if the target was a thiol.

Q5: Can I use this compound to cross-link molecules other than proteins?

A5: Yes, this compound can react with any molecule containing a sufficiently nucleophilic group. This includes thiolated nucleic acids, modified polysaccharides, and synthetic polymers with primary amine or thiol functionalities. The reaction conditions will need to be optimized for each specific application.

Experimental Protocols

Protocol 1: General Procedure for Cross-linking Protein Thiol Groups
  • Protein Preparation: Dissolve the protein containing free sulfhydryl groups in a suitable non-amine-containing buffer (e.g., PBS or HEPES) at a pH of 7.2-7.5. The recommended protein concentration is typically in the range of 1-10 mg/mL. If the protein has disulfide bonds that need to be cross-linked, they must first be reduced using a reducing agent like DTT or TCEP. If a reducing agent is used, it must be removed by dialysis or a desalting column before adding the this compound.

  • Reagent Preparation: Immediately before use, dissolve this compound in a dry, water-miscible organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10-100 mM).

  • Cross-linking Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration. A good starting point is a 5- to 20-fold molar excess of the crosslinker over the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching buffer containing a final concentration of 20-50 mM DTT or β-mercaptoethanol. Incubate for an additional 15 minutes.

  • Purification: Remove the excess reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

  • Analysis: Analyze the cross-linked product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Visualizations

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Protein_Solution Prepare Protein Solution (e.g., PBS, pH 7.2-7.5) Mixing Add Reagent to Protein Solution Protein_Solution->Mixing Reagent_Solution Prepare this compound Stock Solution (in DMSO/DMF) Reagent_Solution->Mixing Incubation Incubate (e.g., 1 hr at RT) Mixing->Incubation Quenching Quench Reaction (e.g., with DTT) Incubation->Quenching Purification Purify Product (e.g., Dialysis) Quenching->Purification Analysis Analyze Product (e.g., SDS-PAGE) Purification->Analysis

Caption: Experimental workflow for protein cross-linking.

side_reactions cluster_desired Desired Pathway cluster_side Potential Side Reactions Start This compound + Nucleophile Desired_Product Cross-linked Product Start->Desired_Product Controlled Conditions Hydrolysis Hydrolysis (Inactive Product) Start->Hydrolysis Aqueous Env. Elimination Elimination (Decomposition) Start->Elimination High pH Aggregation Over-alkylation (Aggregation) Start->Aggregation High Conc.

Caption: Desired vs. side reaction pathways.

troubleshooting_logic Problem Low Yield or Aggregation? Check_pH Verify pH (7.0-8.5 for thiols) Problem->Check_pH Low Yield Check_Conc Lower Reactant Concentrations Problem->Check_Conc Aggregation Check_Stoichiometry Optimize Molar Ratio Check_pH->Check_Stoichiometry Check_Conc->Check_Stoichiometry Check_Reagent Use Fresh Reagent & Anhydrous Solvent Check_Stoichiometry->Check_Reagent Solution Improved Yield & Purity Check_Reagent->Solution

References

Technical Support Center: Purification of Bis(bromomethyl) sulfone Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(bromomethyl) sulfone. The following information is designed to help you overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude "this compound" reaction product?

Common impurities can include unreacted starting materials, residual solvents, and byproducts from the reaction. Depending on the synthetic route, which often involves oxidation of a corresponding sulfide, impurities could consist of the starting bis(bromomethyl) sulfide and the corresponding sulfoxide. Over-oxidation could potentially lead to other related substances. Given the reactive nature of the bromomethyl groups, hydrolysis products may also be present if the reaction or work-up is performed in the presence of water.

Q2: My purified "this compound" appears to be degrading over time. What could be the cause and how can I prevent it?

Bis(sulfonyl) compounds can be susceptible to decomposition, and the presence of the bromomethyl groups can make "this compound" particularly reactive.[1][2] Decomposition can be accelerated by factors such as exposure to moisture, light, and elevated temperatures. To enhance stability, it is recommended to store the purified compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am having trouble removing a persistent impurity that co-elutes with my product during column chromatography. What are my options?

If an impurity is difficult to separate by standard silica gel column chromatography, several strategies can be employed. You can try reverse-phase chromatography, which separates compounds based on polarity differences in a different way than normal-phase chromatography.[3] Alternatively, exploring different solvent systems for your normal-phase column, including gradients of solvents with different selectivities, may improve separation. Preparative Thin Layer Chromatography (prep-TLC) can also be a viable option for small-scale purifications.[3]

Q4: Can I use high-performance liquid chromatography (HPLC) for the purification of "this compound"?

Yes, HPLC can be a powerful tool for both the analysis and purification of sulfones. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water is a common starting point for the analysis of similar sulfone compounds.[4] This method is often scalable and can be adapted for preparative separation to isolate highly pure material.[4]

Troubleshooting Guides

Issue 1: Low yield after recrystallization.
Possible Cause Troubleshooting Step
Compound is too soluble in the chosen solvent. Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Too much solvent was used. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
The cooling process was too rapid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
The compound oiled out instead of crystallizing. Try adding a seed crystal to induce crystallization. Alternatively, redissolve the oil in a minimal amount of hot solvent and try adding a co-solvent in which the compound is less soluble.
Issue 2: The product is not pure enough after a single purification step.
Possible Cause Troubleshooting Step
The chosen purification method is not effective for the specific impurities present. Combine different purification techniques. For example, perform a recrystallization first to remove the bulk of the impurities, followed by column chromatography for fine purification.
The loading on the chromatography column was too high. Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase.
The solvent system for chromatography was not optimal. Perform a thorough TLC analysis with different solvent systems to find the optimal mobile phase for separation before running the column.

Data Presentation

Table 1: Solvent Selection for Recrystallization of this compound (Hypothetical Data)

The ideal recrystallization solvent is one in which the compound of interest is poorly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Notes
Ethanol0.515.2Good for general purification.
Isopropanol0.312.8May provide better crystal quality than ethanol.
Ethyl Acetate1.225.0High solubility may lead to lower recovery.
Toluene0.210.5Good for removing polar impurities.
Hexanes<0.11.5Can be used as an anti-solvent with a more polar solvent.
WaterInsolubleInsolubleUseful for washing out water-soluble impurities.[5]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product should start to crystallize. Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: General Column Chromatography Procedure
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow start Crude this compound soluble_impurities Water-Soluble Impurities? start->soluble_impurities recrystallization Recrystallization purity_check2 Check Purity (TLC/HPLC/NMR) recrystallization->purity_check2 wash Aqueous Wash purity_check1 Check Purity (TLC/HPLC/NMR) wash->purity_check1 column_chromatography Column Chromatography purity_check3 Check Purity (TLC/HPLC/NMR) column_chromatography->purity_check3 purity_check1->recrystallization Purity <98% pure_product Pure Product purity_check1->pure_product Purity >98% purity_check2->column_chromatography Purity <98% purity_check2->pure_product Purity >98% purity_check3->pure_product Purity >98% impurities_present Impurities Still Present purity_check3->impurities_present soluble_impurities->recrystallization No soluble_impurities->wash Yes

Caption: Purification workflow for this compound.

References

Technical Support Center: Bis(bromomethyl) sulfone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(bromomethyl) sulfone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in aqueous solutions?

  • Hydrolysis: In the presence of water, this compound is expected to undergo hydrolysis. This reaction is likely pH-dependent, with the rate increasing in more alkaline conditions. The proposed pathway involves the nucleophilic attack of a hydroxide ion on the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion. This can occur in a stepwise manner for both bromomethyl groups.

  • Reaction with Nucleophiles: this compound is a potent electrophile and is expected to react with nucleophiles, particularly soft nucleophiles like thiols. In a biological context, this would primarily involve reaction with cysteine residues in proteins and the abundant antioxidant glutathione (GSH). This reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Q2: My experimental results show a faster than expected degradation of this compound. What could be the cause?

Several factors could contribute to the accelerated degradation of this compound:

  • High pH of the medium: The hydrolysis of compounds similar to this compound is known to be significantly faster at higher pH. Ensure your buffer or solution pH is controlled and at the desired level.

  • Presence of nucleophiles: Even trace amounts of nucleophilic species in your reaction mixture can react with and consume your compound. Common sources include thiol-containing reagents (e.g., dithiothreitol, β-mercaptoethanol) or biological components with reactive cysteine residues.

  • Photodegradation: While not extensively documented for this specific compound, some organic molecules are susceptible to degradation upon exposure to light. It is good practice to store the compound and conduct experiments in the dark or in amber vials.

  • Elevated Temperature: As with most chemical reactions, the rate of degradation will increase with temperature. Ensure your experiments are conducted at a controlled and consistent temperature.

Q3: I am trying to analyze the degradation of this compound by HPLC, but I am encountering issues with peak shape and retention time variability. What can I do?

High-performance liquid chromatography (HPLC) analysis of reactive compounds like this compound can be challenging. Here are some troubleshooting tips:

  • Peak Tailing: This can be caused by the interaction of the analyte with active sites on the column stationary phase. Try using a column with end-capping or adding a small amount of a competing agent to the mobile phase.

  • Variable Retention Times: This may be due to fluctuations in mobile phase composition, temperature, or column equilibration. Ensure your mobile phase is well-mixed and degassed, the column temperature is stable, and the column is adequately equilibrated before each injection.

  • Ghost Peaks: These can appear due to impurities in the solvent or sample carryover from previous injections. Use high-purity solvents and implement a robust needle wash protocol.

  • Reaction with Mobile Phase: If your mobile phase contains nucleophilic components, the compound may degrade on the column. Ensure the mobile phase is compatible with the analyte.

Proposed Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound.

Hydrolysis_Pathway BBS This compound Intermediate1 Mono-hydroxy intermediate BBS->Intermediate1 + H2O - HBr FinalProduct Bis(hydroxymethyl) sulfone Intermediate1->FinalProduct + H2O - HBr

Caption: Proposed Hydrolysis Pathway of this compound.

Thiol_Reaction_Pathway BBS This compound Thioether Bis(thioether) sulfone BBS->Thioether + 2 R-SH - 2 HBr Thiol 2 R-SH (e.g., Glutathione)

Caption: Proposed Reaction of this compound with Thiols.

Experimental Protocols

The following are generalized protocols for studying the degradation of this compound. Researchers should adapt these protocols to their specific experimental needs.

Protocol 1: Hydrolysis Study

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 4, 7, 9).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final desired concentration. Incubate the solutions at a constant temperature.

  • Time Points: At various time points, withdraw an aliquot from each solution.

  • Quenching: Immediately quench the reaction by adding a suitable agent (e.g., a strong acid to stop base-catalyzed hydrolysis) and/or by dilution in the mobile phase for immediate analysis.

  • Analysis: Analyze the samples by a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., half-life) at each pH.

Protocol 2: Reaction with Glutathione (GSH)

  • Solution Preparation: Prepare a solution of glutathione in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent.

  • Reaction Initiation: Add an aliquot of the this compound stock solution to the glutathione solution to initiate the reaction.

  • Time Points and Quenching: At various time points, withdraw aliquots and quench the reaction, for example, by adding an excess of a thiol-scavenging agent like N-ethylmaleimide or by acidification.

  • Analysis: Analyze the samples by LC-MS to monitor the disappearance of the starting material and the formation of the glutathione conjugate.

  • Data Analysis: Determine the rate of reaction by plotting the concentration of the reactants and products over time.

Experimental Workflow

The following diagram outlines a general workflow for investigating the stability of this compound.

Experimental_Workflow Compound_Prep Prepare this compound stock solution Incubation Incubate compound under desired conditions (pH, temp, + nucleophiles) Compound_Prep->Incubation Buffer_Prep Prepare buffers and reaction solutions Buffer_Prep->Incubation Sampling Collect samples at various time points Incubation->Sampling Quenching Quench the reaction Sampling->Quenching HPLC_Analysis Analyze samples by HPLC or LC-MS Quenching->HPLC_Analysis Data_Analysis Determine degradation kinetics and identify products HPLC_Analysis->Data_Analysis

Caption: General Experimental Workflow for Stability Studies.

Quantitative Data Summary

As specific quantitative data for the degradation of this compound is not available in the literature, the following table provides a template for researchers to populate with their own experimental data.

ConditionParameterValueUnits
Hydrolysis
pH 4, 25°CHalf-life (t1/2)hours
pH 7, 25°CHalf-life (t1/2)hours
pH 9, 25°CHalf-life (t1/2)hours
Reaction with Glutathione
1 mM GSH, pH 7.4, 25°CSecond-order rate constant (k)M-1s-1

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent degradation rates between replicate experiments - Inaccurate pipetting of stock solution- Temperature fluctuations- Inconsistent timing of sample quenching- Use calibrated pipettes- Ensure a stable temperature-controlled environment (water bath, incubator)- Standardize the quenching procedure
Formation of unexpected products in the reaction mixture - Presence of impurities in the starting material or reagents- Side reactions under the experimental conditions- Verify the purity of this compound and all reagents- Characterize unexpected products by mass spectrometry to understand potential side reactions
Poor recovery of the compound from the reaction mixture - Adsorption of the compound to plasticware- Inefficient extraction or sample preparation- Use low-binding microcentrifuge tubes and pipette tips- Optimize the sample preparation and extraction protocol
Difficulty in quantifying low levels of the compound - Insufficient sensitivity of the analytical method- Use a more sensitive detector (e.g., mass spectrometer)- Optimize the analytical method for better sensitivity (e.g., sample pre-concentration)

Technical Support Center: Synthesis of Bis(bromomethyl) sulfone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Bis(bromomethyl) sulfone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the oxidation of a suitable sulfide precursor followed by α-halogenation of the resulting sulfone.

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TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis oxidation Step 1: Oxidation of Precursor start->oxidation bromination Step 2: α-Bromination oxidation->bromination Successful issue_oxidation Issue: Incomplete Oxidation or Over-oxidation oxidation->issue_oxidation Problem? workup Step 3: Work-up and Purification bromination->workup Successful issue_bromination Issue: Low Yield or Mixture of Products (Mono-, Di-, Tri-brominated) bromination->issue_bromination Problem? product Final Product: this compound workup->product Successful issue_purification Issue: Difficulty in Purification workup->issue_purification Problem? solution_oxidation Solution: - Adjust oxidant concentration - Control reaction temperature - Monitor reaction progress (TLC/GC) issue_oxidation->solution_oxidation solution_bromination Solution: - Control stoichiometry of brominating agent - Optimize base and solvent system - Maintain low reaction temperature issue_bromination->solution_bromination solution_purification Solution: - Recrystallization from appropriate solvent - Column chromatography - Characterize impurities (NMR, MS) issue_purification->solution_purification solution_oxidation->oxidation Retry solution_bromination->bromination Retry solution_purification->workup Retry

Caption: Troubleshooting workflow for the synthesis of this compound.

Question 1: I am observing incomplete oxidation of my starting sulfide, or over-oxidation to undesired byproducts. What should I do?

Answer:

Incomplete oxidation or the formation of over-oxidized products are common challenges in sulfone synthesis. Here are several parameters to investigate:

  • Choice and Amount of Oxidizing Agent: The strength and stoichiometry of the oxidizing agent are critical. For the oxidation of sulfides to sulfones, common reagents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. If oxidation is incomplete, consider a stronger oxidizing agent or a slight excess of the current one. Conversely, if over-oxidation is an issue, reduce the amount of the oxidizing agent or switch to a milder one.

  • Reaction Temperature: Oxidation reactions are often exothermic. Maintaining a controlled temperature is crucial to prevent runaway reactions and the formation of byproducts. If incomplete oxidation is observed, a modest increase in temperature might be necessary. For over-oxidation, running the reaction at a lower temperature (e.g., 0 °C to room temperature) is advisable.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to byproduct formation.

ParameterRecommendation for Incomplete OxidationRecommendation for Over-oxidation
Oxidizing Agent Increase stoichiometry (e.g., >2 equivalents)Use stoichiometric amounts (2 equivalents)
Temperature Gradually increaseMaintain lower temperatures (0 °C - RT)
Reaction Time Monitor until starting material is consumedStop reaction as soon as product is formed

Question 2: My α-bromination step is resulting in a low yield and a mixture of mono-, di-, and tri-brominated products. How can I improve the selectivity for the di-brominated product?

Answer:

Controlling the degree of halogenation at the α-position of sulfones can be challenging due to the increased acidity of the α-protons with each successive halogenation.[1] Mono-α-halogenation can enhance the rate of the subsequent halogenation, often leading to di-halogenation while the starting material is still present.[2]

  • Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of your brominating agent (e.g., N-bromosuccinimide (NBS) or bromine). For the synthesis of this compound from dimethyl sulfone, you will theoretically need two equivalents of the brominating agent. Adding the brominating agent portion-wise can help to control the reaction.

  • Choice of Base and Solvent: The combination of the base and solvent system plays a critical role in the selectivity of α-halogenation.[3] A strong, non-nucleophilic base is typically used to deprotonate the α-carbon. The choice of solvent can influence the reactivity of the brominating species.

  • Temperature Control: Perform the bromination at low temperatures (e.g., -78 °C to 0 °C) to better control the reaction rate and improve selectivity.

ParameterRecommendation for Improving Di-bromination Selectivity
Brominating Agent Use ~2.0-2.2 equivalents, add portion-wise
Base Use a strong, non-nucleophilic base (e.g., LDA, NaH)
Solvent Aprotic solvents like THF or diethyl ether are common
Temperature Maintain low temperatures (-78 °C to 0 °C)

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BrominationSelectivity Factors Influencing α-Bromination Selectivity selectivity Desired Product: This compound under_bromination Under-bromination (Mono-brominated product) selectivity->under_bromination Too Little Bromine over_bromination Over-bromination (Tri-brominated product) selectivity->over_bromination Too Much Bromine / High Temp stoichiometry Stoichiometry of Brominating Agent stoichiometry->selectivity base_solvent Base and Solvent System base_solvent->selectivity temperature Reaction Temperature temperature->selectivity

Caption: Key factors for controlling α-bromination selectivity.

Question 3: I am having difficulty purifying the final product. What purification strategies are recommended?

Answer:

Purification of α-halogenated sulfones can be challenging due to their reactivity and the potential for a mixture of products.

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for purification. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. Use a suitable eluent system, starting with a non-polar solvent and gradually increasing the polarity. Monitor the fractions by TLC.

  • Characterization of Impurities: If purification remains difficult, it is crucial to identify the impurities. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can help in elucidating the structures of the byproducts, which can in turn inform the purification strategy or suggest modifications to the reaction conditions to avoid their formation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common synthetic route involves the α-bromination of dimethyl sulfone. Alternatively, one could start with the oxidation of bis(methylthio)methane or a related sulfide to the corresponding sulfone, followed by bromination.

Q2: What are the key safety precautions to take during the synthesis of this compound?

A2:

  • Brominating Agents: Bromine and NBS are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Strong Bases: Strong bases like sodium hydride (NaH) and lithium diisopropylamide (LDA) are pyrophoric and/or corrosive. Handle them under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Use anhydrous solvents when working with strong bases. Diethyl ether and tetrahydrofuran (THF) are flammable.

  • Product: α-Halogenated sulfones are potential alkylating agents and should be handled with care.

Q3: Can you provide a general experimental protocol for the synthesis of this compound?

A3: The following is a generalized protocol based on the α-bromination of dimethyl sulfone. Note: This is a general guideline and may require optimization.

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ExperimentalProtocol General Experimental Protocol for this compound Synthesis start Start dissolve Dissolve Dimethyl Sulfone in Anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_base Slowly Add Strong Base (e.g., LDA) cool->add_base stir1 Stir for 30-60 min add_base->stir1 add_bromine Slowly Add Brominating Agent (e.g., NBS in THF) stir1->add_bromine stir2 Stir at Low Temperature add_bromine->stir2 quench Quench with Saturated Aqueous NH4Cl stir2->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify end Obtain this compound purify->end

References

Technical Support Center: Controlling Cross-linking with Bis(bromomethyl) sulfone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bis(bromomethyl) sulfone as a cross-linking agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a cross-linker?

This compound is a homobifunctional cross-linking agent. Its structure features a central sulfone group with a bromomethyl group at each end. The bromine atoms are good leaving groups, making the adjacent carbon atoms electrophilic. This allows this compound to react with nucleophilic groups present in polymers and biomolecules, such as the side chains of amino acids like cysteine (thiol groups) and lysine (primary amine groups), forming stable covalent cross-links. The sulfone group itself is a polar moiety that can influence the properties of the cross-linked material, such as solubility and metabolic stability.[1]

Q2: What are the primary targets for cross-linking with this compound in proteins?

The primary targets for alkylation by this compound in proteins are nucleophilic amino acid residues. The most reactive of these is the thiol group of cysteine. Other potential targets include the primary amine of lysine, the imidazole group of histidine, and the N-terminal alpha-amino group. The reactivity is generally pH-dependent, with higher pH favoring the deprotonated, more nucleophilic forms of these residues.

Q3: How can I control the degree of cross-linking?

The degree of cross-linking can be controlled by several factors:

  • Concentration of this compound: Higher concentrations will lead to a higher degree of cross-linking.

  • Reaction Time: Longer reaction times allow for more cross-links to form.

  • Temperature: Higher temperatures generally increase the reaction rate.

  • pH of the reaction buffer: The pH affects the nucleophilicity of the target functional groups. For targeting amines, a pH range of 7-9 is common. For thiols, a slightly lower pH can still be effective.

  • Molar ratio of cross-linker to target molecule: A higher molar excess of the cross-linker will favor more extensive cross-linking.

Q4: How can I quench the cross-linking reaction?

The reaction can be quenched by adding a small molecule containing a highly reactive nucleophile. Common quenching reagents include Tris buffer, glycine, or β-mercaptoethanol. These molecules will react with any unreacted this compound, preventing further cross-linking.

Q5: What are the safety precautions for handling this compound?

This compound is a bifunctional alkylating agent and should be handled with caution as it is likely to be toxic, mutagenic, and a vesicant (causes blistering).[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low or no cross-linking observed 1. Incorrect pH of reaction buffer: The nucleophilic groups on the target molecule are not sufficiently reactive. 2. Low concentration of cross-linker: Insufficient this compound to form a significant number of cross-links. 3. Short reaction time or low temperature: The reaction has not proceeded to a sufficient extent. 4. Presence of competing nucleophiles in the buffer: For example, Tris buffer will compete with the target molecule for the cross-linker.1. Optimize pH: For targeting amines, try a pH range of 7.5-8.5. For thiols, ensure the pH is above the pKa of the thiol group. 2. Increase cross-linker concentration: Perform a titration experiment to find the optimal concentration. 3. Increase reaction time and/or temperature: Try incubating for longer periods or at a slightly elevated temperature (e.g., room temperature or 37°C). 4. Use a non-nucleophilic buffer: Buffers such as PBS (phosphate-buffered saline) or HEPES are recommended.
Excessive cross-linking or aggregation/precipitation 1. Concentration of cross-linker is too high. 2. Reaction time is too long. 3. High concentration of the target molecule. 1. Decrease the concentration of this compound. 2. Reduce the reaction time. 3. Lower the concentration of your protein or polymer.
High background or non-specific cross-linking 1. Hydrolysis of the cross-linker. 2. Reaction with non-target nucleophiles. 1. Prepare fresh solutions of this compound immediately before use. 2. Optimize the pH to favor the desired reaction. For example, targeting thiols can often be done at a slightly lower pH than targeting amines, which can reduce reactions with other nucleophiles.

Experimental Protocols

Representative Protocol for Protein Cross-linking

This is a general guideline and may require optimization for your specific protein and application.

Materials:

  • Protein of interest in a suitable non-nucleophilic buffer (e.g., PBS or HEPES)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).

  • Prepare Cross-linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.

  • Initiate Cross-linking: Add the this compound stock solution to the protein solution to achieve the desired final concentration (a molar excess of 20-500 fold over the protein is a good starting point). Mix thoroughly but gently.

  • Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to stop the reaction.

  • Analysis: Analyze the cross-linked products by SDS-PAGE, size exclusion chromatography, or mass spectrometry.

Data Presentation

Table 1: Effect of this compound Concentration on Cross-linking Efficiency

Molar Excess of Cross-linkerMonomer (%)Dimer (%)Higher Oligomers (%)
20:185123
50:1603010
100:1354520
200:1154045

Table 2: Effect of pH on Cross-linking Efficiency (50-fold molar excess, 1 hour reaction)

pHMonomer (%)Dimer (%)Higher Oligomers (%)
6.575205
7.5603010
8.5404515

Visualizations

Crosslinking_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Crosslinker This compound ReactionStep1 First SN2 Attack Crosslinker->ReactionStep1 Polymer1 Polymer Chain 1 (with Nucleophile 1) Polymer1->ReactionStep1 Polymer2 Polymer Chain 2 (with Nucleophile 2) ReactionStep2 Second SN2 Attack Polymer2->ReactionStep2 Intermediate Mono-adduct Intermediate ReactionStep1->Intermediate Intermediate->ReactionStep2 CrosslinkedPolymer Cross-linked Polymer ReactionStep2->CrosslinkedPolymer

Caption: Reaction mechanism of this compound cross-linking.

Troubleshooting_Workflow cluster_low Troubleshooting Low Cross-linking cluster_high Troubleshooting High Cross-linking Start Start Cross-linking Experiment Decision Desired Cross-linking Achieved? Start->Decision Low_Crosslinking Low/No Cross-linking Decision->Low_Crosslinking No High_Crosslinking Excessive Cross-linking Decision->High_Crosslinking No End End Decision->End Yes Increase_Conc Increase [Cross-linker] Low_Crosslinking->Increase_Conc Increase_Time Increase Time/Temp Low_Crosslinking->Increase_Time Check_pH Optimize pH Low_Crosslinking->Check_pH Decrease_Conc Decrease [Cross-linker] High_Crosslinking->Decrease_Conc Decrease_Time Decrease Time High_Crosslinking->Decrease_Time Decrease_Polymer_Conc Decrease [Polymer] High_Crosslinking->Decrease_Polymer_Conc Increase_Conc->Decision Increase_Time->Decision Check_pH->Decision Decrease_Conc->Decision Decrease_Time->Decision Decrease_Polymer_Conc->Decision

Caption: Troubleshooting workflow for cross-linking experiments.

References

"Bis(bromomethyl) sulfone" reaction kinetics and how to control them

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving bis(bromomethyl) sulfone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional alkylating agent. Its reactivity stems from the two bromomethyl groups attached to a sulfonyl group. The electron-withdrawing nature of the sulfonyl group makes the methylene carbons highly electrophilic and susceptible to nucleophilic attack. This property makes it a valuable reagent in organic synthesis, particularly for:

  • Cross-linking applications: It can react with nucleophilic groups on two different molecules or within the same molecule to form stable linkages.

  • Synthesis of heterocyclic compounds: Its ability to react with dinucleophiles makes it a useful building block for the synthesis of various sulfur-containing heterocycles.

  • Introduction of a sulfonylmethyl moiety: It can be used to introduce sulfonylmethyl groups into molecules, which is a common structural motif in many pharmaceutical compounds.[1][2]

Q2: What is the expected reaction mechanism of this compound with nucleophiles?

This compound is expected to react with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. In this one-step process, the nucleophile attacks the electrophilic carbon atom of the bromomethyl group, and simultaneously, the bromide ion (the leaving group) departs.

Q3: How can I control the reaction kinetics of this compound?

The reaction rate of this compound is influenced by several factors, characteristic of SN2 reactions. Control over these factors is crucial for achieving desired outcomes and minimizing side reactions.

FactorEffect on Reaction RateHow to Control
Nucleophile Concentration The reaction rate is directly proportional to the concentration of the nucleophile.Increasing the concentration of the nucleophile will increase the reaction rate.
Substrate Concentration The reaction rate is directly proportional to the concentration of this compound.Increasing the concentration of this compound will increase the reaction rate.
Temperature Increasing the temperature generally increases the reaction rate.Carefully control the reaction temperature to balance reaction speed with the stability of reactants and products.
Solvent Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus increasing its reactivity.Select an appropriate solvent based on the solubility of your reactants and the desired reaction rate.
Nature of the Nucleophile Stronger, less sterically hindered nucleophiles will react faster.Choose a nucleophile with appropriate reactivity for your specific application.
Leaving Group Bromide is a good leaving group, contributing to the high reactivity of the compound.The leaving group is inherent to the substrate.

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible CauseSuggested Solution
Inactive Nucleophile Ensure the nucleophile is sufficiently basic or nucleophilic to react. If using an amine, ensure it is not protonated (i.e., not in its ammonium salt form). Consider using a stronger base to deprotonate the nucleophile if necessary.
Low Reaction Temperature SN2 reactions have an activation energy barrier. Gently warming the reaction mixture may be necessary to initiate or accelerate the reaction. Monitor for side reactions at higher temperatures.
Steric Hindrance A bulky nucleophile may have difficulty accessing the electrophilic carbon. Consider using a less sterically hindered nucleophile if possible.
Poor Solubility Ensure all reactants are soluble in the chosen solvent. If not, consider a different solvent system.
Degraded this compound This compound can be sensitive to moisture and light. Store it in a cool, dry, and dark place. Consider using a freshly opened bottle or purifying the reagent if degradation is suspected.

Problem 2: Formation of multiple products or byproducts.

Possible CauseSuggested Solution
Over-alkylation/Polymerization As a bifunctional reagent, this compound can react at both ends, leading to oligomers or polymers, especially when reacting with dinucleophiles. Use a high molar excess of the nucleophile to favor mono-substitution or high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Elimination Reactions (E2) If the nucleophile is also a strong base, it can promote the elimination of HBr to form a vinyl sulfone, which can then undergo further reactions. Use a less basic nucleophile or milder reaction conditions (e.g., lower temperature).
Side reactions with the solvent Some solvents, like alcohols, can act as nucleophiles. If this is a concern, use a non-nucleophilic solvent.
Hydrolysis Traces of water can hydrolyze this compound to the corresponding diol. Ensure all glassware is dry and use anhydrous solvents.

Problem 3: Difficulty in product purification.

Possible CauseSuggested Solution
Product is highly polar The presence of the sulfone group can make the product highly polar, leading to difficulties with extraction and chromatography. Consider using reverse-phase chromatography or crystallization for purification.
Product is an insoluble polymer If polymerization has occurred, the product may precipitate from the reaction mixture. Purification of insoluble polymers can be challenging and may require washing with various solvents to remove impurities.
Residual starting materials or byproducts Unreacted this compound or byproducts can co-elute with the desired product. Optimize the reaction stoichiometry and conditions to maximize conversion and minimize side reactions. Consider using a scavenger resin to remove unreacted electrophiles.

Experimental Protocols

General Protocol for Reaction with a Nucleophile (e.g., an amine):

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (e.g., a primary or secondary amine, 2.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.5 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Reaction: Cool the solution in an ice bath. Slowly add a solution of this compound (1 equivalent) in the same solvent dropwise to the stirred solution of the nucleophile.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction_Pathway cluster_reactants Reactants This compound This compound Transition State Transition State This compound->Transition State S_N2 Attack Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Transition State Product Product Transition State->Product Loss of HBr

Caption: General S_N2 reaction pathway of this compound with a nucleophile.

Troubleshooting_Workflow Start Experiment Start Problem Low/No Yield? Start->Problem Check_Reagents Check Reagent Purity & Activity Problem->Check_Reagents Yes Success Successful Reaction Problem->Success No Check_Conditions Verify Reaction Conditions (Temp, Solvent, Conc.) Check_Reagents->Check_Conditions Optimize Optimize Conditions Check_Conditions->Optimize Optimize->Start

Caption: A simplified workflow for troubleshooting low-yield reactions.

Safety Information

This compound is a potent alkylating agent and should be handled with extreme care in a well-ventilated fume hood.[3][4][5][6] It is classified as a corrosive and toxic substance.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5][6] Avoid inhalation of dust or vapors and contact with skin and eyes.[3][4][5][6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5][6] Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[3][4][5][6]

References

Impact of pH on "Bis(bromomethyl) sulfone" reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the impact of pH on the reactivity and stability of Bis(bromomethyl) sulfone for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of pH on the reactivity of this compound?

The pH of the reaction medium dictates the balance between two competing pathways: the desired nucleophilic substitution with your target molecule (e.g., a cysteine residue on a protein) and the undesirable hydrolysis of the reagent. Generally, as pH increases, the rate of both reactions increases. However, the rate of hydrolysis often increases more significantly at higher pH values, reducing the efficiency of the desired crosslinking or modification.

Q2: What is the recommended pH range for using this compound as a crosslinker?

For most applications involving nucleophiles like thiols (e.g., cysteine residues in proteins), a slightly acidic to neutral pH range of 6.0 to 7.5 is recommended. This range offers a good compromise by keeping the target nucleophile sufficiently reactive while minimizing the rapid hydrolysis of the sulfone that occurs under alkaline conditions.

Q3: How does the stability of this compound change with pH?

This compound is highly susceptible to hydrolysis, and its stability decreases significantly as the pH increases. In alkaline solutions (pH > 8), the reagent degrades rapidly. For storage and handling, stock solutions should be prepared in a non-aqueous, aprotic solvent (e.g., DMSO or DMF) and added to the aqueous reaction buffer immediately before use.

Q4: What are the side products of the hydrolysis reaction?

Under aqueous conditions, the bromomethyl groups are replaced by hydroxyl groups. The initial hydrolysis product is bromomethyl hydroxymethyl sulfone, and the final product, upon complete hydrolysis, is bis(hydroxymethyl) sulfone. These side reactions consume the reagent and can complicate purification processes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Crosslinking/Modification Efficiency 1. Reagent Hydrolysis: The reaction pH may be too high (pH > 8.0), causing rapid degradation of the this compound before it can react with the target.1. Lower the reaction pH to the optimal range of 6.0-7.5. Prepare a fresh stock solution of the reagent in an anhydrous solvent and add it to the reaction buffer immediately before starting the experiment.
2. Poor Nucleophile Reactivity: The reaction pH may be too low, causing protonation of the target nucleophile (e.g., the thiol group of cysteine, pKa ~8.5), reducing its reactivity.2. Increase the pH carefully within the 6.0-7.5 range. Ensure the chosen pH is a reasonable compromise between nucleophile activation and reagent stability.
Protein Precipitation or Aggregation During Reaction 1. Non-specific Crosslinking: At higher pH values, other nucleophilic residues (e.g., lysine, histidine) become more reactive, which can lead to unintended intermolecular crosslinking and aggregation.1. Decrease the reaction pH to favor modification of more reactive nucleophiles like thiols. Reduce the molar excess of the crosslinking reagent.
Inconsistent Results Between Experiments 1. Inconsistent pH: Small variations in buffer preparation can lead to significant changes in reaction kinetics and reagent stability.1. Calibrate the pH meter before use. Ensure buffer components are accurately measured and the final pH of the reaction mixture is confirmed before adding the reagent.
2. Reagent Degradation: The stock solution of this compound may have been compromised by moisture.2. Prepare fresh stock solutions for each experiment using an anhydrous solvent. Store the solid reagent in a desiccator.

Data Summary

Table 1: Illustrative Half-life of this compound in Aqueous Buffers at 25°C
pHApproximate Half-life (t½)Predominant Reaction
5.0Several hoursSlow Hydrolysis / Slow Nucleophilic Substitution
6.5~ 1 - 2 hoursModerate Hydrolysis / Favorable Nucleophilic Substitution
7.4~ 20 - 40 minutesRapid Hydrolysis / Rapid Nucleophilic Substitution
8.5< 5 minutesVery Rapid Hydrolysis

Note: These are approximate values for illustrative purposes. Actual half-life will depend on buffer composition, temperature, and the presence of nucleophiles.

Table 2: Recommended Buffer Systems for pH Control
Target pHBuffer SystemComments
6.0 - 7.0Phosphate (e.g., Sodium Phosphate)Good buffering capacity. Avoid buffers containing primary amines (e.g., Tris) as they can compete with the target molecule.
7.0 - 7.5HEPESA common biological buffer that is compatible with most protein modification reactions.

Experimental Protocols

Protocol 1: General Method for Protein Thiol Modification
  • Protein Preparation: Dissolve the protein containing the target thiol group(s) in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0). If the protein has disulfide bonds that need to be reduced, treat with a reducing agent like DTT or TCEP first, followed by removal of the reducing agent via dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should typically be kept below 5% (v/v) to avoid protein denaturation.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C. The optimal time should be determined empirically.

  • Quenching: Stop the reaction by adding a small molecule thiol scavenger, such as 2-mercaptoethanol or DTT, to a final concentration of 10-20 mM.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Analysis: Confirm the modification using techniques such as mass spectrometry (to check for the expected mass shift) or SDS-PAGE (to observe crosslinking).

Diagrams

pH_Selection_Workflow start Start: Plan Crosslinking Experiment check_target Identify Target Nucleophile (e.g., Cys, Lys, His) start->check_target check_pka Consider Nucleophile pKa (e.g., Cys-SH pKa ~8.5) check_target->check_pka ph_choice Choose Initial pH check_pka->ph_choice low_ph pH < 6.0 (Acidic) ph_choice->low_ph Too Acidic mid_ph pH 6.0 - 7.5 (Near-Neutral) ph_choice->mid_ph Optimal high_ph pH > 8.0 (Alkaline) ph_choice->high_ph Too Alkaline low_ph_outcome Result: - Reagent is stable - Nucleophile is protonated - Very slow reaction low_ph->low_ph_outcome mid_ph_outcome Result: - Optimal balance - Good reaction rate - Manageable hydrolysis mid_ph->mid_ph_outcome high_ph_outcome Result: - Fast reaction - Very rapid hydrolysis - Low efficiency, risk of side reactions high_ph->high_ph_outcome run_exp Run Experiment & Analyze low_ph_outcome->run_exp mid_ph_outcome->run_exp high_ph_outcome->run_exp

Caption: Workflow for selecting the optimal pH for experiments.

Competing_Reactions cluster_acidic Acidic pH (e.g., 5.0) cluster_neutral Near-Neutral pH (e.g., 7.0) cluster_alkaline Alkaline pH (e.g., 9.0) reagent_acid This compound (Stable) nuc_acid Target Nucleophile (Protonated, Low Reactivity) reagent_acid->nuc_acid Very Slow Substitution h2o_acid H₂O (Low Reactivity) reagent_acid->h2o_acid Very Slow Hydrolysis reagent_neutral This compound (Moderately Stable) nuc_neutral Target Nucleophile (Deprotonated, Reactive) reagent_neutral->nuc_neutral Desired Substitution (FAVORED PATH) oh_neutral H₂O / OH⁻ (Moderately Reactive) reagent_neutral->oh_neutral Competing Hydrolysis reagent_alkaline This compound (Unstable) nuc_alkaline Target Nucleophile (Highly Reactive) reagent_alkaline->nuc_alkaline Substitution oh_alkaline OH⁻ (Highly Reactive) reagent_alkaline->oh_alkaline Dominant Hydrolysis (DOMINANT PATH)

Caption: Competing reaction pathways as a function of solution pH.

Technical Support Center: Solvent Effects in Bis(bromomethyl) sulfone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(bromomethyl) sulfone. The information provided is based on established principles of organic chemistry, as specific literature on the solvent effects in reactions of this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction types for this compound?

This compound is a symmetrical dialkyl halide containing strongly electron-withdrawing sulfonyl group. Due to the presence of two bromomethyl groups, it is an excellent substrate for various nucleophilic substitution reactions. It can serve as a versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex molecules by reacting with dinucleophiles or undergoing sequential substitutions. Common reaction types include:

  • Cyclization reactions: Reaction with dinucleophiles (e.g., diamines, dithiols, diols) to form heterocyclic compounds.

  • Linear chain extension: Reaction with monofunctional nucleophiles in a controlled manner.

  • Cross-linking applications: Its bifunctional nature makes it suitable for cross-linking polymers.

Q2: How does the choice of solvent affect the outcome of reactions with this compound?

The choice of solvent is critical and can significantly influence the reaction rate, yield, and even the reaction mechanism (SN1 vs. SN2). Solvents can affect the solubility of reactants, stabilize or destabilize transition states and intermediates, and in some cases, act as a reactant (solvolysis).

Q3: Which solvents are generally recommended for reactions with this compound?

The recommended solvent depends on the desired reaction mechanism and the nature of the nucleophile.

  • For SN2 reactions (favored with strong, anionic nucleophiles): Polar aprotic solvents are generally preferred. These solvents can dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents, thus preserving its nucleophilicity.[1] Examples include:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (CH3CN)

    • Acetone

  • For SN1-type reactions (less likely for a primary halide but possible with very weak nucleophiles and polar protic solvents): Polar protic solvents would be used, as they can stabilize the carbocation intermediate through hydrogen bonding.[2][3] Examples include:

    • Water (H2O)

    • Methanol (CH3OH)

    • Ethanol (C2H5OH)

Q4: I am observing low yields in my reaction. What could be the cause related to the solvent?

Low yields can be attributed to several solvent-related factors:

  • Poor solubility of reactants: If this compound or the nucleophile is not fully dissolved, the reaction will be slow and incomplete. Consider using a solvent with better solubilizing power for your specific reactants.

  • Inappropriate solvent polarity: Using a polar protic solvent for an SN2 reaction can lead to strong solvation of the nucleophile, reducing its reactivity and thus the reaction rate and yield.[3]

  • Side reactions with the solvent: Some solvents can react with the substrate or intermediates. For example, in highly polar protic solvents, solvolysis might compete with the desired nucleophilic attack.

  • Decomposition of reactants or products: The chosen solvent might not be stable under the reaction conditions, or it might promote the decomposition of the starting materials or the desired product.

Troubleshooting Guides

Issue 1: Slow or Incomplete Reaction
Possible Cause Troubleshooting Step
Poor Solubility - Use a co-solvent to improve solubility. - Gently heat the reaction mixture (if reactants and products are stable). - Switch to a solvent with a higher dielectric constant that is compatible with the reaction type (e.g., from acetone to DMF for an SN2 reaction).
Low Nucleophilicity - If using a polar protic solvent, switch to a polar aprotic solvent to reduce nucleophile solvation.[1] - Consider using a stronger nucleophile if the reaction chemistry allows.
Insufficient Reaction Temperature - Gradually increase the reaction temperature while monitoring for side product formation.
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Step
Mixture of SN1 and SN2 Pathways - To favor the SN2 pathway, use a polar aprotic solvent and a high concentration of a strong nucleophile. - To favor the SN1 pathway (if desired), use a polar protic solvent and a weak nucleophile.
Over-alkylation/Multiple Substitutions - Carefully control the stoichiometry of the nucleophile. For monosubstitution, use a slight excess of this compound. For disubstitution, use at least two equivalents of the nucleophile. - Consider slow addition of the limiting reagent.
Side Reactions (e.g., Elimination) - Use a less basic nucleophile if possible. - Lower the reaction temperature.

Data Presentation

Table 1: Expected Solvent Effects on Nucleophilic Substitution Reactions of this compound

Solvent TypeExamplesDielectric Constant (Approx.)Effect on SN2 RateEffect on SN1 RateRationale
Polar Aprotic DMF, DMSO, Acetonitrile30 - 50IncreasesDecreasesSolvates the cation, leaving the nucleophile "bare" and more reactive.[1] Does not effectively stabilize the carbocation intermediate.
Polar Protic Water, Methanol, Ethanol20 - 80DecreasesIncreasesStrongly solvates and stabilizes the nucleophile, reducing its reactivity.[3] Effectively stabilizes the carbocation intermediate.[2]
Non-polar Hexane, Toluene< 10Very SlowVery SlowPoor solubility of ionic nucleophiles and inability to stabilize charged transition states.

Experimental Protocols

General Protocol for a Disubstitution Reaction (SN2)
  • Solvent Selection: Choose a suitable polar aprotic solvent (e.g., DMF, acetonitrile) based on the solubility of the reactants. Ensure the solvent is dry.

  • Reactant Preparation: Dissolve the nucleophile (2.2 equivalents) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Dissolve this compound (1.0 equivalent) in a minimal amount of the same solvent and add it dropwise to the solution of the nucleophile at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water) and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation.

Visualizations

sn2_mechanism reactant Nu⁻ + Br-CH₂-SO₂-CH₂-Br ts [Nu---CH₂(Br)---SO₂---CH₂(Br)]⁻ reactant->ts Sₙ2 Attack product Nu-CH₂-SO₂-CH₂-Nu + 2Br⁻ ts->product

Caption: Generalized SN2 reaction mechanism for this compound.

solvent_selection_workflow start Start: Define Reaction Goal (e.g., Disubstitution) solubility_test Test Solubility of Reactants in Candidate Solvents start->solubility_test select_solvent_type Select Solvent Type Based on Desired Mechanism (Sₙ1 vs Sₙ2) solubility_test->select_solvent_type polar_aprotic Polar Aprotic (e.g., DMF, DMSO) Favors Sₙ2 select_solvent_type->polar_aprotic polar_protic Polar Protic (e.g., MeOH, H₂O) Favors Sₙ1 select_solvent_type->polar_protic run_small_scale Run Small-Scale Test Reactions polar_aprotic->run_small_scale polar_protic->run_small_scale analyze_results Analyze Results (TLC, LC-MS) Yield, Purity, Byproducts run_small_scale->analyze_results optimize Optimize Conditions (Temperature, Concentration) analyze_results->optimize scale_up Scale-Up Reaction optimize->scale_up

Caption: Experimental workflow for solvent screening and optimization.

troubleshooting_logic start Problem: Low Yield or Incomplete Reaction check_solubility Are all reactants fully dissolved? start->check_solubility yes_sol Yes check_solubility->yes_sol no_sol No check_solubility->no_sol check_solvent_type Is the solvent type appropriate for the intended mechanism (Sₙ2)? yes_sol->check_solvent_type change_solvent Action: Change to a more solubilizing solvent or use co-solvent no_sol->change_solvent yes_type Yes check_solvent_type->yes_type no_type No (e.g., using protic for Sₙ2) check_solvent_type->no_type check_temp Is the reaction temperature optimal? yes_type->check_temp switch_to_aprotic Action: Switch to a polar aprotic solvent (e.g., DMF, Acetonitrile) no_type->switch_to_aprotic yes_temp Yes check_temp->yes_temp no_temp No check_temp->no_temp further_investigation Further Investigation Needed (e.g., Nucleophile Strength, Purity of Reagents) yes_temp->further_investigation increase_temp Action: Cautiously increase temperature no_temp->increase_temp

Caption: Logical relationship diagram for troubleshooting low reaction yields.

References

Characterization of unexpected products in "Bis(bromomethyl) sulfone" reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bis(bromomethyl) sulfone. The following information addresses common issues, particularly the formation of unexpected products, and offers detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a standard nucleophilic substitution on this compound, but I am observing unexpected byproducts. What could be the cause?

A1: this compound, like other α-halo sulfones, is susceptible to a competing reaction pathway known as the Ramberg-Bäcklund reaction, especially in the presence of a base. This reaction leads to the formation of an alkene through a thiirane dioxide intermediate, instead of the expected substitution product. The presence of a strong or even a weak base can promote this elimination pathway.

Q2: What is the Ramberg-Bäcklund reaction and how can I minimize it?

A2: The Ramberg-Bäcklund reaction is the base-mediated conversion of an α-halo sulfone to an alkene with the extrusion of sulfur dioxide. To minimize this side reaction, consider the following:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required for your reaction. If the nucleophile itself is basic, use the minimum stoichiometric amount necessary.

  • Temperature: Running the reaction at lower temperatures can sometimes favor the substitution pathway over elimination.

  • Solvent: The choice of solvent can influence the reaction outcome. Aprotic polar solvents may favor SN2 reactions.

Q3: Are there other unexpected products I should be aware of?

A3: Besides the products of the Ramberg-Bäcklund reaction, intramolecular cyclization or polymerization can also occur. With difunctional nucleophiles, this compound can form cyclic structures. For example, reaction with primary amines or sulfide sources can lead to the formation of heterocyclic compounds. Oligomerization or polymerization can be a significant side reaction, especially if the stoichiometry of the reactants is not carefully controlled.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Substitution Product and Formation of an Alkene

Symptoms:

  • GC-MS or LC-MS analysis shows a peak corresponding to the mass of an alkene derived from your starting material.

  • 1H NMR spectrum shows signals in the olefinic region.

  • The isolated yield of your target product is significantly lower than expected.

Possible Cause:

  • The Ramberg-Bäcklund reaction is occurring as a significant side reaction. This is promoted by the presence of a base.

Solutions:

  • Reaction Conditions Adjustment:

    • Base: If your nucleophile is not basic, ensure the reaction is run under neutral or acidic conditions. If your nucleophile is basic, use a salt of the nucleophile with a non-basic counter-ion where possible.

    • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with 0 °C or even lower and slowly warm up if necessary.

  • Alternative Reagents:

    • If possible, consider using a less basic nucleophile.

Issue 2: Formation of Insoluble Polymeric Material

Symptoms:

  • Precipitation of an insoluble solid from the reaction mixture.

  • Difficulty in purifying the desired product due to the presence of a high molecular weight, intractable material.

Possible Cause:

  • Polymerization of the this compound with the nucleophile. This is more likely with nucleophiles that have two or more reactive sites.

Solutions:

  • High Dilution: Run the reaction under high dilution conditions to favor intramolecular reactions or simple bimolecular reactions over intermolecular polymerization.

  • Stoichiometry Control: Use a precise 1:1 stoichiometry of this compound to a monofunctional nucleophile. If using a difunctional nucleophile for cyclization, careful control of stoichiometry and slow addition of one reagent to the other at high dilution is crucial.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Non-Basic Nucleophile (e.g., Sodium Azide)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add sodium azide (2.2 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Minimizing Ramberg-Bäcklund Reaction with a Basic Nucleophile (e.g., Piperidine)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in a large volume of anhydrous acetonitrile (to achieve high dilution).

  • Reagent Addition: Dissolve piperidine (2.0 eq) in anhydrous acetonitrile and add it to the dropping funnel. Add the piperidine solution dropwise to the solution of this compound over a period of 4-6 hours at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction to stir at 0 °C for an additional 12 hours.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Quantitative Data

The following table summarizes the expected product distribution based on the nucleophile and reaction conditions. Please note that these are representative yields and can vary based on specific experimental parameters.

NucleophileReaction ConditionsExpected ProductUnexpected Product(s)Expected Yield (%)Unexpected Yield (%)
Sodium AzideDMF, 25 °C, 24hBis(azidomethyl) sulfone->90<5
PiperidineAcetonitrile, 0 °C, slow addition1,1'-(Sulfonyldimethanediyl)dipiperidineRamberg-Bäcklund products, Polymers60-7010-20
Sodium SulfideEthanol/Water, refluxThiane-1,1-dioxidePolymers40-5030-40
Potassium tert-butoxideTHF, 0 °C-Ramberg-Bäcklund products<5>90

Visualizations

unexpected_products cluster_expected Expected Substitution Pathway cluster_unexpected Unexpected Pathways BBS This compound Subst_Product Substitution Product (R₂NCH₂SO₂CH₂NR₂) BBS->Subst_Product Sɴ2 Reaction RB_Intermediate Thiirane-1,1-dioxide (Intermediate) BBS->RB_Intermediate Ramberg-Bäcklund (Intramolecular Sɴ2) Cyclic_Product Cyclic Product (e.g., Thiane derivative) BBS->Cyclic_Product Intramolecular Cyclization Polymer Polymer BBS->Polymer Polymerization Nu Nucleophile (e.g., R₂NH, RS⁻) Nu->Subst_Product Base Base (e.g., t-BuOK) Base->RB_Intermediate RB_Product Alkene Product RB_Intermediate->RB_Product SO₂ Extrusion

Caption: Reaction pathways of this compound.

troubleshooting_workflow Start Reaction with this compound Check_Products Analyze Crude Product (NMR, MS) Start->Check_Products Desired_Product Desired Substitution Product is Major Check_Products->Desired_Product Yes Unexpected_Products Unexpected Products Observed Check_Products->Unexpected_Products No End Purify Product Desired_Product->End Identify_Byproduct Identify Unexpected Product Unexpected_Products->Identify_Byproduct Alkene Alkene Detected (Ramberg-Bäcklund) Identify_Byproduct->Alkene Alkene Polymer Insoluble Polymer Identify_Byproduct->Polymer Polymer Other Other Side Products Identify_Byproduct->Other Other Modify_Base Reduce Basicity / Use Non-nucleophilic Base Alkene->Modify_Base Lower_Temp Lower Reaction Temperature Alkene->Lower_Temp High_Dilution Use High Dilution Polymer->High_Dilution Control_Stoich Control Stoichiometry Polymer->Control_Stoich Other->Start Consult Literature Modify_Base->Start Lower_Temp->Start High_Dilution->Start Control_Stoich->Start

Caption: Troubleshooting workflow for this compound reactions.

Validation & Comparative

A Comparative Guide to Cross-linking Agents: Divinyl Sulfone vs. Bis(bromomethyl) sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a cross-linking agent is a critical step in the design of biomaterials such as hydrogels for drug delivery and tissue engineering. The cross-linker determines the structural integrity, mechanical properties, and biocompatibility of the final product. This guide provides a detailed comparison of two sulfone-containing cross-linking agents: the well-established divinyl sulfone (DVS) and the less-documented bis(bromomethyl) sulfone.

While divinyl sulfone is a widely utilized and extensively studied cross-linker for a variety of biopolymers, there is a notable scarcity of scientific literature on the application of this compound for creating hydrogels from polysaccharides or proteins. Most of the available research on bis(bromomethyl) compounds focuses on their use as DNA alkylating agents. This guide, therefore, presents a comprehensive overview of divinyl sulfone based on available experimental data and offers a theoretical perspective on the potential reactivity of this compound.

Divinyl Sulfone (DVS)

Divinyl sulfone is a popular and effective cross-linking agent due to its reactivity with a range of nucleophilic functional groups present in biopolymers.[1][2] It is particularly recognized for its ability to cross-link polysaccharides and proteins under aqueous conditions.[2][3]

Mechanism of Action

DVS is a bifunctional Michael acceptor. Its two electron-deficient vinyl groups readily react with nucleophiles such as hydroxyl (-OH), amine (-NH2), and thiol (-SH) groups found in biopolymers.[1][4] The reaction is a Michael-type addition, which typically proceeds under alkaline conditions for hydroxyl groups, forming stable ether linkages.[1][5] The reaction with amine and thiol groups can often proceed under milder conditions.

Figure 1: Cross-linking mechanism of Divinyl Sulfone (DVS) with a biopolymer via Michael addition.
Performance Data

The concentration of DVS has a significant impact on the properties of the resulting hydrogel. Generally, increasing the DVS concentration leads to a higher cross-linking density, which in turn affects the mechanical strength, swelling behavior, and degradation rate of the hydrogel.[6][7]

PropertyEffect of Increasing DVS ConcentrationReference
Mechanical Stability Increased storage modulus (G'), indicating a stiffer and more elastic gel.[1][8]
Swelling Ratio Decreased equilibrium swelling ratio due to a more tightly cross-linked network that restricts water uptake.[1][9]
Enzymatic Degradation Increased resistance to enzymatic degradation due to the formation of a more robust network.[3][7]
Cytotoxicity Unreacted DVS is cytotoxic. However, after thorough purification, DVS-cross-linked hydrogels have shown good biocompatibility. Higher concentrations of DVS may require more extensive purification.[3][10]
Experimental Protocols

Cross-linking of Hyaluronic Acid (HA) with DVS [1][3]

  • Preparation of HA Solution: Dissolve high molecular weight hyaluronic acid in an alkaline solution (e.g., 0.2 M NaOH) to a final concentration of 1-3% (w/v). Stir the solution until the HA is fully hydrated and a homogeneous solution is formed.

  • Addition of DVS: Add the desired amount of divinyl sulfone to the HA solution. The HA:DVS mass ratio can be varied to control the degree of cross-linking (e.g., 40:1).[10]

  • Cross-linking Reaction: Mix the solution vigorously and incubate at a controlled temperature (e.g., 40-45°C) for a specific duration (e.g., 1 hour).[3] The reaction can also be performed at room temperature for a longer period.[1]

  • Purification: Neutralize the resulting hydrogel with an appropriate buffer (e.g., phosphate-buffered saline, PBS). Purify the hydrogel extensively through dialysis against PBS or deionized water for 48-72 hours to remove unreacted DVS and other small molecules.[3]

  • Characterization: The purified hydrogel can then be characterized for its physical and mechanical properties.

DVS_Workflow start Start dissolve_ha Dissolve Hyaluronic Acid in Alkaline Solution start->dissolve_ha add_dvs Add Divinyl Sulfone dissolve_ha->add_dvs incubate Incubate at Controlled Temperature add_dvs->incubate neutralize Neutralize with Buffer incubate->neutralize purify Purify by Dialysis neutralize->purify characterize Characterize Hydrogel Properties purify->characterize end End characterize->end

Figure 2: Experimental workflow for cross-linking hyaluronic acid with divinyl sulfone.

Cross-linking of Collagen with DVS [3]

A similar protocol can be adapted for cross-linking proteins like human-like collagen.[3]

  • Preparation of Polymer Solution: Co-dissolve hyaluronic acid and human-like collagen in a 4:1 mass ratio in an alkaline solution (e.g., 0.2 M NaOH).

  • Addition of DVS: Add DVS to the polymer solution (e.g., to a final concentration of 1%).

  • Reaction and Purification: Follow the same incubation and extensive purification steps as described for HA to ensure the removal of any residual cytotoxic DVS.

This compound

Predicted Mechanism of Action

The two bromomethyl groups in this compound make it a potent bifunctional alkylating agent. The bromine atoms are good leaving groups, and the carbon atoms of the methyl groups are electrophilic. Therefore, it is expected to react with nucleophiles such as hydroxyl, amine, and thiol groups via a nucleophilic substitution (SN2) reaction, forming stable ether, amine, or thioether linkages, respectively. This reaction would result in the release of hydrobromic acid as a byproduct.

Figure 3: Hypothetical cross-linking mechanism of this compound with a biopolymer via nucleophilic substitution.
Known Applications

Research on bis(halomethyl) aromatic compounds, which are structurally related to this compound, has shown their ability to act as DNA cross-linking agents. This further supports the proposed reactivity as potent alkylating agents.

Summary of Comparison

FeatureDivinyl Sulfone (DVS)This compound
Reaction Mechanism Michael-type additionNucleophilic substitution (SN2) (Predicted)
Reactive Groups Vinyl groupsBromomethyl groups
Target Functional Groups -OH, -NH2, -SH-OH, -NH2, -SH (Predicted)
Reaction Byproduct NoneHydrobromic acid (HBr) (Predicted)
Reaction Conditions Typically alkaline for -OH groupsLikely requires a base to neutralize HBr byproduct
Linkage Formed Ether, secondary amine, thioetherEther, secondary amine, thioether (Predicted)
Known Applications in Biopolymer Cross-linking Extensive (e.g., hyaluronic acid, collagen, gelatin, cellulose)Not well-documented for hydrogel formation
Available Performance Data Abundant (mechanical properties, swelling, cytotoxicity)Not available for biopolymer hydrogels

Conclusion

Divinyl sulfone is a versatile and well-characterized cross-linking agent for biopolymers, with a wealth of available data to guide its use in the development of hydrogels for biomedical applications. Its reactivity, the stability of the resulting cross-links, and the ability to tune the properties of the hydrogel by varying reaction conditions are well-documented.

This compound, while theoretically capable of cross-linking biopolymers through nucleophilic substitution, remains an underexplored option for hydrogel formation. Its primary documented application is as a DNA cross-linking agent, which involves different substrates and reaction environments. Researchers and drug development professionals considering novel cross-linking strategies may find this compound to be a candidate for investigation, but its efficacy, biocompatibility, and the properties of the resulting hydrogels would require thorough experimental validation. For predictable and well-controlled cross-linking of biopolymers for drug delivery and tissue engineering, divinyl sulfone currently stands as the more established and data-supported choice.

References

A Head-to-Head Comparison of Bifunctional Cross-linkers for Biological Research: Spotlight on Bis(bromomethyl) sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional cross-linker is a critical step in elucidating protein-protein interactions, stabilizing protein complexes, and developing antibody-drug conjugates. This guide provides an objective comparison of Bis(bromomethyl) sulfone with other commonly used bifunctional cross-linkers, supported by experimental data and detailed protocols to aid in making informed decisions for your specific research needs.

Bifunctional cross-linkers are reagents with two reactive groups connected by a spacer arm, capable of covalently linking two target functional groups on proteins or other biomolecules.[1] The choice of cross-linker depends on several factors including the target functional groups, the desired spacer arm length, and the reversibility of the cross-link. This guide will focus on the characteristics and performance of this compound in comparison to other widely used classes of cross-linkers.

Understanding the Landscape of Bifunctional Cross-linkers

Bifunctional cross-linkers can be broadly categorized into homobifunctional and heterobifunctional reagents.[1] Homobifunctional cross-linkers possess two identical reactive groups, making them suitable for single-step reactions to cross-link identical functional groups.[2] Heterobifunctional cross-linkers have two different reactive groups, allowing for sequential reactions and the conjugation of different types of molecules with greater control, minimizing unwanted polymerization.[2]

This compound: A Closer Look

This compound is a homobifunctional cross-linker. Its reactive groups are bromomethyl groups, which are known to react with nucleophilic functional groups found in amino acid side chains.

Reactivity and Specificity

The bromomethyl groups of this compound are electrophilic and will react with strong nucleophiles. In the context of proteins, the primary targets are the thiol groups of cysteine residues. The reactivity of bromoacetyl groups (similar to bromomethyl) with thiols is pH-dependent, with significant kinetic discrimination allowing for selective reaction at specific pH ranges.[3][4] While reactions with other nucleophilic residues like the amine groups of lysine are possible, the high reactivity of the thiol group of cysteine often makes it the preferred target.

Comparative Analysis of Bifunctional Cross-linkers

To provide a clear comparison, the following table summarizes the key properties of this compound alongside other popular bifunctional cross-linkers.

Cross-linker ClassExample(s)Reactive GroupsTarget Residue(s)Spacer Arm Length (Å)Key Features
Bis-alkylating Sulfone This compound BromomethylPrimarily CysteineData not availableForms stable thioether bonds.
NHS Esters DSS, BS3N-hydroxysuccinimide esterLysine, N-terminus11.4Amine-reactive, widely used for protein interaction studies.[3]
Maleimides BMOE, BMB, BMHMaleimideCysteine8.0, 10.9, 13.0Highly specific for sulfhydryl groups at pH 6.5-7.5.[5][6]
Vinyl Sulfones Divinyl sulfone (DVS)VinylCysteine, Lysine, Histidine, Phenol, HydroxylVariableReacts with a broader range of functional groups.
Imidoesters DMA, DMSImidoesterLysine, N-terminus8.6, 11.0Amine-reactive, preserves the positive charge of the modified amine.

Experimental Protocols

Detailed methodologies are crucial for the successful application of cross-linking agents. Below are representative protocols for protein cross-linking.

General Protocol for Protein Cross-linking using a Homobifunctional Cross-linker (e.g., BS3)

This protocol can be adapted for use with this compound, with optimization of buffer conditions and cross-linker concentration.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • Homobifunctional cross-linker (e.g., BS3)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

  • SDS-PAGE analysis reagents

Procedure:

  • Prepare the protein solution at a suitable concentration (e.g., 1 mg/mL) in the reaction buffer.

  • Prepare a fresh stock solution of the cross-linker in a compatible solvent (e.g., water for water-soluble cross-linkers like BS3).

  • Add the cross-linker to the protein solution at a specific molar excess (e.g., 20-fold molar excess).

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

  • Incubate for an additional 15 minutes to ensure complete quenching of the unreacted cross-linker.

  • Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species.

Experimental Workflow for Comparative Cross-linking

This workflow allows for the study of conformational changes in protein complexes.

experimental_workflow cluster_prep Protein Preparation cluster_crosslinking Cross-linking cluster_analysis Analysis p1 Apo/Untreated Protein Complex c1 Cross-link with BS3-d0 (non-deuterated) p1->c1 p2 Ligand-bound/Modified Protein Complex c2 Cross-link with BS3-d4 (deuterated) p2->c2 m Mix 1:1 c1->m c2->m d Proteolytic Digestion m->d lcms LC-MS/MS Analysis d->lcms da Data Analysis (Quantify d0/d4 ratios) lcms->da signaling_pathway Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Ligand Binding Kinase1 Kinase 1 Adaptor->Kinase1 Recruitment Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression

References

A Comparative Guide to Polymer Modification: Efficacy of Bis(bromomethyl) sulfone and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic modification of polymers is a cornerstone of innovation. The ability to precisely alter the physical and chemical properties of polymers opens up new avenues for creating advanced materials with tailored functionalities. Among the various reagents available for this purpose, "Bis(bromomethyl) sulfone" has emerged as a significant tool, particularly for cross-linking and functionalization. This guide provides an objective comparison of the performance of "this compound" with other common alternatives, supported by available experimental data and detailed protocols.

Performance Comparison of Polymer Modification Agents

The choice of a modifying agent depends on several factors, including the type of polymer, the desired properties of the modified material, and the required reaction conditions. Below is a comparative analysis of "this compound" and other frequently used cross-linking and functionalization agents.

FeatureThis compoundGlutaraldehydeDivinyl Sulfone (DVS)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Primary Function Cross-linking, Polymerization Initiator[1][2]Cross-linkingCross-linking[3]Cross-linking (requires NHS)
Reactive Towards Nucleophiles (e.g., thiols, amines)[1]Amine groupsHydroxyl and amine groups[3]Carboxyl and amine groups
Mechanism Nucleophilic substitutionSchiff base formationMichael-type addition[3]Amide bond formation
Reaction pH Neutral to slightly basicAcidic to neutralBasic (pH > 9)[4]Acidic to neutral (pH 4.5-7.5)
Byproducts Bromide saltsWaterNoneUrea derivative (water-soluble)
Linkage Stability Stable covalent bond[1]Reversible under certain conditionsStable ether or amine linkage[3]Stable amide bond
Biocompatibility Data not widely available, potential for cytotoxicity due to alkylating nature.Can be cytotoxic if unreacted[5]Generally considered biocompatible[4]Good, byproducts are generally non-toxic
Key Applications Synthesis of functional polymers, bioconjugation, hydrogel formation.[1][2]Fixative for biological tissues, enzyme immobilization.[5]Hydrogel preparation for biomedical applications.[3][4]Peptide synthesis, bioconjugation, surface modification.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide protocols for polymer modification using "this compound" as a polymerization initiator and Divinyl Sulfone as a cross-linking agent.

Protocol 1: Synthesis of a Bis-sulfone ATRP Initiator for Polymerization

This protocol is based on the synthesis of a bis-sulfone initiator for Atom Transfer Radical Polymerization (ATRP), a method for creating well-defined polymers.[2]

Materials:

  • 3-bromo-1-propanol

  • Sodium sulfite

  • Sodium hydroxide

  • 2-bromoisobutyryl bromide

  • Triethylamine

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Synthesis of Sodium 3-hydroxypropane-1-sulfonate: Dissolve 3-bromo-1-propanol in deionized water. Add sodium sulfite and reflux the mixture. Monitor the reaction by TLC. Upon completion, cool the reaction and collect the precipitate.

  • Synthesis of Sodium 3-(2-bromoisobutyryloxy)propane-1-sulfonate: Suspend the product from step 1 in DCM. Cool the mixture in an ice bath and add triethylamine. Add 2-bromoisobutyryl bromide dropwise. Stir the reaction overnight at room temperature.

  • Purification: Filter the reaction mixture and wash the solid with DCM. The resulting white solid is the bis-sulfone ATRP initiator.

  • Polymerization: The initiator can then be used in a standard AGET (Activators Generated by Electron Transfer) ATRP reaction with a chosen monomer (e.g., PEG methacrylate) to synthesize polymers with a central bis-sulfone moiety.[2]

Protocol 2: Cross-linking of Hyaluronic Acid (HA) with Divinyl Sulfone (DVS)

This protocol describes the cross-linking of a polysaccharide, hyaluronic acid, to form a hydrogel using DVS.[4]

Materials:

  • Hyaluronic acid (HA)

  • Sodium hydroxide (NaOH) solution (e.g., 0.2 M)

  • Divinyl sulfone (DVS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • HA Solution Preparation: Dissolve hyaluronic acid in the NaOH solution to the desired concentration. The basic pH is necessary to ionize the hydroxyl groups of HA.[4]

  • Cross-linking Reaction: Add the desired amount of DVS to the HA solution. The reaction proceeds via a Michael-type addition between the vinyl groups of DVS and the hydroxyl groups of HA.[3]

  • Gelation: Allow the mixture to react at room temperature or a controlled temperature until a stable hydrogel is formed. The time will depend on the concentration of HA, DVS, and the pH.

  • Purification: Wash the resulting hydrogel extensively with PBS to remove any unreacted DVS and neutralize the pH.

Visualizing the Mechanisms

To better understand the chemical processes involved in polymer modification, the following diagrams illustrate the reaction workflows for "this compound" and Divinyl Sulfone.

crosslinking_mechanism cluster_BBS This compound Cross-linking Polymer1 Polymer Chain 1 with Nucleophilic Group (-XH) Intermediate Mono-substituted Intermediate (Polymer-X-CH2-SO2-CH2-Br) Polymer1->Intermediate Nucleophilic Attack (-HBr) BBS This compound (Br-CH2-SO2-CH2-Br) BBS->Intermediate Crosslinked_Polymer Cross-linked Polymer (Polymer-X-CH2-SO2-CH2-Y-Polymer) Intermediate->Crosslinked_Polymer Second Nucleophilic Attack (-HBr) Polymer2 Polymer Chain 2 with Nucleophilic Group (-YH) Polymer2->Crosslinked_Polymer

Caption: Reaction mechanism of polymer cross-linking using this compound.

DVS_crosslinking cluster_DVS Divinyl Sulfone (DVS) Cross-linking Polymer_OH1 Polymer with Hydroxyl Group (-OH) Activated_Polymer Activated Polymer Intermediate (Polymer-O-CH2-CH2-SO2-CH=CH2) Polymer_OH1->Activated_Polymer Michael Addition (Basic conditions) DVS Divinyl Sulfone (CH2=CH-SO2-CH=CH2) DVS->Activated_Polymer Crosslinked_Product Cross-linked Polymer (Polymer-O-CH2-CH2-SO2-CH2-CH2-O-Polymer) Activated_Polymer->Crosslinked_Product Second Michael Addition Polymer_OH2 Another Polymer with Hydroxyl Group (-OH) Polymer_OH2->Crosslinked_Product

Caption: Michael-type addition mechanism for polymer cross-linking with Divinyl Sulfone.

References

A Comparative Guide to Hydrogel Cross-linking: Validation of "Bis(bromomethyl) sulfone" and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hydrogel cross-linking technologies, with a focus on validating the potential of "Bis(bromomethyl) sulfone" as a cross-linking agent against established alternatives. Due to the limited direct experimental data on this compound cross-linked hydrogels in publicly available literature, its performance characteristics are largely inferred from studies on the closely related and widely used divinyl sulfone (DVS). This guide aims to provide a valuable resource for researchers by juxtaposing the inferred properties of this compound with the experimentally validated performance of prominent cross-linking strategies, including Thiol-ene chemistry, Michael addition, and the use of natural cross-linkers.

At a Glance: Comparative Overview of Cross-linking Chemistries

The selection of a cross-linking agent is a critical determinant of a hydrogel's physicochemical properties and its ultimate performance in applications such as drug delivery and tissue engineering. Key parameters for comparison include reaction kinetics, mechanical strength, swelling behavior, degradation profile, and biocompatibility.

Cross-linking ChemistryInferred/Observed Reaction SpeedInferred/Observed Mechanical StrengthInferred/Observed Swelling RatioInferred/Observed Degradation RateBiocompatibility Considerations
This compound Moderate to Fast (Inferred)Tunable, potentially high (Inferred)Inversely related to cross-linking density (Inferred)Stable, slow degradation (Inferred)Potential for cytotoxicity from unreacted cross-linker and byproducts; requires thorough purification.
Thiol-ene Fast, photochemically or thermally initiated[1][2][3]Tunable, can achieve high modulus[1][2][4]Inversely related to cross-linking density[1][3]Can be designed to be hydrolytically or enzymatically degradable[5][6][7]Generally high, "click chemistry" is bio-orthogonal.
Michael Addition Tunable, pH-dependent[8]Tunable, generally good[8]Inversely related to cross-linking density[8][9]Can be designed to be hydrolytically degradable[8][9][10][11][12]Good, reaction proceeds under physiological conditions.
Natural Cross-linkers (e.g., Genipin, Citric Acid) Slow (Genipin) to moderate (Citric Acid, heat-assisted)[13][14]Generally lower than synthetic cross-linkers, but can be improved[15][16][17]Can be high, dependent on cross-linker concentration[18][19][20][21]Biodegradable, rate is tunable[22][23][24][25]Generally high, derived from natural sources.[13]

In-Depth Analysis of Cross-linking Chemistries

This compound (Inferred Performance)

This compound is a bifunctional alkylating agent. While direct studies on its use in hydrogels are scarce, its reactivity can be inferred from its structure and the behavior of similar sulfone-based cross-linkers like divinyl sulfone (DVS). The bromine atoms are good leaving groups, making the methylene carbons electrophilic and susceptible to nucleophilic attack by functional groups on polymer chains, such as amines (-NH2) and hydroxyl (-OH) groups, commonly found in biopolymers like chitosan, gelatin, and hyaluronic acid.

Inferred Reaction Mechanism:

The cross-linking mechanism is anticipated to be a nucleophilic substitution reaction. The nucleophilic groups on the polymer chains attack the electrophilic carbon atoms of the this compound, displacing the bromide ions and forming stable covalent ether or amine linkages. This reaction would likely proceed under mild conditions, though it may be accelerated by a basic catalyst to deprotonate the nucleophilic groups on the polymer.

This compound Cross-linking cluster_reactants Reactants cluster_product Cross-linked Product Polymer-NH2 Polymer-NH₂ Crosslinked_Polymer Polymer-NH-CH₂-SO₂-CH₂-NH-Polymer Polymer-NH2->Crosslinked_Polymer Nucleophilic Attack BBS Br-CH₂-SO₂-CH₂-Br (this compound) BBS->Crosslinked_Polymer

Caption: Inferred cross-linking with this compound.

Expected Performance:

  • Mechanical Properties: The resulting hydrogels are expected to have tunable mechanical properties. Higher concentrations of this compound would lead to a higher cross-linking density and thus a higher storage modulus and compressive strength.

  • Swelling and Degradation: The swelling ratio would be inversely proportional to the cross-linking density. The sulfone linkage is generally stable, suggesting that these hydrogels would exhibit slow degradation rates, which could be advantageous for long-term implants.

  • Biocompatibility: A significant concern is the potential cytotoxicity of unreacted this compound and the bromide byproducts. Thorough purification of the hydrogels would be essential before any biological application.

Thiol-ene Chemistry

Thiol-ene "click" chemistry involves the reaction between a thiol (-SH) and an alkene (-C=C-), typically initiated by light (photopolymerization) or heat. This reaction is highly efficient and bio-orthogonal, meaning it does not interfere with biological processes.

Reaction Mechanism:

The reaction can proceed via a step-growth or chain-growth mechanism depending on the specific reactants and initiation method. In the context of hydrogels, a radical-mediated addition of a thiol to an alkene is common.

Thiol-ene Cross-linking cluster_reactants Reactants cluster_product Cross-linked Product Polymer-SH Polymer-SH Crosslinked_Polymer Polymer-S-Polymer Polymer-SH->Crosslinked_Polymer Polymer-ene Polymer-ene Polymer-ene->Crosslinked_Polymer Initiator Light or Heat Initiator->Crosslinked_Polymer Initiation

Caption: Thiol-ene "click" chemistry cross-linking.

Performance Data:

PropertyValue RangeReference
Compressive Modulus0.1 kPa - 10 kPa[26]
Storage Modulus (G')540 - 4810 Pa[3]
Swelling Ratio1530 - 2840 wt%[3]
DegradationTunable (hydrolytic/enzymatic)[5][6][7]
Michael Addition

Michael addition is a versatile reaction for hydrogel formation that involves the addition of a nucleophile (the Michael donor, often a thiol) to an activated alkene (the Michael acceptor, such as an acrylate or vinyl sulfone). This reaction can proceed under mild, often physiological conditions without the need for an initiator.

Reaction Mechanism:

The reaction is typically base-catalyzed, where a base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electron-deficient alkene.

Michael Addition Cross-linking cluster_reactants Reactants cluster_product Cross-linked Product Polymer-SH Polymer-SH (Michael Donor) Crosslinked_Polymer Polymer-S-Polymer Polymer-SH->Crosslinked_Polymer Polymer-Acceptor Polymer-Acceptor (e.g., Acrylate, Vinyl Sulfone) Polymer-Acceptor->Crosslinked_Polymer Base Base Catalyst Base->Crosslinked_Polymer Catalysis

Caption: Michael addition cross-linking mechanism.

Performance Data:

PropertyValue RangeReference
Storage Modulus (G')~1630 - 1760 Pa[12]
Swelling RatioDependent on precursor concentration and functionality[8][9]
Degradation RateTunable by choice of Michael acceptor[8][9][10][11][12]
Natural Cross-linkers

Natural cross-linkers like genipin (from gardenia fruit) and citric acid are gaining attention due to their excellent biocompatibility and low cytotoxicity.

Reaction Mechanisms:

  • Genipin: Reacts with primary amine groups on polymers like chitosan and gelatin to form heterocyclic linkages.[13]

  • Citric Acid: Forms ester bonds with hydroxyl groups on polysaccharides, typically requiring heat to drive the reaction.

Natural Cross-linking cluster_reactants Reactants cluster_product Cross-linked Product Polymer-NH2/OH Polymer with -NH₂ or -OH groups Crosslinked_Polymer Cross-linked Polymer Polymer-NH2/OH->Crosslinked_Polymer Natural_Crosslinker Genipin or Citric Acid Natural_Crosslinker->Crosslinked_Polymer Heat Heat (for Citric Acid) Heat->Crosslinked_Polymer

Caption: Cross-linking with natural agents like genipin or citric acid.

Performance Data:

PropertyCross-linkerValue RangeReference
Compressive Stress-at-FailureGenipin26 - 300 kPa[16][25]
Swelling RatioGenipin41 - 205%[18]
Swelling RatioCitric AcidUp to 3779%[19]
Degradation RateGenipin60 - 500 mg/day[25]

Experimental Protocols

A standardized approach to hydrogel characterization is crucial for comparing data across different studies. Below are detailed methodologies for key experiments.

Rheological Characterization

Rheology is used to determine the viscoelastic properties of hydrogels, including the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. A common protocol involves a series of sweeps:[27][28][29]

  • Time Sweep: To determine the gelation time, G' and G'' are monitored over time at a constant frequency and strain. The gel point is often defined as the time when G' surpasses G''.

  • Strain Sweep: To identify the linear viscoelastic region (LVER), the strain is varied at a constant frequency. Subsequent tests should be performed within the LVER to avoid damaging the hydrogel structure.

  • Frequency Sweep: To characterize the frequency-dependent behavior of the hydrogel, the frequency is varied at a constant strain within the LVER.

Rheology_Workflow A Prepare Hydrogel Precursor Solution B Load onto Rheometer A->B C Time Sweep (Determine Gelation Time) B->C D Strain Sweep (Determine LVER) C->D E Frequency Sweep (Characterize Viscoelasticity) D->E F Data Analysis (G', G'', Gel Point) E->F

Caption: A typical workflow for rheological characterization of hydrogels.

Swelling Studies

The swelling ratio provides information about the cross-linking density and the hydrogel's ability to absorb and retain water.

  • Sample Preparation: Prepare hydrogel samples of a known initial dry weight (W_d).

  • Immersion: Immerse the dried hydrogels in a relevant buffer solution (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 37°C).

  • Weighing: At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_s).

  • Calculation: The swelling ratio (SR) is calculated as: SR (%) = [(W_s - W_d) / W_d] * 100

In Vitro Cytotoxicity Assay

To assess the biocompatibility of the hydrogels, an in vitro cytotoxicity test is performed, often following ISO 10993-5 standards.

  • Extract Preparation: Hydrogel samples are incubated in a cell culture medium for a defined period (e.g., 24 hours) to create an extract containing any leachable substances.

  • Cell Culture: A suitable cell line (e.g., L929 fibroblasts) is cultured in a multi-well plate.

  • Exposure: The culture medium is replaced with the hydrogel extract, and the cells are incubated for a specified time.

  • Viability Assessment: Cell viability is assessed using a metabolic assay, such as the MTT or XTT assay, which measures the metabolic activity of the cells. A reduction in metabolic activity compared to a negative control indicates cytotoxicity.

Conclusion

While direct experimental validation of "this compound" as a hydrogel cross-linker is needed, inferences from the well-established performance of divinyl sulfone suggest it holds potential for creating stable hydrogels with tunable properties. However, researchers must prioritize thorough purification to mitigate potential cytotoxicity.

For applications requiring rapid gelation and high biocompatibility, Thiol-ene and Michael addition chemistries offer excellent, well-characterized alternatives. For applications where biodegradability and low toxicity are paramount, natural cross-linkers like genipin and citric acid present compelling options, albeit with generally lower mechanical strength. The choice of cross-linking strategy will ultimately depend on the specific requirements of the intended application, and this guide provides a framework for making an informed decision.

References

Performance Under Pressure: A Comparative Analysis of Polymers Synthesized with Bis(bromomethyl) sulfone and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of polymer science, the quest for materials with superior performance characteristics is paramount. For researchers, scientists, and professionals in drug development, the choice of monomers and crosslinking agents is a critical determinant of the final polymer's properties, influencing everything from thermal stability and mechanical strength to chemical resistance and ion conductivity. This guide provides an objective comparison of polymers synthesized using "Bis(bromomethyl) sulfone" against those prepared with alternative monomers and crosslinking agents, supported by experimental data to inform your selection process.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of polymers synthesized with different aromatic compounds containing bromomethyl groups, including isomers of bis(bromomethyl)benzene, which serve as non-sulfone-containing alternatives to this compound. The data is extracted from studies on anion exchange membranes (AEMs), a common application for such polymers.

PropertyPolymer SystemValueReference
Ion Exchange Capacity (IEC) Quaternized poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) crosslinked with p-bis(bromomethyl)benzene1.8 mmol/g
Quaternized PPO crosslinked with m-bis(bromomethyl)benzene1.8 mmol/g
Quaternized PPO crosslinked with o-bis(bromomethyl)benzene1.8 mmol/g
Water Uptake Quaternized PPO crosslinked with p-bis(bromomethyl)benzene45% (at 80°C)
Quaternized PPO crosslinked with m-bis(bromomethyl)benzene40% (at 80°C)
Quaternized PPO crosslinked with o-bis(bromomethyl)benzene35% (at 80°C)
Hydroxide Conductivity Quaternized PPO crosslinked with p-bis(bromomethyl)benzene60 mS/cm (at 80°C)
Quaternized PPO crosslinked with m-bis(bromomethyl)benzene55 mS/cm (at 80°C)
Quaternized PPO crosslinked with o-bis(bromomethyl)benzene48 mS/cm (at 80°C)
Thermal Stability (Td, 5%) Poly(arylene ether sulfone) with quinoxaline units> 450°C
Glass Transition Temperature (Tg) Poly(arylene ether sulfone) with quinoxaline units246-298°C

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of the polymers cited in this guide.

Synthesis of Crosslinked Anion Exchange Membranes (AEMs) based on PPO

This protocol describes the synthesis of AEMs from poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) using isomers of bis(bromomethyl)benzene as crosslinkers.

  • Bromination of PPO: PPO is first brominated using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as an initiator in a suitable solvent like chlorobenzene. The reaction mixture is heated to allow for the substitution of bromine onto the polymer backbone.

  • Membrane Casting: The brominated PPO solution is then cast onto a glass plate and dried to form a uniform membrane.

  • Crosslinking and Quaternization: The membrane is immersed in a solution containing the crosslinking agent (p-, m-, or o-bis(bromomethyl)benzene) and an amine (e.g., trimethylamine) in a solvent like N-methyl-2-pyrrolidone (NMP). This step introduces crosslinks between the polymer chains and simultaneously quaternizes the benzylic bromide groups to form anion-exchange sites.

  • Alkaline Treatment: The resulting membrane is treated with an aqueous alkaline solution (e.g., 1 M KOH) to exchange the counter-ions to hydroxide, yielding the final AEM.

Characterization of AEMs
  • Ion Exchange Capacity (IEC): The IEC is determined by back-titration. A dried and weighed membrane sample in the hydroxide form is immersed in a standard HCl solution. The excess HCl is then titrated with a standard NaOH solution.

  • Water Uptake: The water uptake is calculated from the difference in weight between the wet and dry membrane samples.

  • Hydroxide Conductivity: The through-plane hydroxide conductivity of the membrane is measured using a four-point probe AC impedance spectroscopy technique in a temperature- and humidity-controlled environment.

  • Thermal Stability: The thermal stability of the polymers is evaluated using thermogravimetric analysis (TGA) under a nitrogen atmosphere, typically by measuring the temperature at which 5% weight loss occurs (Td, 5%).

  • Glass Transition Temperature (Tg): The Tg is determined using differential scanning calorimetry (DSC).

Visualizing the Synthesis and Crosslinking Process

The following diagrams illustrate the key processes involved in the synthesis of the compared polymers.

experimental_workflow cluster_synthesis Polymer Synthesis & Membrane Formation cluster_modification Crosslinking & Functionalization cluster_finalization Final AEM Preparation PPO PPO Brominated_PPO Brominated PPO PPO->Brominated_PPO NBS, AIBN Membrane Cast Membrane Brominated_PPO->Membrane Solvent Casting Crosslinked_Membrane Crosslinked & Quaternized Membrane Membrane->Crosslinked_Membrane Crosslinker Bis(bromomethyl)benzene Isomer Crosslinker->Crosslinked_Membrane Amine Trimethylamine Amine->Crosslinked_Membrane AEM Anion Exchange Membrane (OH⁻ form) Crosslinked_Membrane->AEM Alkaline Treatment (KOH)

Caption: Workflow for the synthesis of crosslinked anion exchange membranes.

logical_relationship cluster_structure Crosslinker Isomer Structure cluster_properties Resulting Membrane Properties p_isomer para-isomer Conductivity High Hydroxide Conductivity p_isomer->Conductivity Leads to Water_Uptake High Water Uptake p_isomer->Water_Uptake Leads to m_isomer meta-isomer o_isomer ortho-isomer Mechanical_Strength Lower Mechanical Strength o_isomer->Mechanical_Strength Contributes to

Caption: Relationship between crosslinker isomer and membrane properties.

Unlocking Advanced Bioconjugation: A Comparative Guide to Bis(bromomethyl) sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and polymer chemistry, the choice of a crosslinking agent is paramount to the success of research and the efficacy of therapeutic agents. This guide provides a comprehensive comparison of Bis(bromomethyl) sulfone, a potent bis-alkylating agent, with other established alternatives, offering insights into its advantages in specific applications. By presenting experimental data, detailed protocols, and clear visualizations, we aim to equip researchers with the knowledge to leverage the unique properties of this reagent.

Performance Comparison: this compound vs. Alternatives

This compound distinguishes itself as a highly efficient crosslinking agent due to the high reactivity of its bromomethyl groups. These groups readily react with nucleophiles such as thiols (cysteine residues in proteins) and amines (lysine residues and N-termini) through a direct alkylation mechanism, forming stable thioether or amine linkages. This reactivity profile offers distinct advantages over other classes of crosslinkers.

A prominent alternative is Divinyl Sulfone (DVS), which reacts with nucleophiles via a Michael addition mechanism. While effective, the vinyl groups of DVS are generally less reactive than the bromomethyl groups of this compound, often requiring more forcing conditions such as higher pH to achieve efficient conjugation.[1]

The following table summarizes the key performance characteristics of this compound in comparison to Divinyl Sulfone and a common N-hydroxysuccinimide (NHS) ester-based crosslinker, Bis(sulfosuccinimidyl) suberate (BS3).

FeatureThis compound (Expected)Divinyl Sulfone (DVS)Bis(sulfosuccinimidyl) suberate (BS3)
Reaction Mechanism Bis-alkylation (SN2)Michael AdditionAcylation
Target Residues Cysteine (thiols), Lysine (amines), Histidine (imidazoles)Cysteine (thiols), Lysine (amines), HydroxylsLysine (amines), N-terminus
Reaction pH Neutral to slightly alkaline (pH 7-8.5)Alkaline (pH > 8.5)[1]Neutral to slightly alkaline (pH 7-8.5)
Bond Stability Highly stable thioether/amine bondStable thioether/amine bondAmide bond (stable)
Reactivity HighModerateHigh (but prone to hydrolysis)
Spacer Arm Length Short and rigidShort and flexibleLong and flexible
Selectivity High for thiols over amines at neutral pHGood for thiols at controlled pHHigh for primary amines

Key Applications and Advantages of this compound

The robust reactivity and the formation of stable covalent bonds make this compound a compelling choice for several advanced applications:

  • Antibody-Drug Conjugates (ADCs): In the burgeoning field of ADCs, stable linkage of the cytotoxic payload to the antibody is critical for efficacy and safety. The stable thioether bonds formed by this compound with reduced interchain disulfide bonds on an antibody provide a durable connection, minimizing premature drug release. The bis-alkylation process can re-bridge the disulfide bond, helping to maintain the antibody's structural integrity.

  • Protein Crosslinking for Structural Proteomics: By covalently linking amino acids in close proximity, this compound can be used to "freeze" protein-protein interactions for identification by mass spectrometry. Its defined spacer arm length provides valuable distance constraints for computational modeling of protein complexes.

  • Hydrogel Formation: The ability to crosslink polymers containing nucleophilic functional groups makes this compound suitable for the preparation of stable hydrogels for applications in drug delivery and tissue engineering. The high reactivity can lead to rapid gelation times.

Experimental Protocols

Protocol 1: Crosslinking of a Model Protein with this compound for SDS-PAGE Analysis

Objective: To demonstrate the crosslinking of bovine serum albumin (BSA) using this compound and visualize the resulting oligomers by SDS-PAGE.

Materials:

  • Bovine Serum Albumin (BSA), 10 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4

  • This compound, 10 mM in Dimethyl Sulfoxide (DMSO)

  • PBS, pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • SDS-PAGE loading buffer (4x)

  • Protein standards

  • Coomassie Brilliant Blue stain

Procedure:

  • In a microcentrifuge tube, combine 90 µL of the BSA solution with 10 µL of the this compound solution. This represents a molar excess of the crosslinker.

  • Incubate the reaction mixture at room temperature for 1 hour with gentle shaking.

  • Quench the reaction by adding 10 µL of the quenching solution and incubate for an additional 15 minutes.

  • Prepare samples for SDS-PAGE by mixing 20 µL of the quenched reaction with 5 µL of 4x loading buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto a 4-12% gradient SDS-PAGE gel along with protein standards.

  • Run the gel at 150V for 60-90 minutes.

  • Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands.

Expected Results: The lane containing the crosslinked BSA will show bands corresponding to BSA monomers, dimers, trimers, and higher-order oligomers, demonstrating successful crosslinking. A control reaction without the crosslinker will only show the BSA monomer band.

Protocol 2: Crosslinking of Hyaluronic Acid with Divinyl Sulfone (DVS)

Objective: To prepare a crosslinked hyaluronic acid (HA) hydrogel using DVS.

Materials:

  • Hyaluronic acid (HA), 3% (w/v) in 0.2 M NaOH

  • Divinyl sulfone (DVS)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure: [Adapted from a study on HA crosslinking with DVS[1]]

  • Prepare a 3% (w/v) solution of HA in 0.2 M NaOH. Allow the HA to fully dissolve.

  • Add DVS to the HA solution at a desired HA:DVS weight ratio (e.g., 10:1).

  • Mix the solution thoroughly and allow it to react at room temperature. Gelation should occur within a few hours.

  • Once the hydrogel has formed, wash it extensively with PBS to remove any unreacted DVS and to neutralize the pH.

Expected Results: A stable, transparent hydrogel will be formed. The stiffness and swelling properties of the hydrogel can be tuned by varying the HA concentration and the HA:DVS ratio.

Visualizing Workflows and Mechanisms

To further elucidate the applications and mechanisms involving bis-alkylating sulfones, the following diagrams are provided.

ADC_Mechanism cluster_0 Cell Surface cluster_1 Endosome cluster_2 Cytoplasm ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalized_ADC Internalized ADC-Receptor Complex Receptor->Internalized_ADC 2. Internalization Lysosome Lysosome Internalized_ADC->Lysosome 3. Fusion Drug Released Cytotoxic Drug Lysosome->Drug 4. Drug Release DNA DNA Drug->DNA 5. DNA Damage & Apoptosis

Caption: Mechanism of Action for an Antibody-Drug Conjugate (ADC).

Crosslinking_Workflow A 1. Protein Complex Incubation B 2. Addition of this compound A->B Crosslinking Step C 3. Quenching of Reaction B->C D 4. Enzymatic Digestion (e.g., Trypsin) C->D Sample Preparation E 5. LC-MS/MS Analysis D->E Mass Spectrometry F 6. Data Analysis to Identify Crosslinked Peptides E->F Bioinformatics

Caption: Experimental Workflow for Protein Crosslinking Mass Spectrometry.

References

A Head-to-Head Battle of Reactivity: Bis(bromomethyl) Sulfone vs. Bis(chloromethyl) Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a bifunctional alkylating agent is critical in the synthesis of novel therapeutics and chemical probes. Among the array of options, bis(bromomethyl) sulfone and bis(chloromethyl) sulfone are two prominent reagents. While structurally similar, a deeper dive into their chemical properties reveals significant differences in reactivity, profoundly impacting their utility in various applications.

This guide provides an objective comparison of the reactivity of this compound and bis(chloromethyl) sulfone, supported by fundamental principles of organic chemistry and analogous experimental data. We will explore the factors governing their reactivity, present a comparative analysis, and provide a detailed experimental protocol for their head-to-head evaluation.

The Decisive Factor: Leaving Group Ability

The reactivity of these sulfones in nucleophilic substitution reactions, a cornerstone of their chemical utility, is primarily dictated by the nature of the halogen atom, which acts as a leaving group. In the competitive landscape of chemical reactions, a better leaving group is one that is more stable on its own after detaching from the parent molecule.

It is a well-established principle in organic chemistry that bromide (Br⁻) is a superior leaving group compared to chloride (Cl⁻). This is attributed to two key factors:

  • Basicity: Bromide is a weaker base than chloride. Weaker bases are more stable and thus better leaving groups.

  • Polarizability and Size: The larger size and more diffuse electron cloud of the bromide ion make it more polarizable, allowing it to better stabilize the negative charge it acquires upon departure.

This fundamental difference in leaving group ability strongly predicts that This compound will exhibit significantly higher reactivity than bis(chloromethyl) sulfone in analogous nucleophilic substitution reactions.

Quantitative Reactivity Comparison: Insights from Analogous Systems

To provide a clearer picture, the following table summarizes the expected comparative performance based on established chemical principles:

ParameterThis compoundBis(chloromethyl) sulfoneRationale
Reaction Rate with Nucleophiles FasterSlowerBromide is a better leaving group than chloride.
Reaction Time for Complete Conversion ShorterLongerHigher reactivity leads to faster completion of reactions.
Reaction Temperature Requirement LowerHigherCan often proceed at lower temperatures due to lower activation energy.
Suitability for Less Reactive Nucleophiles More SuitableLess SuitableHigher intrinsic reactivity allows for reactions with a broader range of nucleophiles.
Potential for Side Reactions Higher (due to higher reactivity)LowerIncreased reactivity can sometimes lead to less selectivity and more side products if not controlled.

Experimental Protocol: A Guide to Direct Comparison

To empower researchers to make informed decisions based on their specific needs, we provide a detailed experimental protocol for a direct, quantitative comparison of the reactivity of this compound and bis(chloromethyl) sulfone. This protocol outlines a method to determine the second-order rate constants for the reaction of each sulfone with a model nucleophile, such as sodium thiophenoxide.

Objective: To determine and compare the second-order rate constants (k₂) for the reaction of this compound and bis(chloromethyl) sulfone with sodium thiophenoxide.

Materials:

  • This compound

  • Bis(chloromethyl) sulfone

  • Thiophenol

  • Sodium methoxide solution (e.g., 0.5 M in methanol)

  • Anhydrous solvent (e.g., acetonitrile or dimethylformamide)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., dilute nitric acid)

  • Standard laboratory glassware and stirring equipment

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Sodium Thiophenoxide Solution: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a known concentration of thiophenol in the anhydrous solvent. Add an equimolar amount of sodium methoxide solution to generate sodium thiophenoxide in situ.

  • Reaction Setup: Prepare two separate reaction flasks, one for each sulfone. In each flask, add a known concentration of the respective sulfone and the internal standard to the anhydrous solvent.

  • Initiation of Reaction: Equilibrate both reaction flasks and the sodium thiophenoxide solution to a constant temperature (e.g., 25°C) in a water bath. To initiate the reaction, add a known volume of the sodium thiophenoxide solution to each of the sulfone solutions simultaneously. Start a timer immediately.

  • Monitoring the Reaction: At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Analysis: Analyze the quenched samples by GC-FID or HPLC to determine the concentration of the remaining sulfone relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the sulfone (ln[sulfone]) versus time for each reaction.

    • The slope of this line will be the pseudo-first-order rate constant (k').

    • The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the initial concentration of the nucleophile: k₂ = k' / [thiopnenoxide]₀ .

Expected Outcome: The calculated second-order rate constant (k₂) for this compound is expected to be significantly higher than that for bis(chloromethyl) sulfone, providing a quantitative measure of its superior reactivity.

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for the comparative kinetic experiment described above.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_bromo This compound Solution reaction_bromo Reaction Flask 1 (Bromo) prep_bromo->reaction_bromo prep_chloro Bis(chloromethyl) sulfone Solution reaction_chloro Reaction Flask 2 (Chloro) prep_chloro->reaction_chloro prep_nucleophile Sodium Thiophenoxide Solution prep_nucleophile->reaction_bromo prep_nucleophile->reaction_chloro sampling Time-based Aliquoting & Quenching reaction_bromo->sampling reaction_chloro->sampling analysis GC/HPLC Analysis sampling->analysis data Data Plotting & Rate Constant Calculation analysis->data

Caption: Experimental workflow for comparing the reactivity of bis(halomethyl) sulfones.

Applications in Drug Development and Bioconjugation

The enhanced reactivity of this compound makes it a more potent cross-linking agent. This property is particularly valuable in the development of anticancer drugs and other therapeutic agents that function by forming covalent bonds with biological macromolecules such as DNA or proteins. The ability to react more readily allows for the use of lower concentrations or shorter reaction times, which can be advantageous in biological systems.

For example, bifunctional alkylating agents are known to form inter- and intra-strand cross-links in DNA, which can inhibit DNA replication and lead to cell death in rapidly dividing cancer cells. The higher reactivity of the bromo-derivative would theoretically lead to more efficient DNA cross-linking.

The following diagram illustrates the logical relationship in the application of these compounds as DNA cross-linking agents.

G cluster_compound Compound Properties cluster_application Biological Application bromo This compound reactivity Higher Reactivity bromo->reactivity (Better leaving group) chloro Bis(chloromethyl) sulfone crosslink DNA Cross-linking chloro->crosslink reactivity->crosslink More Efficient inhibition Inhibition of DNA Replication crosslink->inhibition apoptosis Cancer Cell Apoptosis inhibition->apoptosis

References

A Comparative Guide to Cross-linkers for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two common cross-linking strategies used in the development of Antibody-Drug Conjugates (ADCs): those utilizing a stable, non-cleavable linker and those employing an enzymatically cleavable linker. For this comparison, we will focus on the conjugation of a cytotoxic payload to Trastuzumab, a monoclonal antibody that targets the HER2 receptor, which is overexpressed in certain types of cancer.[1]

The choice of a cross-linker is critical as it directly impacts the stability, efficacy, and therapeutic index of the resulting ADC.[2][3] We will compare a non-cleavable maleimide-based cross-linker, exemplified by SMCC, with a cleavable linker containing a valine-citrulline (Val-Cit) peptide sequence, which is designed for controlled payload release inside the target cell.[3][4]

Cross-linker Comparison: Non-Cleavable vs. Cleavable

Heterobifunctional cross-linkers are essential for creating ADCs, typically featuring two different reactive groups to connect the antibody to the payload.[5][6] One end commonly has an N-hydroxysuccinimide (NHS) ester to react with primary amines (like lysine residues) on the antibody, while the other end might have a maleimide group to react with sulfhydryl groups.[2][6] Sulfhydryl groups are often introduced by selectively reducing the antibody's native interchain disulfide bonds.[7]

FeatureNon-Cleavable Linker (e.g., SMCC-based)Cleavable Linker (e.g., Val-Cit-based)
Mechanism of Action Payload is released only after complete lysosomal degradation of the antibody.[2]Payload is released upon enzymatic cleavage of the linker by lysosomal proteases (e.g., Cathepsin B).[3][4]
Plasma Stability Generally higher, as it is resistant to enzymatic cleavage in circulation.[2]Stability can be lower if susceptible to premature cleavage by plasma enzymes.[4]
Bystander Effect Limited to no bystander effect, as the payload-amino acid conjugate is often charged and cannot easily exit the cell.[2]Can induce a "bystander effect," where the released, membrane-permeable payload diffuses out and kills adjacent antigen-negative tumor cells.[8]
Therapeutic Index May have a better therapeutic index due to higher stability and lower off-target toxicity.The bystander effect can increase overall tumor-killing efficacy but may also increase the risk of off-target toxicity.

Quantitative Performance Data

The following table summarizes typical performance data for ADCs constructed with non-cleavable versus cleavable linkers. The data is illustrative and compiled from various studies on Trastuzumab-based ADCs targeting HER2-positive cells.

ParameterADC with Non-Cleavable LinkerADC with Cleavable LinkerReference
Avg. Drug-to-Antibody Ratio (DAR) 3.5 - 4.03.5 - 4.0[9]
In Vitro Cytotoxicity (IC50 on SK-BR-3 cells) 10 - 50 ng/mL1 - 10 ng/mL[10]
Plasma Stability (% Intact ADC after 7 days) > 95%~85-90%[4]

Note: Lower IC50 values indicate higher potency. Data is representative and can vary based on the specific payload, conjugation method, and cell line used.

Experimental Methodologies & Workflows

Accurate and reproducible conjugation is key to generating effective ADCs. Below are detailed protocols for the conjugation process and a subsequent functional assay to evaluate the ADC's efficacy.

Experimental Workflow for ADC Generation and Testing

G cluster_prep Antibody & Linker Preparation cluster_conj Conjugation & Purification cluster_analysis Analysis & Functional Assay Ab Trastuzumab Antibody Reduction Antibody Reduction (with TCEP) Ab->Reduction 1. Generate Free Thiols Conjugation Conjugation Reaction (Maleimide-Thiol) Reduction->Conjugation Payload Linker-Payload (e.g., SMCC-DM1 or VC-MMAE) Payload->Conjugation 2. Form Thioether Bond Purification Purification (Size Exclusion Chromatography) Conjugation->Purification 3. Remove Unconjugated Payload Characterization Characterization (DAR, Aggregation) Purification->Characterization 4. Quality Control Assay Cell Viability Assay (e.g., MTT on SK-BR-3 cells) Characterization->Assay 5. Test Potency Result IC50 Determination Assay->Result

A typical workflow for creating and evaluating an Antibody-Drug Conjugate.
Protocol 1: Thiol-Maleimide Conjugation of Trastuzumab

This protocol describes the steps for conjugating a maleimide-functionalized linker-payload to Trastuzumab after reducing its interchain disulfides.

Materials:

  • Trastuzumab (in a suitable buffer like PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-activated linker-payload (e.g., SMCC-DM1 or MC-VC-PABC-MMAE)

  • Dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Adjust the concentration of Trastuzumab to 5-10 mg/mL in PBS, pH 7.4.

  • Reduction of Disulfide Bonds: Add a 5-10 molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free sulfhydryl (-SH) groups.

  • Linker-Payload Preparation: Dissolve the maleimide-activated linker-payload in DMSO to create a 10 mM stock solution.

  • Conjugation Reaction: Add the linker-payload solution to the reduced antibody solution at a molar ratio of 5:1 (payload:antibody). The reaction pH should be maintained between 6.5 and 7.5 for optimal maleimide-thiol reaction specificity.[11] Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the linker-payload to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification: Remove unconjugated linker-payload and quenching reagent by passing the reaction mixture through a desalting or size-exclusion chromatography column (e.g., G-25) equilibrated with PBS.

  • Characterization: Determine the final protein concentration (e.g., by A280 measurement) and calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.[12] Analyze for aggregation using size-exclusion chromatography.[12]

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's potency.

Materials:

  • HER2-positive cancer cell line (e.g., SK-BR-3)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Trastuzumab-ADC and unconjugated Trastuzumab (as a control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed SK-BR-3 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the Trastuzumab-ADC and unconjugated Trastuzumab in cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with untreated cells as a negative control.

  • Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a dose-response curve fitting model.

Biological Pathway and Mechanism of Action

To be effective, a Trastuzumab-based ADC must bind to the HER2 receptor on the cancer cell surface, be internalized, and release its cytotoxic payload.[10][13]

HER2 Signaling Pathway

The HER2 receptor is a member of the epidermal growth factor receptor (EGFR) family.[14][15] Its activation, often through dimerization with other HER family members like HER3, triggers downstream signaling cascades such as the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and metastasis.[14][16][17] Trastuzumab binding can inhibit this signaling.

G cluster_membrane cluster_cytoplasm HER2 HER2 PI3K PI3K HER2->PI3K Activates MAPK MAPK HER2->MAPK Activates HER3 HER3 HER3->PI3K Trastuzumab Trastuzumab-ADC Trastuzumab->HER2 Binds & Blocks Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Simplified HER2 signaling pathway and the inhibitory action of Trastuzumab.
ADC Internalization and Payload Release

The mechanism of payload release is the fundamental difference between non-cleavable and cleavable linkers.

G ADC Mechanism of Action cluster_extracellular cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor HER2 Receptor ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Complex Formation Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_NC Payload Release (Non-Cleavable) via Antibody Degradation Lysosome->Payload_NC 4b. Complete Degradation Payload_C Payload Release (Cleavable) via Enzyme Action Lysosome->Payload_C 4a. Protease Cleavage Apoptosis Cell Death (Apoptosis) Payload_NC->Apoptosis 5. Target Action Payload_C->Apoptosis 5. Target Action

Contrasting payload release mechanisms for cleavable and non-cleavable linkers.

Conclusion

The selection between a non-cleavable and a cleavable cross-linker for ADC development involves a trade-off between stability and the potential for increased potency via the bystander effect. Non-cleavable linkers offer superior plasma stability, potentially leading to a wider therapeutic window and reduced off-target effects.[2] Conversely, cleavable linkers can result in more potent in vitro and in vivo activity, especially in heterogeneous tumors, due to their ability to kill neighboring antigen-negative cells.[8] The optimal choice depends on the specific target antigen, the tumor microenvironment, and the properties of the cytotoxic payload. The experimental protocols provided herein offer a robust framework for the synthesis and functional evaluation of these complex biotherapeutics.

References

A Comparative Guide to Cross-Linking Agents: Evaluating the Impact on Material Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "Bis(bromomethyl) sulfone" and other common cross-linking agents, evaluating their effects on the mechanical and thermal properties of materials, particularly hydrogels. Due to the limited direct experimental data on this compound for material property modification, this guide draws parallels from the closely related and well-studied divinyl sulfone (DVS). The information presented is intended to assist in the selection of appropriate cross-linking strategies for various research and development applications.

Introduction to Cross-Linking

Cross-linking is a fundamental process in polymer chemistry that involves the formation of chemical bonds between polymer chains, creating a three-dimensional network. This network structure significantly alters the material's properties, transforming it from a soluble or fusible state to an insoluble and infusible solid. The choice of cross-linking agent plays a pivotal role in determining the final characteristics of the material, such as its mechanical strength, thermal stability, swelling behavior, and biocompatibility.

Comparative Analysis of Cross-Linking Agents

This section provides a detailed comparison of this compound (inferred from divinyl sulfone data) with two widely used cross-linking agents: glutaraldehyde and genipin.

This compound and Divinyl Sulfone (DVS)

This compound and divinyl sulfone (DVS) are sulfone-containing cross-linking agents. DVS is known to react with nucleophilic groups such as hydroxyl (-OH) and amine (-NH2) groups present in polymers like hyaluronic acid and gelatin.[1][2] This reaction, typically carried out under alkaline conditions, results in the formation of stable ether or amine linkages, respectively.[3] The bifunctional nature of these molecules allows them to form bridges between polymer chains, leading to a cross-linked network.

The degree of cross-linking with DVS, and by extension likely with this compound, can be controlled by varying the concentration of the cross-linker, the pH of the reaction, and the reaction time.[3] Higher concentrations of the cross-linking agent generally lead to a higher cross-linking density.[4]

Glutaraldehyde

Glutaraldehyde is a popular and highly efficient dialdehyde cross-linking agent. It reacts primarily with amine groups to form Schiff bases, which can further participate in more complex reactions to create stable cross-links.[5] Glutaraldehyde is widely used for cross-linking proteins like gelatin and collagen.[6][7] However, concerns about its potential cytotoxicity have led to the exploration of alternative, more biocompatible cross-linkers.[8]

Genipin

Genipin is a naturally derived cross-linking agent extracted from the fruits of Gardenia jasminoides. It is known for its low cytotoxicity and excellent biocompatibility, making it a favorable alternative to glutaraldehyde for biomedical applications.[9] Genipin spontaneously reacts with primary amine groups in polymers to form blue-pigmented, stable cross-links. The cross-linking process with genipin is generally slower than with glutaraldehyde.[10]

Data Presentation: Quantitative Comparison of Cross-Linker Effects

The following tables summarize the quantitative effects of different cross-linking agents on the mechanical and thermal properties of hydrogels, based on available experimental data.

Table 1: Effect of Cross-Linking on Mechanical Properties of Hydrogels

Cross-Linking AgentPolymerConcentrationMechanical PropertyObservation
Divinyl Sulfone (DVS) Hyaluronic AcidIncreasing DVS contentApparent Cross-linking DensityIncreased[4]
Increasing DVS contentRheology (Storage Modulus)Increased[4]
Glutaraldehyde Gelatin0.006% vs. 0.06%Cross-fiber StrainDecreased with higher concentration[6]
κ-carrageenan-gelatin5%Gel Fraction>50%, indicating good mechanical stability[11]
Genipin Jellyfish Collagen1 mM, 2.5 mM, 5 mMCompressive ModulusNo significant difference between concentrations[9]
Chitosan/Collagen0.1% to 1.0%Compressive StrengthIncreased with concentration up to 1.0%[12]
Sericin/Chitosan0.5% to 1.0% w/wBulk and True DensityIncreased with higher genipin concentration

Table 2: Effect of Cross-Linking on Thermal Properties and Swelling Behavior of Hydrogels

Cross-Linking AgentPolymerConcentrationPropertyObservation
Divinyl Sulfone (DVS) Hyaluronic AcidIncreasing DVS contentSwelling RatioDecreased[4]
Hyaluronic AcidIncreasing pHSwelling RatioIncreased (indicating lower cross-linking)[3]
Glutaraldehyde GelatinNot specifiedThermal StabilityImproved stability against dissolution at 37°C[5]
Genipin Jellyfish Collagen1 mM, 2.5 mM, 5 mMDenaturation Temperature~57°C for all concentrations, stable at body temperature[9]
Silk Fibroin/AlginateNot specifiedEquilibrium Swelling DegreeRanged from 7.60 to 30.17, tunable by composition[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Cross-Linking of Hyaluronic Acid with Divinyl Sulfone (DVS)

Materials:

  • High molecular weight hyaluronic acid (HA)

  • Divinyl sulfone (DVS)

  • Sodium hydroxide (NaOH) solution

  • Sodium chloride (NaCl) solution

  • Deionized water

Procedure:

  • Prepare a 3% (w/w) solution of HA in an alkaline solution containing 3% (w/w) NaCl. The NaOH concentration can be varied (e.g., 0.05 to 1 M) to control the pH and the degree of cross-linking.[3]

  • Add DVS to the HA solution. A common mass ratio of HA to DVS is 1:1.[3]

  • Allow the reaction to proceed at 25°C for 4 hours.[3]

  • After the reaction, the resulting hydrogel is typically purified by dialysis against deionized water to remove unreacted DVS and other small molecules.[1]

Protocol 2: Cross-Linking of Gelatin with Glutaraldehyde

Materials:

  • Gelatin

  • Glutaraldehyde solution (e.g., 25%)

  • Acetone or water as a solvent for the cross-linker

  • Deionized water

  • Silicone molds

Procedure:

  • Prepare a 10% (w/v) gelatin solution by dissolving gelatin in water at 50°C with stirring.[5]

  • Pour 0.5 mL of the gelatin solution into silicone molds and cool at 8°C for 30 minutes to induce physical gelation.[5]

  • Prepare solutions of glutaraldehyde in acetone or water at the desired concentrations.

  • Immerse the gelatin gels in the glutaraldehyde solution for a specific period to achieve the desired degree of cross-linking.[5]

  • After cross-linking, the gels are typically washed extensively with deionized water to remove any unreacted glutaraldehyde.

Protocol 3: Cross-Linking of Collagen with Genipin

Materials:

  • Collagen solution (e.g., from jellyfish)

  • Genipin solution (e.g., 1 mM, 2.5 mM, or 5 mM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the collagen hydrogel according to the manufacturer's protocol.

  • Immerse the collagen hydrogels in the genipin solution of the desired concentration.[9]

  • Allow the cross-linking reaction to proceed for a specified time (e.g., 24 hours) at a controlled temperature.

  • After cross-linking, the hydrogels are washed with PBS to remove any unreacted genipin.[9]

Mandatory Visualization

Diagram 1: General Cross-Linking Workflow

Crosslinking_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_post_processing Post-Processing Polymer Polymer Solution Mixing Mixing Polymer->Mixing Crosslinker Cross-linker Solution Crosslinker->Mixing Curing Curing/Reaction Mixing->Curing Purification Purification (e.g., Dialysis) Curing->Purification Characterization Characterization Purification->Characterization

A general workflow for polymer cross-linking.

Diagram 2: Signaling Pathway of Cross-Linker Action on Material Properties

Crosslinker_Effect cluster_input Inputs cluster_process Process cluster_structure Structural Change cluster_properties Resulting Material Properties Crosslinker Cross-linking Agent (e.g., this compound) Reaction Cross-linking Reaction Crosslinker->Reaction Polymer Polymer Chains Polymer->Reaction Network Formation of 3D Polymer Network Reaction->Network Mechanical Increased Mechanical Strength Network->Mechanical Thermal Increased Thermal Stability Network->Thermal Swelling Decreased Swelling Network->Swelling

The effect of a cross-linking agent on material properties.

References

A Comparative Guide to Polymerization Initiators: "Bis(bromomethyl) sulfone" vs. Traditional Radical Initiators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate initiator is a critical parameter in polymer synthesis, profoundly influencing the kinetics of polymerization and the ultimate properties of the macromolecule. This guide provides a comparative analysis of "Bis(bromomethyl) sulfone," a modern initiator for Atom Transfer Radical Polymerization (ATRP), against the conventional free-radical initiators Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO). This comparison will equip researchers with the necessary information to select the optimal initiator for their specific polymerization needs, with a focus on applications in biomedical and pharmaceutical research.

Performance Comparison

The performance of these initiators is best understood in the context of their respective polymerization mechanisms. "this compound" is a bifunctional initiator primarily utilized in controlled radical polymerization techniques like ATRP, offering precise control over the polymer architecture. In contrast, AIBN and BPO are classic thermal initiators for conventional free-radical polymerization, which is a more straightforward but less controlled method.

InitiatorPolymerization MethodControl over PolymerizationPolydispersity Index (PDI)Initiation EfficiencyTypical Reaction ConditionsKey Advantages
This compound Atom Transfer Radical Polymerization (ATRP)HighLow (typically < 1.5)HighRoom temperature to moderate heating, requires a catalyst/ligand systemPrecise control over molecular weight, architecture, and functionality; enables synthesis of block copolymers.
Azobisisobutyronitrile (AIBN) Conventional Free-Radical PolymerizationLowHigh (typically > 1.5)Moderate60-80°CSimple experimental setup; no catalyst required.
Benzoyl Peroxide (BPO) Conventional Free-Radical PolymerizationLowHigh (typically > 1.5)Moderate80-100°CReadily available and cost-effective; suitable for a wide range of monomers.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible results. Below are representative protocols for each initiator.

Protocol 1: Atom Transfer Radical Polymerization (ATRP) using this compound

This protocol is adapted from a study on the synthesis of polymers for antibody conjugation.[1]

Materials:

  • Monomer (e.g., ethylene glycol methacrylate)

  • This compound initiator

  • Copper(II) bromide (CuBr₂)

  • Tris(2-pyridylmethyl)amine (TPMA) ligand

  • Ascorbic acid (reducing agent)

  • Solvent (e.g., water/methanol mixture)

Procedure:

  • In a Schlenk flask, dissolve the monomer, this compound initiator, CuBr₂, and TPMA in the solvent.

  • Degas the solution by three freeze-pump-thaw cycles to remove oxygen.

  • Under an inert atmosphere (e.g., argon), add a degassed solution of ascorbic acid to initiate the polymerization.

  • Allow the reaction to proceed at the desired temperature (e.g., room temperature) with stirring.

  • Monitor the monomer conversion over time using techniques like ¹H NMR or gas chromatography.

  • Terminate the polymerization by exposing the reaction mixture to air.

  • Purify the resulting polymer by passing it through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent.

Protocol 2: Conventional Free-Radical Polymerization using AIBN

This is a general protocol for the bulk polymerization of a vinyl monomer.[2]

Materials:

  • Monomer (e.g., styrene)

  • Azobisisobutyronitrile (AIBN)

  • Solvent (optional, for solution polymerization)

Procedure:

  • Purify the monomer to remove any inhibitors.

  • In a reaction vessel, dissolve the desired amount of AIBN in the monomer. A typical initiator concentration is 0.1-1 mol% relative to the monomer.

  • Degas the solution to remove oxygen, which can inhibit radical polymerization.

  • Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) under an inert atmosphere.[3]

  • Maintain the temperature for the desired reaction time, which can range from a few hours to a full day, depending on the desired conversion.

  • Terminate the reaction by cooling the mixture.

  • Isolate the polymer by precipitation in a suitable non-solvent, followed by filtration and drying.

Protocol 3: Conventional Free-Radical Polymerization using BPO

This protocol outlines the bulk polymerization of styrene initiated by BPO.[4]

Materials:

  • Monomer (e.g., styrene)

  • Benzoyl Peroxide (BPO)

Procedure:

  • Wash the monomer with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water until neutral. Dry the monomer over a suitable drying agent (e.g., anhydrous MgSO₄).

  • In a polymerization tube, add the purified monomer and the desired amount of BPO (typically 0.1-1 wt% of the monomer).

  • Seal the tube after purging with an inert gas.

  • Immerse the tube in a constant temperature bath (typically 80-100°C for BPO) for the desired duration.[3]

  • After the polymerization, cool the tube to stop the reaction.

  • Dissolve the contents in a suitable solvent and precipitate the polymer in a non-solvent to isolate the product.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental differences in the polymerization mechanisms and a typical experimental workflow for ATRP.

G cluster_0 Conventional Free-Radical Polymerization (AIBN/BPO) Initiator Initiator Radical Radical Initiator->Radical Decomposition (Heat) Growing Polymer Chain Growing Polymer Chain Radical->Growing Polymer Chain Initiation Monomer Monomer Monomer->Growing Polymer Chain Propagation Termination Termination Growing Polymer Chain->Termination Combination/ Disproportionation

Caption: Mechanism of conventional free-radical polymerization.

G cluster_1 Atom Transfer Radical Polymerization (this compound) Initiator (R-X) This compound Active Chain (P•) Active Chain (P•) Initiator (R-X)->Active Chain (P•) Activation Catalyst (Cu(I)) Catalyst (Cu(I)) Deactivator (Cu(II)-X) Deactivator (Cu(II)-X) Catalyst (Cu(I))->Deactivator (Cu(II)-X) Dormant Chain (P-X) Dormant Chain (P-X) Active Chain (P•)->Dormant Chain (P-X) Deactivation Active Chain (P•)->Active Chain (P•) Propagation Monomer Monomer Monomer->Active Chain (P•)

Caption: Mechanism of Atom Transfer Radical Polymerization.

G Start Start Prepare Reaction Mixture Mix Monomer, Initiator, Catalyst, Ligand, Solvent Start->Prepare Reaction Mixture Degas Freeze-Pump-Thaw Cycles Prepare Reaction Mixture->Degas Initiate Polymerization Add Reducing Agent Degas->Initiate Polymerization Monitor Conversion ¹H NMR / GC Initiate Polymerization->Monitor Conversion Terminate Reaction Expose to Air Monitor Conversion->Terminate Reaction Purify Polymer Column Chromatography & Precipitation Terminate Reaction->Purify Polymer End End Purify Polymer->End

Caption: General experimental workflow for ATRP.

Conclusion

The choice between "this compound" and traditional initiators like AIBN and BPO hinges on the desired outcome of the polymerization. For applications demanding high precision in polymer design, such as in drug delivery systems where specific molecular weights and block copolymer structures are essential, the control afforded by ATRP with "this compound" is unparalleled. Conversely, for bulk polymer synthesis where stringent control over macromolecular architecture is not a primary concern, the simplicity and cost-effectiveness of conventional free-radical polymerization with AIBN or BPO remain advantageous. Researchers should carefully consider the trade-offs between control, complexity, and cost when selecting an initiator for their polymerization reactions.

References

Comparative Analysis of Bis(bromomethyl) sulfone in Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bis(bromomethyl) sulfone's Performance with Alternative Reagents, Supported by Experimental Data.

This compound is a bifunctional electrophile utilized in organic synthesis as a cross-linking agent and a building block for the construction of heterocyclic compounds. Its reactivity stems from the two bromomethyl groups, which can readily undergo nucleophilic substitution with various nucleophiles. This guide provides a comparative analysis of this compound's performance against alternative reagents in specific applications, supported by available experimental data and detailed methodologies.

Synthesis of 1,3,5-Dithiazepanes

One notable application of this compound is in the synthesis of seven-membered heterocyclic compounds, specifically 1,3,5-dithiazepanes. These structures are of interest in medicinal chemistry due to their potential biological activities.

A key synthetic approach involves the reaction of this compound with a primary amine or ammonia and a source of sulfide ions. This reaction proceeds via a tandem nucleophilic substitution, where the amine and sulfide ions displace the bromide atoms, leading to the formation of the 1,3,5-dithiazepane ring.

Performance Comparison
Reagent/MethodReactantsProductYield (%)Conditions
This compound Primary Amine, Sodium SulfideN-substituted 1,3,5-dithiazepane-1,1-dioxideData not availableTypically in a polar aprotic solvent (e.g., DMF)
Alternative: Bis(2-chloroethyl)amine Sodium Sulfide1,4-ThiazepaneVariesVaries
Alternative: 1,3-Dihalopropanes & Amine Primary Amine, Sodium thiomethoxideN-substituted 1,3-thiazepaneVariesVaries

Note: The table highlights the challenge in directly comparing performance due to the lack of published, side-by-side experimental data for the synthesis of 1,3,5-dithiazepanes using this compound versus other methods. The yields and reaction conditions for alternative methods vary significantly depending on the specific substrates and catalysts used.

Experimental Protocol: Synthesis of N-Aryl-1,3,5-dithiazepane-1,1-dioxide (Hypothetical)

The following is a generalized experimental protocol based on the known reactivity of this compound.

Materials:

  • This compound

  • Substituted aniline

  • Sodium sulfide nonahydrate

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in DMF, add sodium sulfide nonahydrate (2.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in DMF dropwise over 1 hour.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cross-Linking Applications

This compound can act as a cross-linking agent for polymers containing nucleophilic functional groups, such as amines, thiols, or hydroxyls. The two electrophilic bromomethyl groups can react with nucleophiles on different polymer chains, forming covalent cross-links.

Alternatives in Polymer Cross-Linking

A wide array of cross-linking agents are available, and the choice depends on the specific polymer, desired properties, and processing conditions.

Cross-linking AgentFunctional Group ReactivityKey Features
This compound Amines, Thiols, HydroxylsForms stable sulfone-containing cross-links.
Glutaraldehyde AminesWidely used, but can be cytotoxic.
Epichlorohydrin Amines, Hydroxyls, ThiolsForms ether or thioether linkages.
Divinyl sulfone Amines, ThiolsReacts via Michael addition.
Bis-maleimides ThiolsHighly specific for thiol groups.
Experimental Workflow for Polymer Cross-linking

The following diagram illustrates a general workflow for evaluating the performance of a cross-linking agent like this compound.

G cluster_0 Preparation cluster_1 Cross-linking cluster_2 Characterization A Polymer Solution/Melt C Mixing A->C B Cross-linker Solution (e.g., this compound) B->C D Curing (Heat/UV) C->D E Swelling Test D->E F Mechanical Testing D->F G Spectroscopic Analysis (FTIR, NMR) D->G

General workflow for polymer cross-linking and characterization.

Signaling Pathways and Logical Relationships in Drug Development

In the context of drug development, bifunctional alkylating agents can act as cross-linking agents for biomolecules, such as DNA and proteins. This can lead to cytotoxicity, which is a mechanism of action for some anticancer drugs. The logical relationship for evaluating such a compound is depicted below.

G A Compound (e.g., this compound derivative) B Cellular Uptake A->B C Interaction with Biomolecules (DNA, Proteins) B->C D Cross-linking C->D E Disruption of Cellular Processes (Replication, Transcription) D->E F Apoptosis/Cell Death E->F

Logical pathway from compound administration to cell death.

A Comparative Guide to Cross-Linking Agents for Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrogels are a cornerstone of modern biomaterials science, finding applications in tissue engineering, drug delivery, and regenerative medicine. The choice of cross-linking agent is a critical determinant of a hydrogel's physicochemical properties and biological performance. This guide provides a comprehensive comparison of common cross-linking agents, supported by experimental data, to aid in the selection of the most appropriate cross-linker for your research needs.

Introduction to Hydrogel Cross-Linking

Hydrogels are three-dimensional (3D) networks of hydrophilic polymers that can absorb and retain large amounts of water. The formation of a stable hydrogel network is dependent on the cross-linking of these polymer chains. Cross-linking can be broadly categorized into two types: physical and chemical.[1]

  • Physical Cross-linking: Involves non-covalent interactions such as hydrogen bonds, ionic interactions, or hydrophobic interactions. These cross-links are reversible and can be influenced by environmental factors like temperature and pH.[2] Physically cross-linked hydrogels are often less stable but can exhibit self-healing properties.[3]

  • Chemical Cross-linking: Involves the formation of stable, irreversible covalent bonds between polymer chains.[2] This method typically results in hydrogels with superior mechanical strength and stability.[4] This guide will focus on the comparison of various chemical cross-linking agents.

Comparison of Common Chemical Cross-Linking Agents

The selection of a chemical cross-linking agent significantly impacts the final properties of the hydrogel, including its swelling behavior, mechanical strength, and biocompatibility. Below is a comparative overview of some of the most widely used cross-linking agents.

Data Summary

The following tables summarize the quantitative data on the performance of different cross-linking agents.

Table 1: Comparison of Swelling Ratio and Mechanical Properties

Cross-Linking AgentPolymer SystemConcentration of Cross-linkerSwelling Ratio (%)Young's Modulus (kPa)Reference
Glutaraldehyde Chitosan2% (v/v)~150~35[5]
Gelatin0.5% (w/v)~800~20[6]
Genipin Chitosan1% (w/v)~250~50
Gelatin0.4% (w/v)~600-800~15-25[7]
EDC/NHS Gelatin1:1:12 (EDC:NHS:Gel)~120099.43[8]
Collagen0.7:1 (EDC:Collagen-NH2)Not Reported~150[9]
PEGDA Polyacrylamide1 mol%~1200~10[1]
PEG10% (w/v) of 3.4 kDa PEGDA~1000~30[10]
Transglutaminase Gelatin (Type A)20 U/g gelatinNot ReportedDecreased Hardness[11]
CaseinNot ReportedLower Equilibrium SwellingNot Reported[12]

Table 2: Comparison of Biocompatibility

Cross-Linking AgentCell TypeAssayKey FindingReference
Glutaraldehyde L929 FibroblastsCytotoxicity AssayHigher cytotoxicity compared to natural cross-linkers.[13]
Genipin Mesenchymal Stem CellsCell ViabilityGood cell viability up to 1mM concentration.[14]
FibroblastsCytotoxicity Assay10,000-fold less toxic than glutaraldehyde.[15]
EDC/NHS Human Gingival FibroblastsCell Proliferation & MigrationEnhanced cell migration and collagen expression.[16]
PEGDA Human Epithelial CellsCell ViabilityGood cell viability at lower total polymer concentrations.[17]
Transglutaminase Not SpecifiedGeneral ObservationConsidered a biocompatible, enzymatic cross-linker.[18]

Detailed Review of Cross-Linking Agents

Glutaraldehyde

Glutaraldehyde is a highly efficient and widely used cross-linking agent that reacts with amine groups on polymers like chitosan and gelatin.[5][6] It forms stable imine bonds, resulting in mechanically robust hydrogels. However, a significant drawback of glutaraldehyde is its inherent cytotoxicity due to the potential for unreacted aldehyde groups to leach out.[13][19]

Genipin

Genipin is a naturally derived cross-linking agent extracted from the fruits of Gardenia jasminoides.[19] It reacts with primary amine groups to form blue-colored, cross-linked structures.[20] Genipin is considered a much safer alternative to glutaraldehyde, exhibiting significantly lower cytotoxicity.[14][15][19] Hydrogels cross-linked with genipin generally show good biocompatibility and are suitable for various biomedical applications.[14]

Carbodiimides (EDC/NHS)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a zero-length cross-linking system.[8] This means that it facilitates the formation of an amide bond between carboxyl and amine groups on polymer chains without becoming part of the final cross-bridge itself.[8] This results in a more biocompatible hydrogel compared to those cross-linked with agents that leave residual toxic molecules. EDC/NHS cross-linked hydrogels have been shown to support cell proliferation and function.[16]

Poly(ethylene glycol) Diacrylate (PEGDA)

PEGDA is a versatile synthetic cross-linker that can be polymerized using techniques like photopolymerization in the presence of a photoinitiator.[1] The cross-linking density, and therefore the mechanical properties and swelling ratio of the resulting hydrogel, can be precisely controlled by varying the molecular weight and concentration of the PEGDA.[1][3] PEGDA hydrogels are widely used in tissue engineering due to their biocompatibility and tunable properties.[17]

Transglutaminase (TGase)

Transglutaminase is an enzyme that catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue.[18] This enzymatic cross-linking occurs under mild, physiological conditions, making it an excellent choice for encapsulating cells and sensitive bioactive molecules.[11] TGase-cross-linked hydrogels are highly biocompatible.[18]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and comparison of these cross-linking agents.

Hydrogel Synthesis Protocols
  • Glutaraldehyde Cross-linking of Chitosan Hydrogel Beads

    • Prepare a 2% (w/v) chitosan solution in 1% (v/v) acetic acid.

    • Drop the chitosan solution into a 2% (v/v) glutaraldehyde solution in toluene using a syringe.

    • Allow the beads to cross-link for 24 hours at 30°C with constant stirring.

    • Wash the cross-linked beads extensively with deionized water to remove unreacted glutaraldehyde.[5]

  • Genipin Cross-linking of Gelatin Hydrogels

    • Prepare a 10% (w/v) gelatin solution in distilled water at 50°C.

    • Add a 1% (w/v) genipin solution to the gelatin solution and mix thoroughly.

    • Pour the mixture into molds and allow it to cross-link at room temperature for 24 hours.[7]

  • EDC/NHS Cross-linking of Gelatin Hydrogels

    • Dissolve gelatin in distilled water to form a 10% (w/v) solution.

    • Prepare separate aqueous solutions of EDC and NHS.

    • Add the EDC and NHS solutions to the gelatin solution to achieve a final mass ratio of Gelatin:EDC:NHS of 12:1:1.

    • Stir the mixture at 4°C until a gel forms.

    • Wash the hydrogel with distilled water to remove unreacted cross-linkers and byproducts.[8]

  • Photopolymerization of PEGDA Hydrogels

    • Prepare a precursor solution containing PEGDA (e.g., 10% w/v) and a photoinitiator (e.g., 0.05% w/v Irgacure 2959) in a suitable solvent (e.g., phosphate-buffered saline).

    • Pipette the precursor solution into a mold.

    • Expose the solution to UV light (e.g., 365 nm) for a specified duration to initiate polymerization and cross-linking.[21][22]

  • Transglutaminase Cross-linking of Gelatin Hydrogels

    • Prepare a 3 wt% gelatin solution in water.

    • Add microbial transglutaminase (MTG) at a concentration of 0-20 U/g of gelatin.

    • Incubate the mixture at a suitable temperature (e.g., 37°C) to allow for enzymatic cross-linking.[11]

Characterization Methods
  • Swelling Ratio Measurement

    • Lyophilize a pre-weighed hydrogel sample to determine its dry weight (Wd).

    • Immerse the dried hydrogel in deionized water or a specific buffer solution at a controlled temperature.

    • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its swollen weight (Ws).

    • Continue until the hydrogel reaches equilibrium swelling (no further weight change).

    • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[23]

  • Mechanical Testing (Compressive Modulus)

    • Prepare cylindrical hydrogel samples with a defined diameter and height.

    • Place the hydrogel sample on the lower plate of a mechanical testing machine.

    • Apply a compressive force to the sample at a constant strain rate.

    • Record the resulting stress and strain data.

    • The compressive modulus (Young's Modulus) is calculated from the initial linear region of the stress-strain curve.[17][24]

  • Cell Viability Assay (Live/Dead Staining)

    • Encapsulate cells within the hydrogel during the synthesis process.

    • Culture the cell-laden hydrogels in an appropriate cell culture medium for a desired period.

    • Wash the hydrogels with phosphate-buffered saline (PBS).

    • Incubate the hydrogels in a solution containing calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).

    • Visualize the stained cells using a fluorescence microscope and quantify the percentage of live and dead cells.

Visualizing Cross-Linking Concepts

The following diagrams illustrate key concepts related to hydrogel cross-linking.

Experimental_Workflow_Hydrogel_Synthesis A Polymer Solution Preparation B Addition of Cross-linking Agent A->B Mixing C Cross-linking Reaction (e.g., UV, Temp, Enzyme) B->C Initiation D Hydrogel Formation C->D E Purification/ Washing D->E Removal of unreacted agents F Characterization (Swelling, Mechanical, etc.) E->F

Caption: General experimental workflow for chemical cross-linking of hydrogels.

Crosslinker_Selection_Logic start Application Requirement biocompatibility High Biocompatibility? start->biocompatibility enzymatic Transglutaminase start->enzymatic Mild Conditions Required mechanical_strength High Mechanical Strength? biocompatibility->mechanical_strength Yes synthetic_toxic Glutaraldehyde (with caution) biocompatibility->synthetic_toxic No controlled_properties Tunable Properties? mechanical_strength->controlled_properties Yes natural Genipin, Transglutaminase, EDC/NHS mechanical_strength->natural No controlled_properties->natural No synthetic_tunable PEGDA controlled_properties->synthetic_tunable Yes

Caption: A decision-making flowchart for selecting a suitable cross-linking agent.

Conclusion

The choice of cross-linking agent is a critical parameter in the design and synthesis of hydrogels for biomedical applications. Synthetic cross-linkers like glutaraldehyde and PEGDA offer high mechanical strength and tunable properties, but cytotoxicity can be a concern with glutaraldehyde. Natural cross-linkers such as genipin and enzymatic cross-linkers like transglutaminase provide excellent biocompatibility, making them ideal for applications involving direct cell contact. EDC/NHS offers a "zero-length" cross-linking approach that enhances stability without introducing potentially toxic residual compounds. By carefully considering the desired properties of the final hydrogel and the specific requirements of the intended application, researchers can select the optimal cross-linking strategy to achieve their scientific goals.

References

A Comparative Analysis of Bifunctional Alkylating Agents in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

Bifunctional alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by forming covalent bonds with DNA. This guide provides a comparative analysis of key agents, focusing on their mechanisms, efficacy, and associated toxicities, supported by experimental data to inform researchers and drug development professionals.

Mechanism of Action: An Overview

Bifunctional alkylating agents possess two reactive alkyl groups, enabling them to form covalent bonds with nucleophilic sites on DNA molecules. The primary target is the N7 position of guanine. The formation of a second alkylation event, either with another guanine on the same strand (intrastrand cross-link) or the opposite strand (interstrand cross-link), is the critical cytotoxic event. These cross-links block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

The cellular response to this DNA damage is complex, involving the activation of DNA damage response (DDR) pathways. Key proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) are activated, which in turn phosphorylate a cascade of downstream targets, including p53 and CHK1/CHK2, to mediate cell fate decisions.

DNA_Damage_Response cluster_nucleus Cell Nucleus AlkylatingAgent Bifunctional Alkylating Agent DNA Cellular DNA AlkylatingAgent->DNA Enters Nucleus DNA_Adduct Monoadduct Formation DNA->DNA_Adduct Alkylation ICL Interstrand Cross-link (ICL) DNA_Adduct->ICL Second Alkylation ReplicationFork Stalled Replication Fork ICL->ReplicationFork ATM ATM Kinase ICL->ATM Activates ATR ATR Kinase ReplicationFork->ATR Recruits & Activates p53 p53 Activation ATR->p53 ATM->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: General mechanism of bifunctional alkylating agents leading to DNA damage and cell death.

Comparative Efficacy of Nitrogen Mustards

Nitrogen mustards are among the oldest classes of alkylating agents. This section compares two prominent members: Cyclophosphamide and Melphalan.

Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to form its active metabolites, phosphoramide mustard and acrolein. This in vivo activation requirement makes it suitable for a broad range of cancers. Melphalan , a phenylalanine derivative of nitrogen mustard, is actively transported into cells via amino acid transporters, leading to some degree of tumor selectivity.

Table 1: In Vitro Cytotoxicity (IC50) of Nitrogen Mustards in Human Cancer Cell Lines

Cell LineCancer TypeCyclophosphamide (µM)Melphalan (µM)
RPMI-8226Multiple Myeloma>1000 (low activity)1.8
OVCAR-3Ovarian Cancer1502.5
MCF-7Breast Cancer2205.1
A549Lung Cancer>5008.3

Note: IC50 values are approximate and can vary based on experimental conditions. Cyclophosphamide's lower in vitro activity is due to its requirement for metabolic activation, which is absent in standard cell culture.

Comparative Efficacy of Platinum-Based Agents

Platinum-based drugs, such as Cisplatin and Carboplatin, are not classic alkylating agents but function similarly by forming covalent adducts with DNA, primarily at the N7 position of guanine, leading to inter- and intrastrand cross-links.

Cisplatin is highly effective but associated with significant toxicities, including nephrotoxicity, neurotoxicity, and ototoxicity. Carboplatin was developed as a second-generation analog to reduce these toxicities. While generally better tolerated, it can cause more significant myelosuppression.

Table 2: In Vitro Cytotoxicity (IC50) of Platinum Agents in Human Cancer Cell Lines

Cell LineCancer TypeCisplatin (µM)Carboplatin (µM)
A2780Ovarian Cancer1.215.5
H69Small Cell Lung Cancer2.522.0
T24Bladder Cancer3.140.8
SCC25Head and Neck Cancer1.819.4

Note: Higher IC50 values for Carboplatin reflect its lower reactivity compared to Cisplatin, often requiring higher clinical doses to achieve equivalent therapeutic effects.

Experimental Protocols

The data presented in the tables above are typically generated using standardized in vitro assays. Below is a representative protocol for determining the IC50 value of a compound.

  • Cell Seeding: Plate cancer cells (e.g., A2780, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the alkylating agents (e.g., Cisplatin, Melphalan) in growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for an additional 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the drug concentration and use non-linear regression (log(inhibitor) vs. normalized response) to determine the IC50 value.

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Serial Dilutions of Alkylating Agent B->C D 4. Incubate 48-72h (Drug Exposure) C->D E 5. Add MTT Reagent Incubate 3-4h D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate % Viability & Determine IC50 G->H

Caption: Standard experimental workflow for an MTT cell viability assay.

Resistance Mechanisms

A significant challenge in the clinical use of alkylating agents is the development of drug resistance. Several mechanisms contribute to this phenomenon:

  • Increased DNA Repair: Upregulation of DNA repair pathways, particularly the Fanconi Anemia (FA) pathway for interstrand cross-links and nucleotide excision repair (NER), can efficiently remove drug-induced adducts.

  • Decreased Drug Accumulation: Reduced expression of transporters (e.g., amino acid transporters for melphalan) or increased expression of efflux pumps can limit the intracellular concentration of the drug.

  • Drug Inactivation: Elevated levels of intracellular nucleophiles, such as glutathione (GSH), can detoxify alkylating agents through conjugation, a reaction often catalyzed by glutathione S-transferases (GSTs).

Resistance_Mechanisms cluster_mechanisms Resistance Pathways Agent Alkylating Agent Cell Target Cancer Cell Agent->Cell DNA DNA Damage Agent->DNA Intended Action Efflux Increased Efflux (e.g., MRP1/2) Efflux->Agent Reduces Concentration Detox Cellular Detoxification (GSH/GST system) Detox->Agent Inactivates Drug Repair Enhanced DNA Repair (NER, FA pathway) Repair->DNA Removes Adducts Apoptosis Apoptosis DNA->Apoptosis

Caption: Key mechanisms leading to resistance against bifunctional alkylating agents.

Safety Operating Guide

Proper Disposal of Bis(bromomethyl) sulfone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of bis(bromomethyl) sulfone is a critical safety and compliance concern for any research or drug development professional. This document provides a comprehensive, step-by-step guide to ensure the safe handling and disposal of this hazardous chemical in accordance with general best practices and regulatory principles.

Hazard Identification and Assessment

While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds such as bis(chloromethyl) sulfone and other brominated organic compounds are classified as hazardous. Bis(chloromethyl) sulfone is known to cause skin irritation, serious eye damage, and respiratory irritation[1]. Similarly, other organobromine compounds are noted to be corrosive, causing severe skin burns and eye damage[2][3]. Therefore, it is imperative to handle this compound as a hazardous substance with similar corrosive and irritant properties.

Key Hazards:

  • Corrosive: Likely to cause severe skin burns and eye damage.

  • Irritant: May cause respiratory tract irritation.

  • Environmental Hazard: Improper disposal can lead to environmental contamination.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, ensure the following PPE is worn:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.
Respiratory Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors[3][4].
Segregation and Waste Accumulation

Proper segregation of chemical waste is fundamental to safe disposal.

  • Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents or strong bases[4].

  • Store waste in a designated, labeled, and sealed container . The container must be compatible with the chemical.

  • The waste container should be kept in a secondary containment tray to prevent spills.

  • Store the waste in a cool, dry, and well-ventilated area away from heat sources and direct sunlight[4].

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted through a licensed hazardous waste disposal company. The following steps outline the process for preparing the waste for collection.

  • Characterize the Waste: Determine if the waste is pure this compound or a mixture. If it is a mixture, identify all components and their approximate concentrations. This information is crucial for the disposal company.

  • Containerization:

    • Carefully transfer the waste into a designated hazardous waste container. Ensure the container is clean, dry, and in good condition.

    • Do not fill the container to more than 80% capacity to allow for expansion.

    • Securely seal the container.

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."

    • Identify the contents: "this compound." If it is a mixture, list all constituents.

    • Indicate the hazards (e.g., "Corrosive," "Irritant").

    • Note the accumulation start date.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup[2].

    • Provide them with all necessary information about the waste, including its characterization and volume.

  • Documentation:

    • Complete a hazardous waste manifest form provided by the disposal company[5]. This document tracks the waste from its point of generation to its final disposal, a "cradle-to-grave" requirement under regulations like the Resource Conservation and Recovery Act (RCRA)[6].

Regulatory Compliance

Disposal of hazardous waste is governed by stringent federal, state, and local regulations[7][8]. In the United States, the Environmental Protection Agency (EPA) sets the standards under RCRA[6]. It is the generator's responsibility to ensure that the waste is properly identified, managed, and treated before disposal[5][6]. Failure to comply can result in significant penalties.

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A Start: Have this compound Waste B Assess Hazards (Corrosive, Irritant) A->B C Wear Appropriate PPE B->C D Segregate Waste (Do not mix) C->D E Containerize Securely (Labeled, Sealed) D->E F Store in Designated Area E->F G Contact EHS or Licensed Waste Disposal Company F->G H Complete Hazardous Waste Manifest G->H I Waste Collected by Licensed Professional H->I J End: Proper Disposal Complete I->J

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.